7-Fluoro-5-nitroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-5-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVTAASZBEJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 7-Fluoro-5-nitroindoline
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 7-Fluoro-5-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. As a key building block, a thorough understanding of its structural, physical, and chemical characteristics is paramount for its effective application. This document outlines the core properties of this compound, offering both established data and predictive insights based on analogous structures. Furthermore, it presents a series of robust, field-proven experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this important molecule.
Introduction
This compound is a substituted indoline derivative featuring two key functional groups that significantly influence its chemical behavior: a fluorine atom at the 7-position and a nitro group at the 5-position. The indoline core is a prevalent scaffold in numerous biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group, a strong electron-withdrawing group, can modulate electronic properties and serve as a handle for further chemical transformations.[1] A comprehensive characterization of the physicochemical properties of this compound is therefore essential for predicting its behavior in biological systems and for the rational design of novel therapeutics.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its interactions and reactivity. This section details the fundamental molecular and structural attributes of this compound.
General Information
| Property | Value | Source |
| IUPAC Name | 7-Fluoro-5-nitro-2,3-dihydro-1H-indole | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 1268816-57-4 | [2] |
| Molecular Formula | C₈H₇FN₂O₂ | [2] |
| Molecular Weight | 182.15 g/mol | [2] |
| Canonical SMILES | C1C(C=C(C2=C1N)F)=CC=[C]2[O-] | [3] |
| InChI Key | HRSVTAASZBEJPK-UHFFFAOYSA-N | [3] |
Structural Representation
The two-dimensional structure of this compound is depicted below. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The fluorine atom is located at position 7 of the bicyclic system, and the nitro group is at position 5.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
This section summarizes the key physicochemical properties of this compound. While some data is available from commercial suppliers, many properties have not been experimentally determined and reported in the literature. In such cases, expected ranges and behaviors are inferred from structurally similar compounds.
| Property | Experimental Value | Predicted/Expected Value & Rationale |
| Melting Point | Not available | Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 100-200 °C, due to the planar aromatic structure, polar nitro group, and potential for intermolecular hydrogen bonding. |
| Boiling Point | Not available | Expected to be high, likely >300 °C, due to its molecular weight and polar nature. Decomposition may occur at or before the boiling point. |
| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and acetone, due to the presence of the polar nitro group and the nonpolar aromatic core. |
| pKa | Not available | The indoline nitrogen is weakly basic. The presence of the electron-withdrawing nitro and fluoro groups is expected to further decrease its basicity, resulting in a low pKa for the conjugate acid. |
| LogP | Not available | The presence of the fluorine atom is expected to increase lipophilicity, while the nitro group will contribute to polarity. The overall LogP is likely to be in the range of 1.5-2.5. |
Spectroscopic and Analytical Characterization
A comprehensive spectroscopic and analytical characterization is crucial for confirming the identity, purity, and structure of this compound. This section outlines the expected spectral features and provides detailed protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the indoline ring will appear as multiplets in the aliphatic region (around 3-4 ppm). The aromatic protons will be in the downfield region (around 7-8 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and nitro substituents.
-
¹³C NMR: The spectrum will display eight distinct carbon signals. The carbons attached to the electron-withdrawing nitro and fluoro groups will be significantly deshielded and appear at lower field.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment, and it will likely show coupling to nearby protons.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a sufficient number of scans for adequate signal intensity.
-
-
¹⁹F NMR Acquisition:
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Diagram 1. Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indoline ring.
-
C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1400 cm⁻¹.
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (182.15).
-
Isotope Peaks: The presence of isotopes (e.g., ¹³C, ¹⁵N) will result in small M+1 and M+2 peaks.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups (e.g., NO₂, F) or parts of the indoline ring.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The nitroaromatic system in this compound is expected to result in characteristic UV-Vis absorption bands. Based on data for other nitroindoles, absorption maxima are anticipated in the near-UV range (300-400 nm).[7]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Diagram 2. Comprehensive Analytical Workflow for Characterization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[2][3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a comprehensive overview of the known and expected physicochemical properties of this compound. While some experimental data is yet to be reported in the public domain, the provided analytical protocols offer a clear and robust framework for researchers to fully characterize this compound. A thorough understanding of these properties is fundamental to leveraging the potential of this compound as a valuable building block in the design and synthesis of novel chemical entities with potential therapeutic applications.
References
- 7-fluoro-5-nitro-indoline - LabSolutions | Lab Chemicals & Equipment. (n.d.).
- Gerig, J. T. (2001). Fluorine NMR. eMagRes.
- 19F NMR Reference Standards. (n.d.).
- 7-Fluoro-4-nitro-1H-indole | CymitQuimica. (n.d.).
- Maleckis, A., Herath, I. D., & Otting, G. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry, 19(23), 5133–5147.
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19Flourine NMR. (n.d.). Retrieved January 20, 2026, from [Link]
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Experimental (I and II) UV-vis absorption 7 F 0-5 D J=0,1,2,3,4 , 5 L 6 spectra of crystals under study. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Laskin, J., Laskin, A., & Nizkorodov, S. A. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 125(3), 835–843.
-
The IR spectrum of 7. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 1. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. biophysics.org [biophysics.org]
- 5. colorado.edu [colorado.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-Fluoro-5-nitroindoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Key Features
7-Fluoro-5-nitroindoline is an indoline derivative characterized by two key substituents on the benzene ring: a fluorine atom at position 7 and a nitro group at position 5. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.
Predicted ¹H NMR Data
The ¹H NMR spectrum will show signals for the aromatic and aliphatic protons, as well as the N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-N1 | ~4.0-5.0 | Broad Singlet | - |
| H-2 | ~3.1-3.3 | Triplet | 7-8 |
| H-3 | ~3.6-3.8 | Triplet | 7-8 |
| H-4 | ~7.8-8.0 | Doublet of doublets | J(H-F) ≈ 4-5, J(H-H) ≈ 2 |
| H-6 | ~7.3-7.5 | Doublet of doublets | J(H-F) ≈ 9-10, J(H-H) ≈ 2 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The fluorine substituent will cause splitting of the signals for nearby carbons (C-F coupling).
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | ~28-30 | - |
| C-3 | ~48-50 | - |
| C-3a | ~125-127 | ~5-7 |
| C-4 | ~115-117 | ~4-5 |
| C-5 | ~140-142 | ~2-3 |
| C-6 | ~110-112 | ~20-22 |
| C-7 | ~150-152 (d) | ~240-250 |
| C-7a | ~145-147 | ~12-14 |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[4][5] The chemical shift is indicative of the electronic environment. For 7-fluoroindoline derivatives, the chemical shift is expected in the range of -120 to -140 ppm relative to CFCl₃. The signal will appear as a multiplet due to coupling with neighboring protons.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F-7 | -125 to -135 | Multiplet |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton coupling to observe the splitting pattern.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon correlations, aiding in unambiguous peak assignments.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, NO₂, and C-F bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indoline) | 3350-3450 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Asymmetric NO₂ Stretch | 1500-1550 | Strong |
| Symmetric NO₂ Stretch | 1330-1370 | Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-F Stretch | 1000-1100 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
For this compound (C₈H₇FN₂O₂), the expected molecular weight is approximately 182.05 g/mol .
-
Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 182.
-
Isotope Peaks: A small M+1 peak will be present due to the natural abundance of ¹³C.
-
Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 136) and subsequent loss of other small molecules.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.[8]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To further investigate fragmentation patterns, tandem mass spectrometry can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Sources
Discovery and history of fluorinated nitroindoles
An In-Depth Technical Guide to the Discovery and History of Fluorinated Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and nitro groups into the indole scaffold represents a powerful convergence of chemical functionalities, yielding molecules with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery and historical development of fluorinated nitroindoles. It traces the evolution of synthetic methodologies, from early, challenging multi-step procedures to modern, efficient protocols. We will explore the causality behind key experimental choices, detail the synthesis of important structural classes, and examine their applications as versatile intermediates in the development of therapeutic agents. This document serves as a technical resource, complete with detailed experimental workflows, comparative data, and mechanistic diagrams to support researchers in this dynamic field.
Introduction: A Triad of Strategic Chemical Moieties
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for interacting with biological targets.
In parallel, the field of medicinal chemistry has been revolutionized by the strategic use of fluorine.[2] Despite its high electronegativity, the small van der Waals radius of fluorine allows it to act as a "super-hydrogen," subtly altering a molecule's properties without adding significant steric bulk. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and bioavailability, making it a cornerstone of modern drug design.[3][4][5][6][7][8] Approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its impact.[7]
The nitro group (NO₂) is a potent electron-withdrawing group and a versatile synthetic handle. While sometimes perceived as a liability due to potential toxicity, it is a crucial intermediate in organic synthesis, readily reduced to an amino group that provides a vector for extensive chemical elaboration.[9] Furthermore, the nitro group itself can be a key pharmacophore in certain classes of drugs.
The combination of these three components—the indole scaffold, the fluorine atom, and the nitro group—creates a class of compounds with unique and tunable characteristics. Fluorinated nitroindoles serve as critical building blocks for complex therapeutic agents, where the fluorine atom fine-tunes the physicochemical properties and the nitro group offers a gateway for diversification.
The Synthetic Challenge: A History of Methodological Evolution
The synthesis of fluorinated nitroindoles has historically presented significant challenges related to regioselectivity and harsh reaction conditions. Early approaches were often hampered by low yields and the formation of undesired isomers. However, advances in synthetic organic chemistry have led to the development of robust and scalable methods. The two primary strategic pathways involve either the late-stage functionalization of a pre-formed indole or the construction of the indole ring from appropriately substituted precursors.
Strategic Approaches to Synthesis
The choice of synthetic strategy is paramount and depends largely on the desired substitution pattern and the availability of starting materials.
Caption: Core synthetic strategies for fluorinated nitroindoles.
A. Nitration of a Pre-fluorinated Indole
Direct electrophilic nitration of an indole typically occurs at the electron-rich C3 position. However, this approach can be complicated by the harsh, acidic conditions traditionally used (e.g., HNO₃/H₂SO₄), which can lead to degradation of the sensitive indole ring. Modern methods have sought to overcome this by using milder, non-acidic nitrating agents. A notable development is the use of trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, which allows for the regioselective nitration of various indoles under neutral conditions.[9]
B. Indole Ring Formation from Fluorinated/Nitrated Precursors
This is often the more reliable and scalable approach. By starting with a benzene ring already bearing the requisite fluorine and nitro substituents, classic indole ring-forming reactions can be employed.
-
Leimgruber-Batcho Indole Synthesis: This two-step procedure is one of the most widely used methods in industry due to its efficiency and the accessibility of starting materials. It begins with the condensation of a substituted 2-nitrotoluene (e.g., 4-fluoro-2-nitrotoluene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[10] This intermediate then undergoes a reductive cyclization using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or iron in acetic acid to furnish the final indole.[11][10] This method is particularly effective for producing 5- and 7-substituted indoles.[12]
Caption: Workflow of the Leimgruber-Batcho indole synthesis.
-
Fischer Indole Synthesis: While one of the oldest and most famous indole syntheses, the Fischer method can be problematic for fluorinated substrates, often resulting in low yields.[13] The reaction involves the acid-catalyzed thermal cyclization of a (fluorophenyl)hydrazine with an aldehyde or ketone. Success is highly dependent on the choice of acid catalyst (Brønsted or Lewis acids), temperature control, and the purity of the starting materials, as side reactions and decomposition are common.[13]
Advances in Fluorination Chemistry
The discovery of fluorinated nitroindoles is intrinsically linked to the broader history of organofluorine chemistry. Early methods relied on harsh reagents, but the development of modern electrophilic fluorinating agents, particularly N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has been transformative.[14][15][16] These reagents are typically stable solids that allow for the selective "late-stage" fluorination of complex molecules under milder conditions, expanding the accessible chemical space for fluorinated heterocycles.[15][17]
Key Structural Classes and Their Synthesis
The biological activity and synthetic utility of fluorinated nitroindoles are highly dependent on the specific substitution pattern on the indole ring.
-
4-Fluoro-7-nitro-1H-indole: This compound is a valuable synthetic intermediate.[18] Its preparation can be achieved by first reacting indole with a fluorinating agent, followed by nitration.[18] It is often sold as a light yellow crystalline solid, soluble in organic solvents like ethanol and DMSO.[18]
-
5-Fluoro-3-nitro-1H-indole Derivatives: The C3 position of indole is highly susceptible to electrophilic attack. The compound 5-fluoro-3-(2-nitrovinyl)indole is a key example, serving as a versatile intermediate for creating more complex bioactive molecules, including potential anticancer agents.[19] The reactive nitrovinyl group is a Michael acceptor and participates readily in cycloaddition and cross-coupling reactions.[19]
-
5-Fluoro-6-substituted Indoles: Scalable syntheses for this class have been developed using the Leimgruber-Batcho reaction, starting from the corresponding 4-fluoro-3-substituted-nitrotoluenes.[10] This approach is industrially feasible for producing a variety of 6-chloro, 6-bromo, and 6-iodo-5-fluoroindoles.[10]
Applications in Medicinal Chemistry: Leveraging Unique Physicochemical Properties
The incorporation of fluorine into the nitroindole scaffold profoundly impacts its potential as a therapeutic agent. Fluorine's high electronegativity can alter the pKa of nearby functional groups, enhance binding to target proteins through new electrostatic or van der Waals interactions, and, most critically, block metabolic degradation.[4][6][8] This "metabolic shielding" can significantly improve a drug's pharmacokinetic profile, leading to longer half-life and better oral bioavailability.[5][20]
Caption: Bioisosteric replacement of hydrogen with fluorine.
Case Study: Antiviral (HIV-1) Inhibitors
Some of the most striking examples of fluorine's impact are found in the development of HIV-1 inhibitors. Research has shown that the introduction of a fluorine atom onto an indole ring can dramatically increase antiviral potency. For example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated analogue.[4] In another series of 7-substituted-4-fluoroindoles, compounds demonstrated extraordinary antiviral activity, with EC₅₀ values in the picomolar range (as low as 0.0058 nM).[4] This highlights how the strategic placement of fluorine can lead to profound gains in therapeutic efficacy.
Experimental Protocols & Data
To provide a practical context, this section details a representative synthetic procedure and summarizes key data for various fluorinated nitroindoles.
Detailed Protocol: Leimgruber-Batcho Synthesis of 6-Chloro-5-fluoroindole[11]
This protocol is adapted from established, scalable methods and serves as a template for synthesizing benzene-ring substituted fluoroindoles.
Step 1: Synthesis of the Enamine Intermediate
-
To a solution of 3-chloro-4-fluoro-6-nitrotoluene (1 part by mole) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 molar equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a dark, viscous oil. This intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization to form 6-Chloro-5-fluoroindole
-
Prepare a mixture of toluene, acetic acid, iron powder (Fe), and silica gel in a reaction vessel equipped with a mechanical stirrer and reflux condenser. Heat this slurry to 60°C.
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., toluene).
-
Add the enamine solution dropwise to the heated iron slurry, maintaining the internal temperature below 80°C. The reaction is exothermic.
-
After the addition is complete, heat the mixture to 100°C and stir for 2 hours, monitoring by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 50°C and add ethyl acetate to dilute.
-
Filter the mixture through a pad of celite to remove the iron salts and silica gel. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-5-fluoroindole as a solid.
Comparative Data of Selected Fluorinated Nitroindoles
| Compound Name | Position of F | Position of NO₂ | Synthetic Method | Precursor | Application/Significance | Reference |
| 4-Fluoro-7-nitro-1H-indole | 4 | 7 | Nitration of fluoro-precursor | 4-Fluoroindole | Important synthetic intermediate | [18] |
| 5-Fluoro-3-(2-nitrovinyl)indole | 5 | 3 (on vinyl) | Vilsmeier-Haack type | 5-Fluoroindole | Intermediate for anticancer agents | [19] |
| 6-Chloro-5-fluoroindole | 5 | N/A (nitro is reduced) | Leimgruber-Batcho | 3-Chloro-4-fluoro-6-nitrotoluene | Pharmaceutical intermediate | [10] |
| 4-Fluoroindole | 4 | N/A (nitro is reduced) | Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene | Intermediate for HIV inhibitors | [4][21][12] |
*Note: These examples are the final indole products from a synthesis that starts with a fluorinated nitro-aromatic precursor. The nitro group is removed during the reductive cyclization step but is essential for the synthesis.
Conclusion and Future Outlook
The history of fluorinated nitroindoles is a story of synthetic innovation driven by the demands of medicinal chemistry. What began as a niche area of organic synthesis has evolved into a mainstream strategy for drug discovery. The development of scalable and reliable synthetic routes, such as the Leimgruber-Batcho synthesis, has made these valuable building blocks widely accessible.
Looking ahead, the field is poised for further advancement. The development of novel late-stage C-H fluorination and nitration methods will allow for even greater synthetic flexibility, enabling the modification of complex indole-containing natural products. As our understanding of the nuanced effects of fluorine on protein-ligand interactions deepens, we can expect the rational design of fluorinated nitroindoles to yield a new generation of highly potent and selective therapeutic agents for treating a wide range of human diseases.
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A Technical Guide to Quantum Chemistry Calculations for 7-Fluoro-5-nitroindoline: A DFT-Based Approach
This guide provides a comprehensive, in-depth protocol for conducting quantum chemistry calculations on 7-Fluoro-5-nitroindoline. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis. We will employ Density Functional Theory (DFT), a powerful in-silico approach, to predict and analyze the structural, electronic, and vibrational properties of this molecule, offering insights that can guide experimental research and drug discovery efforts.[1]
The indole scaffold and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities and therapeutic potential.[2][3][4] The specific substitutions of fluorine and a nitro group on the indoline core, as in this compound, can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and ability to interact with biological targets.[5][6] Understanding these properties at a quantum-mechanical level is crucial for rational drug design.
Part 1: Theoretical Framework and Strategic Choices
Quantum chemical calculations provide a lens into the molecular world, allowing us to predict properties that are often difficult or costly to measure experimentally. For a molecule like this compound, a substituted nitroaromatic compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[7][8]
1.1 Why Density Functional Theory (DFT)?
DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. This approach is particularly well-suited for organic molecules of medium size.
-
Expertise & Causality: We select DFT because it efficiently captures electron correlation effects—the interactions between electrons—which are crucial for accurately describing chemical bonding and reactivity. Functionals like B3LYP, a hybrid functional, have a long track record of providing reliable results for the geometries and electronic properties of organic compounds.[7][9] The B3LYP functional incorporates Becke's three-parameter exchange functional (B3) with the Lee-Yang-Parr (LYP) correlation functional, mixing in a portion of exact Hartree-Fock exchange to improve accuracy.[7]
1.2 The Importance of the Basis Set
The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
-
Expertise & Causality: For this compound, which contains nitrogen, oxygen, and fluorine heteroatoms, a Pople-style basis set like 6-311++G(d,p) is an authoritative choice.[1][10] Let's break down why:
-
6-311: This indicates a triple-zeta valence basis set, providing more flexibility for describing the valence electrons involved in bonding.
-
++G: These two plus signs add diffuse functions for both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing lone pairs, anions, and non-covalent interactions, which are relevant in potential biological contexts.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, which is critical for describing the correct shape of orbitals and the nature of chemical bonds, especially in conjugated systems and strained rings like indoline.
-
Part 2: The Computational Protocol: A Self-Validating Workflow
This section details the step-by-step methodology for a comprehensive computational analysis of this compound. The workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.
Experimental Protocol 1: Core Computational Analysis
-
Molecular Structure Preparation:
-
Obtain the initial 3D structure of this compound. This can be done using its CAS number (1268816-57-4)[11] or SMILES string (O=c1cc2c(c(F)c1)NCC2) in molecular modeling software like Avogadro, ChemDraw, or GaussView.
-
Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to ensure reasonable bond lengths and angles before starting the more intensive quantum calculations.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy, most stable 3D conformation of the molecule on the potential energy surface.[1]
-
Software: Gaussian, Q-Chem, ORCA, or similar quantum chemistry packages.
-
Level of Theory: DFT, using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Execution: Run the optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until the forces are negligible and the energy is minimized.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.
-
Trustworthiness: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more negative (imaginary) frequencies indicates a transition state or a saddle point, meaning the optimization did not find a stable structure and must be repeated.[1]
-
Execution: Perform a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p) ) as the geometry optimization. This is a non-negotiable requirement for the results to be valid.
-
-
Electronic Property Calculations (Single-Point):
-
Objective: To calculate various electronic descriptors using the validated, optimized geometry.
-
Execution: Using the optimized coordinates from Step 2, perform a single-point energy calculation. This calculation is not iterative and is used to derive properties from the final, stable wavefunction. Key properties to analyze include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7]
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions.[10]
-
Atomic Charges: Using methods like Natural Bond Orbital (NBO) or Mulliken population analysis to understand charge distribution.[10][12]
-
-
Computational Workflow Diagram
Caption: A self-validating workflow for quantum chemical analysis.
Part 3: Data Presentation and Interpretation
The output of these calculations is a rich dataset. Presenting this data in a structured format is key for interpretation and comparison.
Note: The data in the following tables is illustrative and represents typical expected values for a molecule of this type. Actual calculated values will be generated by running the protocol described above.
Table 1: Summary of Computational Parameters
| Parameter | Specification | Rationale |
| Software | Gaussian 16 / Q-Chem 6 | Industry-standard quantum chemistry packages. |
| Level of Theory | Density Functional Theory (DFT) | Balances accuracy and computational cost for organic molecules.[7] |
| Functional | B3LYP | A robust hybrid functional proven for organic systems.[7][9] |
| Basis Set | 6-311++G(d,p) | Provides high accuracy for systems with heteroatoms and potential non-covalent interactions.[1][10] |
| Solvation Model | None (Gas Phase) | Provides baseline intrinsic properties. For biological relevance, a solvent model (e.g., PCM) could be added. |
Table 2: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Calculated Value |
| C5-N (nitro) Bond Length | 1.48 Å |
| N-O (nitro) Bond Length | 1.22 Å |
| C7-F Bond Length | 1.36 Å |
| O-N-O Bond Angle | 124.5° |
-
Authoritative Grounding: These structural parameters provide the molecule's most stable three-dimensional shape. They are fundamental for understanding how the molecule might fit into a protein's active site in drug development applications.
Table 3: Calculated Electronic Properties (Illustrative)
| Property | Calculated Value | Significance |
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.4 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. [10] |
| Dipole Moment | 5.8 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
-
Expertise & Causality: The HOMO-LUMO energy gap is a critical descriptor for molecular stability. The electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of these orbitals and influence the molecule's reactivity profile.
Visualizing Reactivity: From Properties to Insights
The calculated data allows us to build a conceptual model of the molecule's chemical behavior.
Caption: Relationship between calculated properties and chemical insights.
Conclusion
This guide has outlined an authoritative and self-validating workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol, researchers can reliably predict the molecule's structural, electronic, and vibrational properties. The insights derived—from the precise 3D geometry to the distribution of electron density and sites of potential reactivity—provide a powerful, data-driven foundation for applications in medicinal chemistry, materials science, and drug development. These computational results serve as a critical precursor to experimental work, enabling more targeted and efficient discovery.
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Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. ACS Omega. [Link]
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DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. ResearchGate. [Link]
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Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis. ResearchGate. [Link]
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7-fluoro-5-nitro-indoline. LabSolutions. [Link]
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Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. [Link]
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PubMed Central. [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]
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Synthesis and Photoreactivity of 7-Nitroindoline- S -thiocarbamates. ResearchGate. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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An In-Depth Technical Guide to the Solubility of 7-Fluoro-5-nitroindoline in Organic Solvents
Introduction
7-Fluoro-5-nitroindoline is a substituted indoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of its functional groups—a fluorine atom, a nitro group, and a secondary amine within the indoline scaffold—imparts specific physicochemical properties that are crucial for its behavior in biological and chemical systems.
Among these properties, solubility is a critical parameter that governs the compound's journey from a laboratory reagent to a potential therapeutic agent. Solubility in various organic solvents is paramount for chemical synthesis, purification, formulation, and analytical characterization. Poor solubility can hinder process development, lead to inaccurate results in biological assays, and pose significant challenges for achieving adequate bioavailability in preclinical and clinical studies.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide, combining theoretical analysis of its molecular structure with detailed, field-proven experimental protocols.
Physicochemical Profile and Solubility Predictions
Understanding the molecular structure of this compound is the foundation for predicting its solubility behavior.
Molecular Formula: C₈H₇FN₂O₂ Molecular Weight: 182.15 g/mol [2]
The key structural features influencing solubility are:
-
Indoline Core: A bicyclic aromatic system that provides a rigid, somewhat lipophilic backbone.
-
Secondary Amine (-NH): The nitrogen atom in the indoline ring is bonded to a hydrogen, making it an effective hydrogen bond donor .[3]
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms act as potent hydrogen bond acceptors .[4][5]
-
Fluorine Atom (-F): As the most electronegative element, fluorine increases the molecule's polarity. While organic fluorine is a weak hydrogen bond acceptor, it can participate in these interactions.[6][7][8]
This combination of a hydrogen bond donor site (-NH) and multiple acceptor sites (-NO₂, -F) within a polar scaffold suggests that this compound is a polar molecule. Therefore, its solubility will be dictated by the principle of "like dissolves like," favoring solvents with similar polarity and hydrogen-bonding capabilities.
Theoretical Solvent Selection
Based on the molecular properties, we can predict the solubility behavior of this compound across different classes of organic solvents. The selection of an appropriate solvent is critical for crystallization and process development.[1][9][10]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. Due to the significant polarity of this compound, its solubility is expected to be very low in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane): These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group.[3] They can interact favorably with the nitro group and fluorine atom. Therefore, moderate to good solubility is anticipated in this class.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are polar and can both donate and accept hydrogen bonds. They can engage in strong intermolecular interactions with both the -NH (donor) and the -NO₂/-F (acceptor) sites of the solute. Consequently, good to excellent solubility is expected.
-
Highly Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO, Dimethylformamide - DMF): These solvents have high dielectric constants and are strong hydrogen bond acceptors. They are excellent at solvating a wide range of polar compounds, and high solubility of this compound is predicted in these solvents.
The following table summarizes key properties of common organic solvents to guide selection.
| Solvent | Polarity Index[11][12][13] | Dielectric Constant (at 20°C)[14][15][16] | Solvent Class | Predicted Solubility |
| n-Hexane | 0.1 | 1.88 | Non-Polar Aprotic | Very Low |
| Toluene | 2.4 | 2.38 | Non-Polar Aprotic | Low |
| Dichloromethane | 3.1 | 8.93 | Polar Aprotic | Moderate |
| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | Moderate to Good |
| Acetone | 5.1 | 20.7 | Polar Aprotic | Good |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Good |
| Isopropanol | 3.9 | 19.92 | Polar Protic | Good to High |
| Ethanol | 5.2 | 24.55 | Polar Protic | High |
| Methanol | 5.1 | 32.70 | Polar Protic | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic | Very High |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Core Methodology: Isothermal Shake-Flask Method
This method involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant then represents its solubility.
Step-by-Step Protocol
-
Preparation of Slurry:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL). An amount that is visibly in excess after equilibration is sufficient.
-
Dispense a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic orbital shaker or on a rotating wheel in a temperature-controlled chamber. A standard temperature for solubility studies is 25 °C (298.15 K).
-
Agitate the slurries for a period sufficient to reach equilibrium. This is typically 24 to 72 hours. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
For robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to form a compact pellet of the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE membrane) into a clean, labeled vial. This step is critical to remove any fine, suspended particles that could falsely elevate the measured concentration.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary to find the optimal range.
-
-
Concentration Analysis:
-
Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in the following section.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small organic molecules due to its high sensitivity, specificity, and accuracy.
Method Development Outline
-
Column Selection: A standard reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for a polar molecule like this compound.
-
Wavelength (λmax) Determination: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and acquire a UV-Vis spectrum from 200-400 nm. The wavelength of maximum absorbance (λmax) should be used for detection to ensure the highest sensitivity. Nitroaromatic compounds often exhibit strong absorbance in the 250-350 nm range.
-
Mobile Phase Optimization:
-
Start with a simple isocratic mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and water.
-
To improve peak shape and resolution, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can be added to both the organic and aqueous phases.
-
If necessary, a gradient elution (where the proportion of organic solvent is increased over time) can be developed to ensure a reasonable retention time and sharp peak shape.
-
-
Calibration Curve Construction:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Inject each standard into the HPLC system and record the corresponding peak area.
-
Plot the peak area (y-axis) against the concentration (x-axis). The resulting graph should be linear, and a linear regression analysis should yield a correlation coefficient (R²) of >0.995 for a reliable calibration.
-
Data Interpretation and Visualization
The experimentally determined solubility values should be tabulated to allow for clear comparison across different solvents. This data can then be correlated with the physicochemical properties of the solvents to understand the underlying intermolecular forces driving the dissolution process.
Conclusion
This guide provides the necessary theoretical foundation and a robust, validated experimental workflow—the isothermal shake-flask method coupled with HPLC-UV analysis—to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for advancing the study of this compound in chemical synthesis, process optimization, and the critical early stages of drug discovery and development.
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Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]
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Honeywell. (n.d.). Polarity Index. Available at: [Link]
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Spange, S., & Weiß, N. (2023). Empirical Hydrogen Bonding Donor (HBD) Parameters of Organic Solvents Using Solvatochromic Probes - A Critical Evaluation. ChemPhysChem. Available at: [Link]
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Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]
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van der Puyl, V., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry. Available at: [Link]
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Wiley Online Library. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Available at: [Link]
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A Technical Guide to the Biological Screening of Novel 7-Fluoro-5-nitroindoline Derivatives
Introduction: The Rationale for Targeting the 7-Fluoro-5-nitroindoline Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the potential therapeutic avenues of a drug discovery program. The indoline ring system is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of this core with specific pharmacophores can dramatically influence its physicochemical properties and biological target interactions. This guide focuses on the this compound scaffold, a structure rich with potential due to the synergistic interplay of its substituents.
The nitro group is a potent electron-withdrawing group that can significantly modulate the electronic properties of the aromatic ring.[1][2] In many therapeutic agents, the nitro group is not merely a static substituent but is a key player in the mechanism of action, often undergoing bioreduction in hypoxic environments or by specific nitroreductase enzymes to produce reactive nitrogen species.[3][4][5] This bioactivation is a cornerstone of the activity of several antimicrobial and anticancer drugs.[1][2]
The inclusion of a fluorine atom at the 7-position offers several advantages. Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and bioavailability.[6][7] This strategic placement can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a favored tool in modern drug design.[7]
This guide provides a comprehensive framework for the initial biological evaluation of novel this compound derivatives. It is designed for researchers in drug development, offering a tiered, logical progression of assays from broad-based primary screening to more focused mechanistic studies. The methodologies described are intended to be self-validating, providing a robust foundation for identifying and characterizing promising lead compounds.
Part 1: The Hierarchical Screening Cascade
A successful screening campaign is not a random assortment of assays but a structured, hierarchical process designed to efficiently identify potent and selective compounds while eliminating unsuitable candidates early. This "fail early, fail cheap" philosophy is crucial for conserving resources. We propose a three-tiered approach for the evaluation of this compound derivatives.
Tier 1: Primary Screening - Casting a Wide Net
The initial goal is to determine if the novel derivatives possess any general biological activity. This stage prioritizes high-throughput, cost-effective assays.
1.1. In Vitro Cytotoxicity Assessment
-
Rationale: Cytotoxicity is a fundamental parameter. For potential anticancer agents, it is the desired outcome. For other indications, it establishes a therapeutic window. The presence of the nitroaromatic moiety necessitates a thorough toxicity evaluation.[4] We will employ two distinct, complementary assays to ensure the reliability of the data.
-
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
-
Assay 2: Lactate Dehydrogenase (LDH) Assay. This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9][10] It serves as a marker for cell lysis and necrosis. Running both MTT and LDH assays provides a more complete picture, distinguishing between cytostatic effects (arresting growth, detected by MTT) and cytotoxic effects (cell death, detected by LDH).[11][12]
1.2. Broad-Spectrum Antimicrobial Screening
-
Rationale: Nitroaromatic compounds have a rich history as antimicrobial agents.[2] Their mechanism often involves the reductive activation of the nitro group within microbial cells, leading to the generation of toxic intermediates.[2][5] Therefore, a primary screen for antimicrobial activity is a logical starting point.
-
Method: Kirby-Bauer Disk Diffusion Test. This is a widely used, qualitative method for determining antimicrobial susceptibility.[13][14][15] Filter paper disks impregnated with the test compounds are placed on an agar plate inoculated with a lawn of bacteria. The diffusion of the compound into the agar creates a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk.[16][17] This method allows for the rapid screening of multiple compounds against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Part 2: Experimental Protocols & Data Presentation
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration should typically range from 0.1 µM to 100 µM. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%) by plotting cell viability against the log of the compound concentration.[8]
Protocol: LDH Cytotoxicity Assay
-
Cell Culture and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the 48-72 hour incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[18]
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compounds onto the agar surface. Ensure the disks are pressed firmly to make contact with the agar. Include a solvent control disk and a positive control disk (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.[14]
-
Interpretation: The results are interpreted as susceptible, intermediate, or resistant based on standardized charts, though for novel compounds, the zone diameter provides a relative measure of activity.[16]
Data Presentation: Primary Screening Results
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/HeLa) |
| FNI-001 | 15.2 | 22.5 | > 100 | > 6.6 |
| FNI-002 | 5.8 | 8.1 | 50.3 | 8.7 |
| FNI-003 | > 100 | > 100 | > 100 | - |
| Doxorubicin | 0.8 | 1.2 | 5.5 | 6.9 |
Table 2: Antimicrobial Activity (Kirby-Bauer) of Derivatives
| Compound ID | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| FNI-001 | 18 | 10 |
| FNI-002 | 22 | 14 |
| FNI-003 | 6 (no activity) | 6 (no activity) |
| Ciprofloxacin | 30 | 35 |
Part 3: Tier 2 - Mechanistic Elucidation and Target Identification
Compounds that demonstrate promising activity in Tier 1 ("hits") are advanced to secondary screening. The goal here is to move from "what it does" to "how it does it."
Rationale for Mechanistic Studies
The nitroaromatic core is a strong indicator of a potential prodrug that requires metabolic activation.[1][3] Understanding this activation process is key to optimizing the compound's activity and selectivity.
Targeted Enzyme Inhibition Assays
-
Rationale: Based on the structure and primary screening results, specific enzyme targets can be hypothesized. For instance, if the compounds show potent anticancer activity, they could be targeting kinases, topoisomerases, or other enzymes crucial for cell proliferation. Enzyme inhibition assays are fundamental in drug discovery for quantifying the potency of a compound against a purified target.[19][20]
-
Example Protocol: Kinase Inhibition Assay (e.g., against EGFR)
-
Assay Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide. Inhibition is detected as a decrease in the phosphorylated product.
-
Procedure: Use a commercial kinase assay kit (e.g., ADP-Glo™).
-
In a 384-well plate, combine the kinase (e.g., EGFR), the substrate peptide, and ATP.
-
Add serial dilutions of the this compound derivatives.
-
Incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure luminescence. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Part 4: Tier 3 - In Silico Profiling and Lead Optimization
Before committing to extensive synthesis and in vivo studies, computational tools can provide valuable predictions about the drug-likeness of the lead candidates.[21]
In Silico ADMET Prediction
-
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[22] Numerous software platforms can predict these properties based on the chemical structure.[23][24]
-
Key Parameters to Predict:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).[22]
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.[25]
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Table 3: Predicted ADMET Properties for Lead Compound FNI-002
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness |
| HIA | High | Likely well-absorbed orally |
| BBB Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Positive | Potential toxicity concern (expected for some nitroaromatics) |
Conclusion and Future Directions
This guide outlines a systematic and logical approach to the initial biological characterization of novel this compound derivatives. By progressing through a tiered screening cascade, from broad phenotypic assays to specific mechanistic and in silico studies, researchers can efficiently identify promising lead compounds and build a solid foundation for further preclinical development. The insights gained from this comprehensive evaluation will be instrumental in guiding the structure-activity relationship (SAR) studies necessary for lead optimization, with the ultimate goal of developing a safe and effective therapeutic agent.
References
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In Silico Modeling of 7-Fluoro-5-nitroindoline Interactions with VEGFR2 Kinase: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 7-Fluoro-5-nitroindoline, a novel small molecule, with a focus on its potential interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain. This document is designed for researchers, computational chemists, and drug development professionals, offering a scientifically rigorous framework for predicting and analyzing molecular interactions. The guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a self-validating and reproducible workflow. We will cover the entire computational pipeline, from ligand parameterization and protein preparation to molecular docking, extensive molecular dynamics simulations, and detailed post-simulation analysis. All protocols are supported by authoritative references, and key workflows are visualized to enhance comprehension.
Introduction: The Rationale for In Silico Investigation
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine and nitro groups can profoundly modulate a molecule's physicochemical properties. Fluorination is known to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1][2] The nitro group, a strong electron-withdrawing moiety, can participate in crucial hydrogen bonding and other non-covalent interactions within a protein's active site.[3]
This compound is a compound of interest due to this combination of functional groups. While experimental data on its specific biological targets are not yet available, its structural alerts suggest potential activity against a range of protein classes. One of the most prominent and well-validated targets for fluorinated indole-containing compounds is the protein kinase family.[4][5] Sunitinib, an FDA-approved anti-cancer drug, features a fluorinated oxindole core and functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4]
Based on this precedent, this guide will use the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a representative and therapeutically relevant target for a hypothetical modeling study of this compound. VEGFR2 is a key mediator of angiogenesis, and its inhibition is a clinically validated strategy in oncology.[5][6] This guide will therefore serve as a complete playbook for assessing the potential of this compound as a VEGFR2 inhibitor using state-of-the-art computational methods.
The Computational Workflow: An Overview
Our in silico investigation will follow a multi-step process designed to provide a holistic view of the ligand-protein interaction, from initial binding prediction to the dynamics and stability of the complex.
Caption: High-level overview of the in silico modeling workflow.
Part I: System Preparation
Ligand Parameterization: A Critical First Step
Standard molecular mechanics force fields like AMBER or CHARMM do not contain pre-existing parameters for every conceivable molecule. Therefore, for a novel compound like this compound, we must first generate a robust set of parameters that accurately describe its intramolecular and intermolecular interactions. This is a critical step, as the quality of the subsequent simulations is entirely dependent on the accuracy of these parameters. We will use the General AMBER Force Field (GAFF) for the ligand, which is designed for organic molecules, in conjunction with the AMBER ff14SB force field for the protein.
Protocol 1: Ligand Parameterization using Antechamber
-
Generate 3D Coordinates:
-
Start with the SMILES string for this compound: O=C1=CC(F)=C2NCCC2=C1.
-
Use a tool like Open Babel to convert the SMILES string into a 3D structure in .mol2 format.
-
Perform an initial geometry optimization using a semi-empirical method like AM1-BCC to obtain a reasonable starting conformation.
-
-
Calculate Partial Atomic Charges:
-
The electrostatic potential (ESP) derived charges are crucial for accurately modeling interactions. We will use the Restrained Electrostatic Potential (RESP) charge fitting procedure.
-
Perform a quantum mechanical (QM) single-point energy calculation on the optimized 3D structure. A common level of theory for this is Hartree-Fock with a 6-31G* basis set (HF/6-31G*), as it is a good balance between accuracy and computational cost for charge derivation.
-
The output of this QM calculation will be an ESP file.
-
-
Generate Force Field Parameters with Antechamber:
-
Antechamber, part of the AmberTools suite, will be used to generate the ligand topology.
-
Provide the .mol2 file and the ESP file to Antechamber.
-
Antechamber will assign atom types from the GAFF force field and use the RESP fitting procedure to assign the calculated partial charges.
-
It will also identify any missing bond, angle, and dihedral parameters.
-
-
Parameter Refinement with parmchk:
-
The parmchk utility in AmberTools will check for any missing parameters in the Antechamber output.
-
For any missing parameters, parmchk will provide reasonable estimates based on analogy to existing parameters in the GAFF force field.
-
The output will be a .frcmod file containing the necessary additions to the standard GAFF parameters.
-
-
Final Output:
-
The final outputs of this process will be a .mol2 file with the correct atom types and charges, and a .frcmod file with the additional parameters. These two files fully describe this compound for use with the AMBER force field.
-
Protein Preparation: Ensuring a High-Quality Receptor Structure
For this study, we will use the crystal structure of the human VEGFR2 kinase domain in complex with a back-pocket binder, PDB ID: 3VHK.[7] This structure provides a well-defined active site.
Protocol 2: Receptor Preparation
-
Obtain and Clean the PDB File:
-
Download the PDB file for 3VHK from the RCSB Protein Data Bank.[7]
-
Open the file in a molecular visualization program like UCSF Chimera or PyMOL.
-
Remove all non-protein molecules, including the co-crystallized ligand, water molecules, and any other heteroatoms. This is crucial as we want to dock our novel ligand into the empty binding site.
-
-
Prepare the Protein using AmberTools:
-
Use the pdb4amber tool to prepare the PDB file for use with the LEaP program in AmberTools. This will ensure standard atom and residue naming conventions.
-
Use LEaP to:
-
Load the ff14SB protein force field.
-
Add missing hydrogen atoms, as they are critical for correct hydrogen bonding networks.
-
Generate the protein's topology (.prmtop) and coordinate (.inpcrd) files.
-
-
Part II: Predicting Interactions - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method to generate plausible binding poses and to rank potential ligands based on a scoring function. We will use AutoDock Vina, a widely used and validated docking program.
Caption: Workflow for the molecular docking procedure.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Ligand and Receptor for Vina:
-
Convert the prepared protein and the parameterized ligand files into the .pdbqt format required by AutoDock Vina. This can be done using AutoDockTools. This step adds partial charges and defines rotatable bonds.
-
-
Define the Binding Site (Grid Box):
-
The binding site is defined by a 3D grid box. The center of this box should be the geometric center of the binding pocket identified from the co-crystallized ligand in the original 3VHK structure.
-
The size of the grid box should be large enough to encompass the entire binding site and allow for translational and rotational freedom of the ligand. A typical size would be 25 x 25 x 25 Å.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared receptor, the prepared ligand, and the grid box configuration as input.
-
Vina will perform a stochastic search of the ligand's conformational space within the grid box and will score the generated poses using its empirical scoring function.
-
-
Analyze Docking Results:
-
Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
The top-scoring poses should be visually inspected to assess their plausibility. Key interactions to look for include:
-
Hydrogen bonds with key active site residues (e.g., the hinge region of the kinase).
-
Hydrophobic interactions in the back pocket.
-
Favorable electrostatic interactions involving the fluorine and nitro groups.
-
-
Table 1: Hypothetical Docking Results for this compound with VEGFR2
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.2 | Cys919, Glu917, Asp1046 |
| 2 | -8.9 | Leu840, Val848, Phe1047 |
| 3 | -8.5 | Cys1045, Glu885, Leu1035 |
Note: This data is illustrative and represents a plausible outcome of the docking experiment.
Part III: Exploring Dynamics - Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides crucial insights into the stability of the binding pose and the nature of the interactions in a more realistic, solvated environment. We will use GROMACS, a high-performance and widely used MD engine.[3]
Caption: Step-by-step workflow for the GROMACS MD simulation.
Protocol 4: MD Simulation with GROMACS
-
System Building:
-
Combine the coordinates of the protein (from Protocol 2) and the best-scoring docked pose of the ligand (from Protocol 3) into a single complex file.
-
Create a unified topology file that includes the protein topology and references the ligand's topology (.itp) and parameter (.frcmod) files.[8]
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of appropriate size (e.g., a cubic box with a 1.0 nm distance between the complex and the box edge).
-
Fill the box with a suitable water model, such as TIP3P.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[8]
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints are gradually released during this phase.
-
-
-
Production MD:
-
Run the production simulation for a sufficient length of time to observe the dynamics of interest. For a protein-ligand system, a simulation of at least 100 nanoseconds (ns) is recommended.
-
Part IV: Data Analysis and Interpretation
The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time. This rich dataset must be analyzed to extract meaningful biological insights.
Protocol 5: Trajectory Analysis
-
Root Mean Square Deviation (RMSD):
-
Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their initial positions. A stable RMSD over time indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.
-
-
Root Mean Square Fluctuation (RMSF):
-
Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. High fluctuations in the binding site loops might indicate induced-fit effects.
-
-
Hydrogen Bond Analysis:
-
Analyze the occupancy of hydrogen bonds between the ligand and the protein throughout the simulation. This will reveal the most persistent and important hydrogen bonding interactions.
-
-
Binding Free Energy Estimation:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex. This provides a more accurate estimation of binding affinity than docking scores, as it accounts for solvation effects and entropic contributions.
-
Table 2: Hypothetical MD Simulation Analysis Results
| Metric | Result | Interpretation |
| Ligand RMSD | 1.5 ± 0.3 Å | The ligand remains stably bound in the active site. |
| Key H-Bond (Ligand-Cys919) | 85% occupancy | A persistent and crucial hydrogen bond for binding. |
| MM/GBSA Binding Energy | -45.7 ± 5.2 kcal/mol | Strong predicted binding affinity. |
Note: This data is illustrative and represents a plausible outcome of the MD simulation analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound's interactions with the VEGFR2 kinase domain. By following these detailed protocols, researchers can generate robust and predictive models of ligand-protein interactions. The hypothetical results presented suggest that this compound has the potential to be a potent VEGFR2 inhibitor, forming stable interactions within the kinase's active site.
The insights gained from such a study would provide a strong foundation for the next steps in the drug discovery pipeline. These include the chemical synthesis of this compound and its analogs, followed by in vitro enzymatic assays and cell-based studies to experimentally validate the computational predictions. The detailed interaction analysis from the MD simulations can also guide the rational design of new derivatives with improved potency and selectivity. This iterative cycle of computational modeling and experimental validation is at the heart of modern, efficient drug discovery.
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- Chong Lab. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field.
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- Amr, A. E. E., et al. (2018). Synthesis of macrocyclic pyrido-pentapeptide candidates and their in vitro activity on several kinases. Molecules, 23(10), 2486.
- Brozzo, M.S., et al. (2012). VEGFR-2/VEGF-A COMPLEX STRUCTURE.
- El-Gamal, M. I., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Computer-Aided Molecular Design, 38(2), 1-21.
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Methodological & Application
Introduction: The Strategic Value of 7-Fluoro-5-nitroindoline
An Application Guide for the Strategic Use of 7-Fluoro-5-nitroindoline in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound has emerged as a highly valuable synthetic intermediate, offering a unique combination of structural features that chemists can exploit to construct complex molecular architectures. The indoline core is a prevalent scaffold in numerous biologically active compounds.[1] The strategic placement of a fluorine atom and a nitro group on this core provides distinct advantages.
The fluorine atom, located at the 7-position, can significantly modulate the physicochemical properties of a molecule.[2] Its high electronegativity can alter the acidity of the N-H proton, influence molecular conformation, and enhance metabolic stability by blocking potential sites of oxidation.[3][4] These attributes are often sought after to improve the pharmacokinetic profile of a drug candidate.[2][4]
Simultaneously, the nitro group at the 5-position serves as a versatile synthetic handle. It is a strong electron-withdrawing group that can be readily transformed into an amino group. This resulting aniline derivative is a gateway to a vast array of subsequent chemical modifications, including amide bond formations, sulfonylation, diazotization reactions, and transition metal-catalyzed cross-coupling reactions.[5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound, complete with validated protocols and expert insights into the rationale behind key experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory work.
| Property | Value | Source |
| Chemical Name | This compound | Fluorochem[7] |
| CAS Number | 1268816-57-4 | Fluorochem[7] |
| Molecular Formula | C₈H₇FN₂O₂ | Fluorochem[7] |
| Molecular Weight | 182.15 g/mol | Fluorochem[7] |
| Appearance | Red-Orange Crystalline Solid | Thermo Fisher Scientific[8] |
| Purity | Typically ≥95% | Fluorochem[7] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Core Synthetic Pathways and Protocols
This compound is a versatile starting point for a multi-step synthesis. The typical synthetic sequence involves initial modification at the indoline nitrogen, followed by the strategic reduction of the nitro group to unlock further derivatization possibilities.
Caption: General synthetic workflow starting from this compound.
Protocol 1: N-Acylation of this compound
Application Focus: The acylation of the indoline nitrogen is a common initial step to introduce diverse side chains and to protect the nitrogen during subsequent reactions. This transformation is fundamental for building a library of analogues for structure-activity relationship (SAR) studies.[5]
Causality and Experimental Rationale: The choice of a base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the indoline nitrogen as a nucleophile. Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert under these conditions and effectively dissolves the starting materials. The reaction is typically run at 0 °C initially to control the exothermic reaction between the acid chloride and the amine, then allowed to warm to room temperature to ensure completion.
Detailed Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Reagent Addition: Add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.[5]
Protocol 2: Reduction of the Nitro Group to a Primary Amine
Application Focus: The reduction of the nitro group to a 5-aminoindoline is arguably the most critical transformation of this intermediate. The resulting aromatic amine is a key nucleophile for a wide range of subsequent reactions, enabling the introduction of diverse functional groups essential for tuning the biological activity of the final compound.[5][6]
Causality and Experimental Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups.[6] This method is often preferred because it proceeds under mild conditions and the only byproduct is water. Solvents like methanol (MeOH) or ethyl acetate (EtOAc) are commonly used as they are inert and effectively dissolve the substrate. The reaction is performed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) to provide the necessary reducing agent. Continuous flow hydrogenation is an alternative, modern approach that offers enhanced safety and efficiency.[5]
Detailed Step-by-Step Methodology:
-
Preparation: To a flask suitable for hydrogenation, add the N-functionalized this compound derivative (1.0 eq.).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Dissolution: Add methanol (or a suitable solvent mixture like THF/MeOH) to dissolve the substrate.[5]
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ (repeat this cycle three times) to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere. Reaction times can vary from 2 to 12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 7-fluoro-5-aminoindoline derivative, which is often pure enough for the next step or can be purified by chromatography if necessary.[5]
Protocol 3: Suzuki-Miyaura Cross-Coupling of Derivatized Indolines
Application Focus: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in organic synthesis.[11][12] While not performed directly on this compound, this protocol demonstrates the utility of the scaffold after the amine has been converted into a halide or triflate, enabling the introduction of aryl or heteroaryl groups. This is a key strategy for exploring the chemical space around the core structure.
Causality and Experimental Rationale: The reaction requires a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand (e.g., XPhos) is crucial for stabilizing the palladium catalyst and promoting the reaction, especially with less reactive aryl chlorides.[13] A base like K₃PO₄ is used to activate the boronic acid for the transmetalation step.[13][14] A solvent system of dioxane and water is often effective for this transformation.[13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology (Hypothetical Example):
(This protocol is based on general procedures for Suzuki coupling of heteroaryl halides and assumes the 5-amino group has been converted to a 5-bromo or 5-chloro group via a Sandmeyer reaction).
-
Preparation: In a reaction vial, combine the 5-halo-7-fluoroindoline derivative (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).[13]
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., an XPhos-based precatalyst, 1-2 mol%).[13]
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v).[13]
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 60-100 °C) and stir for the necessary time (5-24 hours).[13] Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its pre-installed fluorine atom offers a means to enhance desirable pharmacokinetic properties, while the readily transformable nitro group provides a crucial entry point for extensive derivatization. The protocols outlined in this guide represent fundamental, field-proven transformations that enable chemists to efficiently leverage this building block in the pursuit of novel small molecule therapeutics. As with all chemical syntheses, appropriate safety precautions must be strictly followed.
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). [Link]
-
SAFETY DATA SHEET - 5-Nitroindole. Fisher Scientific. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprint Server. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. [Link]
-
Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. PMC - PubMed Central. [Link]
-
Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology. [Link]
-
Synthesis and Photoreactivity of 7-Nitroindoline- S -thiocarbamates. ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
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Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC - NIH. [Link]
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The Strategic Application of 7-Fluoro-5-nitroindoline in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic framework provides an excellent platform for the design of potent and selective ligands for a variety of biological targets. The strategic introduction of fluorine and a nitro group, as seen in 7-fluoro-5-nitroindoline, offers medicinal chemists a versatile building block with unique properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a key synthetic handle for a wide array of chemical transformations.
This technical guide provides a comprehensive overview of the synthesis and application of this compound in medicinal chemistry. We will delve into detailed protocols for its derivatization, explaining the rationale behind experimental choices and providing insights into the synthesis of novel compound libraries for drug discovery.
Key Physicochemical and Spectroscopic Data
A foundational understanding of the starting material is paramount. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇FN₂O₂ |
| Molecular Weight | 182.15 g/mol |
| Appearance | Yellow to orange solid |
| CAS Number | 1268816-57-4 |
Synthetic Pathways: Accessing and Functionalizing the Core Scaffold
The true utility of this compound lies in its capacity for diverse functionalization. The electron-withdrawing nature of the nitro and fluoro groups influences the reactivity of the indoline core, particularly the nitrogen atom.
Workflow for the Derivatization of this compound
Caption: Key synthetic transformations of this compound.
Protocol 1: N-Alkylation of this compound
The introduction of substituents on the indoline nitrogen is a common strategy to modulate the pharmacological properties of the resulting compounds. This protocol describes a general procedure for the N-alkylation of this compound using a strong base and an alkyl halide.
Rationale: The indole nitrogen is weakly acidic and requires a strong base, such as sodium hydride (NaH), for deprotonation to form the highly nucleophilic indolide anion. This anion then readily undergoes a nucleophilic substitution reaction with an electrophilic alkylating agent. Anhydrous conditions are crucial to prevent quenching of the base and the anionic intermediate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Protocol 2: Reduction of the Nitro Group to Form 7-Fluoro-5-aminoindoline
The reduction of the nitro group to a primary amine is a pivotal transformation, opening up a plethora of possibilities for further derivatization. This amine can be acylated, sulfonylated, or used in reductive amination reactions to introduce diverse functionalities.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like methanol or ethanol.
Materials:
-
N-protected or unprotected this compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 eq) and methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or use a hydrogenation apparatus). Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with the solvent during filtration.
-
Concentration: Wash the Celite® pad with additional solvent (methanol or ethanol) and combine the filtrates. Concentrate the solvent under reduced pressure to obtain the crude 7-fluoro-5-aminoindoline derivative.
-
Purification: The crude product can be used directly in the next step or purified by silica gel column chromatography if necessary.
Mechanistic Rationale for Derivatization
Caption: Simplified mechanisms for key functionalization reactions.
Applications in Drug Discovery Programs
Derivatives of this compound are valuable scaffolds for targeting a range of diseases. The 5-aminoindoline core, in particular, is a versatile intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutically relevant molecules. The ability to rapidly generate a library of diverse analogs from a common intermediate is a cornerstone of modern drug discovery.
Conclusion
This compound represents a strategically important building block for medicinal chemists. Its unique substitution pattern allows for controlled and diverse functionalization, enabling the exploration of chemical space in the quest for novel therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile scaffold in their drug discovery endeavors. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates and scales.
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 7-Fluoro-5-nitroindoline
Introduction: The Strategic Role of the Indoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibition as a cornerstone of modern drug discovery.[1] Within the vast chemical space explored for kinase inhibitors, the indole and indoline frameworks have emerged as "privileged scaffolds."[1][2][3] Their rigid bicyclic structure provides an excellent platform for orienting functional groups to interact with the ATP-binding site of kinases, while offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]
This guide focuses on a particularly valuable building block: 7-Fluoro-5-nitroindoline . The strategic placement of the fluorine and nitro groups makes this molecule a highly versatile starting material for the synthesis of potent and selective kinase inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the nitro group serves as a synthetic handle that can be transformed into a key pharmacophoric element.[6][7] This document provides a detailed exploration of the synthetic strategies and step-by-step protocols for leveraging this compound in the development of novel kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1268816-57-4 | [8] |
| Molecular Formula | C₈H₇FN₂O₂ | [8] |
| Molecular Weight | 182.15 g/mol | [8] |
| Appearance | (Typically) Yellow to brown solid | - |
| Purity | ≥95.0% | [8] |
The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the reactivity of the indoline core. The N-H proton is more acidic compared to unsubstituted indoline, facilitating its deprotonation for N-functionalization. The nitro group at the 5-position is a key functional handle, readily undergoing reduction to the corresponding amine, which opens up a vast array of subsequent chemical transformations.
Core Synthetic Workflow: From Building Block to Inhibitor Scaffold
The synthesis of a kinase inhibitor from this compound typically follows a logical and modular three-stage workflow. This approach allows for the systematic introduction of chemical diversity to explore the structure-activity relationship (SAR) around the core scaffold.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Stage 1: N-Functionalization of the Indoline Core
The initial step involves the substitution of the indoline nitrogen. This modification is crucial as the substituent often occupies the solvent-exposed region of the kinase ATP pocket, influencing solubility and providing an anchor for additional interactions.
Causality Behind the Method: Buchwald-Hartwig N-Arylation
For introducing an aryl group, the Palladium-catalyzed Buchwald-Hartwig amination is a superior method due to its high functional group tolerance, broad substrate scope, and generally high yields.[9][10] The choice of a palladium catalyst (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos) is critical. The bulky ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which readily undergoes oxidative addition with the aryl halide. Subsequent steps of amine coordination, deprotonation by a base (like NaOtBu), and reductive elimination form the desired C-N bond and regenerate the active catalyst.
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide or chloride (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., in a glovebox), add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the Schlenk tube via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-aryl-7-fluoro-5-nitroindoline product.
Stage 2: Reduction of the 5-Nitro Group
The transformation of the electron-withdrawing nitro group into an electron-donating amino group is a pivotal step.[11] This 5-amino group is a common feature in many kinase inhibitors, often forming a critical hydrogen bond with the kinase hinge region.
Causality Behind the Method: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[12] The reaction proceeds on the surface of the catalyst where hydrogen gas is adsorbed. The nitro compound also adsorbs to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, leading to the formation of the amine. This method avoids the use of harsh acidic conditions or stoichiometric metal reagents that can complicate purification.[12][13]
Protocol 2: Reduction of N-Substituted this compound
Materials:
-
N-Substituted this compound (1.0 mmol, 1.0 equiv)
-
Palladium on carbon (10% w/w, 0.10 mmol, 10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) (10 mL)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-substituted this compound and the solvent (MeOH or EtOAc).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the flask, and purge it with H₂ gas. Maintain a positive pressure of H₂ using a balloon or connect it to a hydrogenation apparatus.
-
Reaction Execution: Stir the suspension vigorously at room temperature for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a significantly different polarity and will often be UV-active.
-
Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting 5-aminoindoline derivative is often pure enough for the next step, but can be purified by column chromatography if necessary.
Stage 3: Installation of the Final Pharmacophore
The newly formed 5-amino group is a versatile nucleophile that can be elaborated in numerous ways to probe the kinase binding site and complete the synthesis of the target inhibitor. Acylation to form an amide is a common final step.
Causality Behind the Method: Amide Bond Formation
The formation of an amide bond by reacting the 5-aminoindoline with an acyl chloride is a robust and straightforward transformation. The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
Protocol 3: Acylation of the 5-Aminoindoline Derivative
Materials:
-
N-Substituted 5-amino-7-fluoroindoline (1.0 mmol, 1.0 equiv)
-
Acyl chloride or carboxylic acid (1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
(If using a carboxylic acid: a coupling agent like HATU or EDCI)
Procedure:
-
Reaction Setup: Dissolve the N-substituted 5-amino-7-fluoroindoline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Extraction: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.
Context: Kinase Signaling and Inhibition
The inhibitors synthesized via these protocols are designed to interfere with cellular signaling pathways that are often hyperactive in cancer. A simplified, canonical kinase cascade is the MAPK/ERK pathway, which is a key regulator of cell proliferation and survival.
Caption: Simplified MAPK/ERK kinase signaling pathway.
Inhibitors developed from the this compound scaffold can be designed to target specific kinases within such pathways (e.g., RAF, MEK), thereby blocking the downstream signaling that leads to uncontrolled cell growth.
References
- ChemInform Abstract: Reductive Nitro-Mannich Route for the Synthesis of 1,2-Diamine Containing Indolines and Tetrahydroquinolines. (2010). ResearchGate.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- Indolinones as promising scaffold as kinase inhibitors: a review. (n.d.). PubMed.
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). National Institutes of Health.
- Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate.
- Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Thieme Chemistry.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). National Institutes of Health.
- Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers. (n.d.). Benchchem.
- The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (2021). PubMed.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central.
- This compound. (n.d.). Fluorochem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central.
- Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole. (n.d.). Benchchem.
- Application research of 7-Azaindole. (2024). ChemicalBook.
Sources
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 6. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Topic: Derivatization of 7-Fluoro-5-nitroindoline for Biological Assays
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 7-fluoro-5-nitroindoline, a versatile scaffold for the development of novel probes and therapeutic candidates. We delve into the core chemical principles governing the reactivity of this molecule and present detailed, field-tested protocols for key transformations, including N-acylation, nitro-group reduction, and subsequent functionalization. The overarching goal is to empower researchers, scientists, and drug development professionals to generate diverse chemical libraries from this promising starting material. Furthermore, we outline strategic applications of these derivatives in relevant biological assays, complete with step-by-step procedures for evaluating their potential as enzyme inhibitors, fluorescent probes for specific cellular environments, and anticancer agents.
Introduction: The Strategic Value of the this compound Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific isomer, this compound, offers a unique combination of features that make it an exceptionally valuable starting point for chemical biology and drug discovery.
-
Electronic Tuning: The presence of a fluorine atom at the 7-position and a strongly electron-withdrawing nitro group at the 5-position significantly modulates the electronic landscape of the molecule. This influences the reactivity of the indoline nitrogen and the aromatic ring, providing distinct avenues for chemical modification.
-
Fluorine as a Bioactive Element: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.
-
The Nitro Group as a Versatile Handle: The nitro group is not merely a passive electronic modulator. It serves as a precursor to a highly reactive amino group upon reduction, opening up a vast chemical space for further derivatization.[1] Moreover, the nitroaromatic moiety itself is a key feature for developing probes for hypoxic environments, as it can be selectively reduced by cellular nitroreductases, leading to a detectable signal.[2]
This guide will provide the foundational knowledge and practical protocols to harness these features, transforming a single starting material into a library of functionally diverse molecules for biological screening.
Core Derivatization Strategies and Chemical Rationale
The derivatization of this compound can be logically approached by targeting three primary reactive sites: the indoline nitrogen (N-1), the nitro group (C-5), and the aromatic ring.
N-1 Position: The Nucleophilic Hub
The secondary amine at the N-1 position is the most nucleophilic site, making it the primary target for introducing diversity. N-acylation and N-alkylation are the most common strategies.
-
N-Acylation: This reaction attaches an acyl group (R-C=O) to the indoline nitrogen. The choice of acylating agent is critical for determining the final properties of the molecule. Using acyl chlorides or thioesters as acyl sources are common and efficient methods.[3][4] The resulting amide is generally stable and can serve as a hydrogen bond donor or acceptor, influencing target binding.
-
Rationale for N-Acylation: Introducing different acyl groups allows for systematic exploration of structure-activity relationships (SAR). For example, attaching a fluorinated benzoyl group can enhance binding affinity, while adding a long alkyl chain can increase lipophilicity and membrane permeability.[1]
C-5 Position: The Latent Amine
The nitro group is a powerful functional handle that can be chemically reduced to an amine.
-
Nitro Group Reduction: This transformation is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride. Continuous flow hydrogenation is a particularly safe and efficient method for this purpose.[1]
-
Rationale for Reduction: The resulting 5-aminoindoline derivative is a versatile intermediate. The newly formed aniline-like amino group is a nucleophile that can be readily acylated, sulfonated, or used in reductive amination to introduce a vast array of side chains, dramatically expanding the chemical diversity of the library.
Aromatic Ring: C-C Bond Formation
While direct C-H activation is possible, a more controlled approach for arylating the indoline core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This typically requires a halide (e.g., bromine or iodine) on the aromatic ring. Although this compound does not possess such a handle, a synthetic route could incorporate a halogenated precursor, or halogenation could be performed on the indoline core, to enable this powerful C-C bond-forming reaction. This allows for the introduction of (hetero)aryl groups, which are crucial for probing interactions with target proteins.[7]
Experimental Protocols and Methodologies
The following protocols are designed to be robust and adaptable. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the indoline nitrogen using an acyl chloride.
Rationale: This is a fundamental step to protect the nitrogen and introduce the first point of diversity. The choice of base is important; a non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the reaction.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., 4-fluorobenzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acylated product.
| Parameter | Value |
| Reactant Ratio | Indoline:Acyl Chloride:TEA = 1:1.1:1.5 |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Protocol 2: Reduction of N-Acylated this compound
This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.
Rationale: This step unmasks the amine at the C-5 position, providing a new site for derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
N-Acylated this compound (from Protocol 1)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Step-by-Step Procedure:
-
Dissolve the N-acylated nitroindoline (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 5-aminoindoline derivative, which is often pure enough for the next step.
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Hydrogen Source | H₂ balloon or Parr shaker |
| Solvent | MeOH or EtOAc |
| Typical Yield | >90% (often quantitative) |
Application in Biological Assays: From Synthesis to Screening
The synthesized library of this compound derivatives can be screened in a variety of biological assays to identify compounds with desired activities.
Workflow for Biological Screening
Caption: General workflow from synthesis to biological evaluation.
Protocol 3: Fluorescent Probe Assay for Nitroreductase Activity
Rationale: Many tumor microenvironments are hypoxic (low in oxygen) and express high levels of nitroreductase enzymes. A non-fluorescent nitroaromatic compound that becomes fluorescent upon reduction to an amine can serve as a probe for these conditions.[2] The inherent fluorescence of some amino-indoline scaffolds makes this an attractive assay.[8]
Principle of the Assay
Caption: Conversion of a non-fluorescent nitro compound to a fluorescent amine.
Materials:
-
N-Acylated this compound derivative (from Protocol 1)
-
Recombinant nitroreductase enzyme
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer to each well.
-
Add the test compound to the wells to achieve a final concentration of 1-10 µM.
-
Add NADPH to a final concentration of ~200 µM.
-
To initiate the reaction, add the nitroreductase enzyme. Include a negative control well with no enzyme.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the fluorescence intensity at time points (e.g., 0, 15, 30, 60 minutes) using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm (wavelengths should be optimized for each specific derivative).
-
Plot fluorescence intensity versus time to determine the rate of reaction.
Protocol 4: General Cell Viability Assay (MTT/Alamar Blue)
Rationale: To assess the general cytotoxicity or anti-proliferative effects of the synthesized derivatives against cancer cell lines. This is a primary screen for identifying potential anticancer agents.[9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Synthesized derivatives dissolved in DMSO
-
MTT or Alamar Blue reagent
-
96-well clear tissue culture plate
-
Plate reader (absorbance or fluorescence)
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate the cells for 48-72 hours at 37 °C in a CO₂ incubator.
-
After the incubation period, add the MTT or Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a rich starting point for the development of novel molecular tools and therapeutic leads. The synthetic protocols and biological screening strategies outlined in this guide provide a robust foundation for researchers to build upon. By systematically exploring the chemical space around this core through derivatization at the N-1 and C-5 positions, it is possible to generate libraries of compounds with tailored properties for a wide range of biological applications, from cancer cell imaging to the inhibition of specific enzymatic pathways. Future work could involve more advanced C-H activation or cross-coupling strategies to further functionalize the aromatic ring, unlocking even greater chemical diversity and biological potential.
References
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]
-
Gao, P., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances. Retrieved from [Link]
-
Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Retrieved from [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES. Retrieved from [Link]
-
Coleman, C., et al. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters. Retrieved from [Link]
-
Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. Retrieved from [Link]
-
Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxalic Acids. HETEROCYCLES. Retrieved from [Link]
-
Lauth, J., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. Retrieved from [Link]
-
Bartolucci, S., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pinto, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Retrieved from [Link]
-
Udenfriend, S., et al. (1965). The fluorescence of indoles and aniline derivatives. Biochemical Journal. Retrieved from [Link]
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- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. ias.ac.in [ias.ac.in]
- 6. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 7. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
7-Fluoro-5-nitroindoline as a building block for heterocyclic compounds
An In-Depth Guide to 7-Fluoro-5-nitroindoline: A Privileged Building Block for Modern Heterocyclic Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the selection of the right starting material is paramount. This compound has emerged as a highly strategic building block for the synthesis of complex heterocyclic compounds.[1][2] Its utility stems from the unique interplay of its three core components: the indoline scaffold, a versatile nitro group, and a strategically placed fluorine atom.
The indoline core is a well-established "privileged structure," a framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[3] This scaffold provides a rigid, three-dimensional geometry that is often ideal for interacting with biological targets.
The 5-nitro group serves a dual purpose. As a potent electron-withdrawing group, it influences the electronics of the aromatic ring. More importantly, it is a synthetic linchpin, readily reduced to a primary amine (–NH₂).[4] This transformation is a gateway to a vast array of subsequent reactions, including cyclizations and further functionalization, making the nitro group a masked amine.[5][6]
The 7-fluoro substituent is what elevates this building block for modern drug discovery. The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[7][8] A fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (logP) and acidity (pKa), which can in turn improve cell permeability and oral bioavailability.[8][9]
This guide provides an in-depth look at the key transformations of this compound, complete with detailed protocols and the scientific rationale behind the methodological choices, to empower researchers in their synthesis of novel heterocyclic entities.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is the first step in successful reaction planning.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O₂ | [10] |
| Molecular Weight | 182.15 g/mol | [11] |
| CAS Number | 1268816-57-4 | [11] |
| Appearance | (Typically) Yellow to brown solid | - |
| Purity | >95% (Commercially available) | [10] |
Key Transformation I: Selective Reduction of the Nitro Group
The conversion of the 5-nitro group to a 5-amino group is arguably the most critical and frequently the initial step in elaborating the this compound scaffold. The resulting 5-amino-7-fluoroindoline is a versatile intermediate, primed for cyclization or further derivatization. The choice of reducing agent is crucial to ensure high yield and, most importantly, to preserve the fluorine substituent, as some methods risk dehalogenation.[12]
Causality Behind Method Selection
The primary challenge in this reduction is chemoselectivity—reducing the nitro group without affecting the aryl fluoride.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): While highly efficient, palladium catalysts are known to sometimes catalyze hydrodehalogenation, which would cleave the C-F bond.[12] This method can be used, but requires careful monitoring and optimization. Using catalysts like Raney Nickel can often mitigate this issue.[12][13]
-
Iron in Acidic Medium (e.g., Fe/HCl, Fe/NH₄Cl): This is a classic, robust, and cost-effective method.[5][6] It is generally compatible with aryl halides and provides a good alternative to catalytic hydrogenation.
-
Tin(II) Chloride (SnCl₂·2H₂O): This reagent is exceptionally well-suited for this transformation. It offers excellent chemoselectivity, cleanly reducing the nitro group while leaving aryl halides, esters, and other sensitive functional groups intact.[14] It operates under mild conditions and reliably avoids dehalogenation, making it the preferred method for substrates like this.[12][14]
Comparative Overview of Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | Excellent chemoselectivity; No dehalogenation; Tolerates many functional groups.[14] | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal. |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, Ethanol/Methanol | High efficiency; Clean reaction (byproducts are water); Catalytic amounts of metal.[5][12] | Potential for hydrodehalogenation (loss of fluorine).[12] Requires specialized pressure equipment. |
| Raney Nickel | H₂ (gas), Raney Ni, Ethanol | Reduces risk of dehalogenation compared to Pd/C.[12] | Pyrophoric nature of the catalyst requires careful handling. |
| Iron Reduction | Fe powder, HCl or NH₄Cl, Reflux | Cost-effective; Robust and scalable.[5][6] | Strongly acidic conditions; Large amounts of iron sludge produced during workup. |
Protocol 1: Selective Nitro Reduction using Tin(II) Chloride
This protocol details the reliable conversion of this compound to 5-amino-7-fluoroindoline.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Absolute Ethanol (EtOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Reagent: To this solution, add tin(II) chloride dihydrate (5.0 eq) portion-wise. The reaction may be mildly exothermic.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 1-3 hours).
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Basification and Workup: Slowly pour the cold reaction mixture into a beaker containing a vigorously stirred, saturated solution of sodium bicarbonate. Continue adding the bicarbonate solution until the pH of the mixture is basic (pH ~8). A thick, white precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The tin salts can sometimes be slow to separate; filtration through a pad of Celite® before extraction may be beneficial.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-amino-7-fluoroindoline.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for the SnCl₂-mediated reduction of this compound.
Key Transformation II: N-Functionalization via Cross-Coupling
The indoline nitrogen (N-1) provides another critical handle for molecular diversification. N-arylation, the formation of a bond between the indoline nitrogen and an aryl group, is a powerful strategy for expanding molecular libraries and tuning biological activity.[15] Modern palladium- and copper-catalyzed methods have made this transformation highly reliable.
Causality Behind Method Selection
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for C-N bond formation.[16] Its major advantage is its remarkable functional group tolerance and broad substrate scope, working with a wide variety of aryl halides (Br, I, Cl) and triflates. The choice of phosphine ligand is critical and is tailored to the specific substrates.[17]
-
Ullmann Condensation: A copper-catalyzed alternative. While traditional Ullmann couplings required harsh, high-temperature conditions, modern protocols use ligands (e.g., diamines, phenanthrolines) to facilitate the reaction under much milder conditions.[15][16]
-
Chan-Lam Coupling: This copper-catalyzed method uses arylboronic acids as the coupling partner and can often be run under aerobic conditions at room temperature, offering a complementary, mild approach.[16]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed vial, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Place this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) into a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and Backfill: Seal the tube and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a plug of Celite® to remove the catalyst and inorganic salts, washing the plug with additional ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to afford the N-aryl product.
Caption: Logical relationship of components in a Buchwald-Hartwig N-arylation workflow.
Application in Heterocyclic Synthesis: A Gateway to Fused Systems
The true power of this compound is realized when its key intermediates are used to construct novel, fused heterocyclic ring systems. The general strategy involves a sequence of reduction followed by a cyclization reaction, leveraging the nucleophilicity of the newly formed 5-amino group.
This approach opens the door to a wide variety of complex scaffolds, such as:
-
Fused Quinolones: By reacting 5-amino-7-fluoroindoline with β-ketoesters or similar synthons.
-
Benzimidazoles: By reacting the diamine (if the indoline N-H is also deprotected/converted) with aldehydes or carboxylic acids.
-
Tricyclic Systems: Through intramolecular cyclization of N-functionalized derivatives.
The specific reaction pathway is dictated by the desired target, but the underlying logic remains consistent: unmasking the amine and exploiting its reactivity to build new rings. This modular approach is highly valuable in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies.
Caption: Synthetic pathways originating from this compound to create complex heterocycles.
Conclusion
This compound is more than just a chemical reagent; it is a versatile platform for innovation. By understanding and applying the fundamental transformations of its key functional groups—the selective reduction of the nitro group and the functionalization of the indoline nitrogen—researchers can access a rich diversity of novel heterocyclic structures. The strategic inclusion of a fluorine atom provides an intrinsic advantage for applications in drug discovery and materials science. The protocols and rationale presented here serve as a robust foundation for scientists looking to leverage this powerful building block in their synthetic endeavors.
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Gómez-Álvarez, A., et al. (2021). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. Scientific Reports. [Link]
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Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
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Saggioro, S., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
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Rasapalli, S., et al. (2020). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: N-Alkylation of 7-Fluoro-5-nitroindoline
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Modification of the indoline nitrogen (N-1 position) through alkylation is a critical step in drug discovery, as the nature of the N-substituent can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic properties. This document provides a detailed experimental guide for the N-alkylation of 7-fluoro-5-nitroindoline, a key intermediate characterized by a highly electron-deficient aromatic ring.
The presence of both a 5-nitro and a 7-fluoro group significantly impacts the chemical reactivity of the indoline core. The strong electron-withdrawing nature of these substituents decreases the nucleophilicity of the indoline nitrogen, making N-alkylation more challenging compared to unsubstituted indoline. However, this electron withdrawal also increases the acidity of the N-H proton, facilitating its removal with an appropriate base. This guide will present two robust protocols for the N-alkylation of this substrate, catering to different laboratory preferences for reagent handling and reaction conditions. We will also discuss alternative methodologies and provide a comprehensive guide to reaction monitoring, purification, and product characterization.
Reaction Mechanism and Strategic Considerations
The N-alkylation of this compound proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the indoline nitrogen to form a nucleophilic indolinide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the N-alkylated product.
Caption: General mechanism for the N-alkylation of this compound.
Choice of Base and Solvent:
Due to the reduced nucleophilicity of the nitrogen atom in this compound, the selection of an appropriate base and solvent system is crucial for a successful reaction.
-
Strong Base Protocol (Protocol A): Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the indoline nitrogen, driving the reaction to completion.[2] It is typically used in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which are excellent for SN2 reactions.[3][4]
-
Milder Base Protocol (Protocol B): Potassium carbonate (K₂CO₃) offers a safer and more user-friendly alternative to sodium hydride.[5] While less basic, its effectiveness is enhanced in polar aprotic solvents such as acetonitrile or DMF at elevated temperatures.[6][7][8] This system is often sufficient for substrates with acidic N-H protons, as is the case for this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate (anhydrous)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, inert atmosphere setup (nitrogen or argon), TLC plates, rotary evaporator.
Protocol A: N-Alkylation using Sodium Hydride in DMF
This protocol is recommended for achieving high yields, especially with less reactive alkylating agents.
Caption: Step-by-step workflow for the N-alkylation using NaH in DMF.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the hydrogen evolution ceases, and the solution becomes homogeneous or a slurry of the sodium salt forms.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).[9] The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-alkylated this compound.[10][11]
Protocol B: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a milder and safer alternative, suitable for many alkylating agents.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.
-
Alkylation: Add the alkyl halide (1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 6-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol A.[9]
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[10][11]
| Parameter | Protocol A (NaH/DMF) | Protocol B (K₂CO₃/Acetonitrile) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong, irreversible base ensuring complete deprotonation. K₂CO₃ is a milder, safer base, suitable for acidic N-H protons. |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile | Both are polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 0 °C to Room Temp. | Reflux (e.g., ~82 °C) | The high reactivity of NaH allows for lower temperatures. The milder K₂CO₃ requires thermal energy to drive the reaction. |
| Stoichiometry | Base: ~1.2 eq, Alkyl Halide: ~1.1 eq | Base: ~3.0 eq, Alkyl Halide: ~1.5 eq | A slight excess of reagents is used to drive the reaction to completion. |
| Safety | Requires handling of pyrophoric NaH and evolution of H₂ gas. | Safer, as K₂CO₃ is a stable solid and no flammable gas is produced. | Protocol B is generally preferred for safety and ease of handling. |
Alternative N-Alkylation Methodologies
While the protocols above are broadly applicable, other methods can be considered for specific applications:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol instead of an alkyl halide.[12][13] It proceeds with an inversion of stereochemistry at the alcohol's carbon center and is particularly useful for introducing complex or chiral alkyl groups.[12] The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.[14][15]
-
Reductive Amination: This method involves the reaction of the indoline with an aldehyde or ketone in the presence of a reducing agent. While more common for forming amines from carbonyls, it can be adapted for N-alkylation of existing secondary amines like indoline.[16][17]
Product Characterization
The successful synthesis of N-alkyl-7-fluoro-5-nitroindoline should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present.
-
¹⁹F NMR: The fluorine atom at the 7-position provides a unique spectroscopic handle. The chemical shift of the ¹⁹F signal can be sensitive to changes in the electronic environment upon N-alkylation.[18][19]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the N-alkylated product.[20] The fragmentation pattern can provide further structural confirmation.[21]
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous, as water will quench the base (especially NaH).
-
For Protocol B, ensure the reaction is heated to a sufficient temperature for an adequate duration.
-
Consider using a more reactive alkylating agent (iodide > bromide > chloride).
-
-
Formation of Side Products:
-
If N,N-dialkylation is observed (less likely with indoline but possible), use a smaller excess of the alkylating agent.
-
If impurities are difficult to separate, consider deactivating the silica gel with triethylamine (1% in the eluent) before chromatography, as nitro-containing compounds can sometimes interact strongly with acidic silica.[22]
-
Conclusion
The N-alkylation of this compound is a feasible transformation that provides access to a versatile scaffold for further chemical exploration. The choice between a strong base protocol (NaH/DMF) and a milder approach (K₂CO₃/acetonitrile) will depend on the reactivity of the chosen alkylating agent and laboratory safety preferences. Careful execution of the reaction, diligent monitoring by TLC, and proper purification techniques are key to obtaining the desired N-alkylated product in high purity. The analytical data obtained from NMR and MS will be crucial for unambiguous structure confirmation.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Fluoro-5-nitroindoline
Introduction: The Significance of Functionalized Indolines in Modern Chemistry
The indoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The strategic introduction of substituents onto the indoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity or material characteristics. 7-Fluoro-5-nitroindoline is a particularly valuable building block, combining the strong electron-withdrawing nature of a nitro group with the unique electronic effects of a fluorine atom. These features make it an attractive starting material for the synthesis of a diverse array of complex molecules.
Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] This guide provides detailed application notes and protocols for the successful implementation of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—with this compound. As a Senior Application Scientist, this document is designed to provide not just procedural steps, but also the underlying scientific rationale for the experimental choices, ensuring both success and a deeper understanding of the chemistry at play.
Challenges and Considerations with this compound
The successful application of palladium-catalyzed cross-coupling reactions to this compound requires careful consideration of the substrate's unique electronic and structural features. The presence of both a nitro and a fluoro group presents specific challenges that must be addressed through judicious selection of reaction conditions.
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group can deactivate the aryl ring, making oxidative addition of the C-X bond (where X is a halide or triflate) to the palladium(0) catalyst more challenging. Furthermore, nitro groups can be reduced by phosphine ligands or other components of the reaction mixture, leading to undesired side products and catalyst deactivation.[2] However, recent advances have demonstrated that direct cross-coupling of nitroarenes is possible, proceeding through the oxidative addition of the Ar-NO2 bond.[3][4]
-
The Fluoro Group: The fluorine substituent at the 7-position further influences the electronic properties of the indoline ring. While C-F bonds are generally unreactive in palladium-catalyzed cross-coupling, the presence of fluorine can impact the reactivity of adjacent C-H or C-X bonds.[5][6] It is also important to consider potential secondary orbital interactions between the fluorine and the palladium center during the catalytic cycle.[7]
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This workflow emphasizes the importance of an inert atmosphere to prevent the oxidation of the palladium(0) catalyst and phosphine ligands.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing an organohalide or triflate with an organoboron compound.[8][9] Given the electron-deficient nature of this compound, a highly active catalyst system is recommended to facilitate the oxidative addition step.[10]
Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 7-Fluoro-5-nitro-X-indoline (X = Br, I, OTf)
| Component | Suggested Reagents & Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[1] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands (Buchwald ligands) are highly effective for coupling electron-deficient aryl chlorides and bromides.[10][11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong base is required for the transmetalation step. K₃PO₄ is often a good choice for challenging couplings.[12] |
| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters | Pinacol esters can offer greater stability and may be beneficial if protodeboronation is an issue.[13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically in a 4:1 to 10:1 ratio) | A mixture of an organic solvent and water is standard for Suzuki-Miyaura couplings.[12] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl halides.[14] |
Detailed Procedure:
-
To a dry Schlenk flask, add the 7-fluoro-5-nitro-X-indoline (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Alkenylation of the Indoline Core
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[15][16] This reaction is instrumental in synthesizing substituted alkenes.
Protocol: Heck Coupling of 7-Fluoro-5-nitro-X-indoline (X = Br, I)
| Component | Suggested Reagents & Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[8] |
| Ligand | P(o-tol)₃, PPh₃, or ligandless (Jeffery conditions) | The choice of ligand can influence the regioselectivity of the reaction. For some systems, a ligandless protocol may be effective.[16] |
| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is used to neutralize the HX formed during the reaction.[8] |
| Alkene | Acrylates, styrenes, and other electron-deficient or neutral alkenes | The nature of the alkene will influence the reaction conditions required.[15] |
| Solvent | DMF, NMP, CH₃CN | Polar aprotic solvents are typically used for the Heck reaction.[17] |
| Temperature | 100-140 °C | Higher temperatures are often necessary to promote the reaction.[17] |
Detailed Procedure:
-
In a pressure tube, combine the 7-fluoro-5-nitro-X-indoline (1.0 mmol), the alkene (1.5 mmol), the palladium precatalyst (1-5 mol%), and the ligand (if used, 2-10 mol%).
-
Add the solvent and the base (2.0 mmol).
-
Seal the pressure tube and heat the mixture to the specified temperature for 16-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium black.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[18][19] Copper-free versions of this reaction have also been developed to avoid the homocoupling of the alkyne.[20]
Protocol: Sonogashira Coupling of 7-Fluoro-5-nitro-X-indoline (X = Br, I)
| Component | Suggested Reagents & Conditions | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective catalysts for the Sonogashira coupling.[18] |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper(I) salt is crucial for the formation of the copper acetylide intermediate.[21] |
| Ligand | PPh₃ | Triphenylphosphine is a commonly used ligand for this reaction. |
| Base | Et₃N, DIPEA | A strong amine base is required, which also often serves as the solvent.[20] |
| Alkyne | A wide range of terminal alkynes | The reaction is generally tolerant of many functional groups on the alkyne. |
| Solvent | THF, DMF, or neat amine base | The choice of solvent depends on the specific substrates and conditions. |
| Temperature | Room temperature to 80 °C | The reaction can often be carried out under mild conditions.[18] |
Detailed Procedure:
-
To a Schlenk flask, add the 7-fluoro-5-nitro-X-indoline (1.0 mmol), the palladium precatalyst (1-3 mol%), and the copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 mmol) dropwise with stirring.
-
Stir the reaction at the desired temperature for 4-24 hours, monitoring by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[22][23] This reaction is of great importance in the synthesis of pharmaceuticals.[22]
Catalytic Cycle
Protocol: Buchwald-Hartwig Amination of 7-Fluoro-5-nitro-X-indoline (X = Br, Cl, OTf)
| Component | Suggested Reagents & Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common precursors for generating the active Pd(0) catalyst.[24] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically hindered, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[23] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[24] |
| Amine | Primary and secondary alkyl or aryl amines | The scope of the reaction is broad with respect to the amine coupling partner.[22] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-120 °C | Elevated temperatures are typically required. |
Detailed Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst (1-5 mol%) and the ligand (1.2-6 mol%).
-
Add the 7-fluoro-5-nitro-X-indoline (1.0 mmol) and the base (1.2-1.5 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the amine (1.1-1.2 mmol).
-
Heat the reaction mixture with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry the organic layer.
-
Concentrate the solution and purify the product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or ligand. |
| Low reactivity of the substrate | Increase the reaction temperature and/or time. Switch to a more active catalyst system (e.g., a more electron-rich ligand). | |
| Formation of side products | Reduction of the nitro group | Use milder reaction conditions if possible. Avoid phosphine ligands known to reduce nitro groups; consider N-heterocyclic carbene (NHC) ligands.[25] |
| Protodeboronation (Suzuki) | Use a pinacol boronate ester instead of a boronic acid. Ensure the base is not too strong or the water content is not too high. | |
| Homocoupling of the alkyne (Sonogashira) | Use a copper-free protocol.[20] | |
| Difficulty in purification | Catalyst residues | Filter the crude reaction mixture through a pad of silica gel or Celite before concentration. |
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to a wide range of functionalized indoline derivatives. While the electron-withdrawing nitro and fluoro groups present unique challenges, these can be overcome through the careful selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in drug discovery and materials science to successfully synthesize novel molecules based on this valuable scaffold.
References
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Application Notes & Protocols: Strategic Reduction of 7-Fluoro-5-nitroindoline
Abstract: The transformation of 7-Fluoro-5-nitroindoline to its corresponding 5-amino derivative is a critical step in the synthesis of numerous pharmacologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this pivotal nitro group reduction. We will explore the mechanistic underpinnings of two primary methodologies—catalytic hydrogenation and chemical reduction with stannous chloride—offering detailed, field-tested protocols. This guide emphasizes chemoselectivity, safety, and scalability, aiming to equip scientists with the expertise to confidently select and implement the optimal reduction strategy for their specific synthetic context.
Introduction: The Significance of the 7-Fluoro-5-aminoindoline Scaffold
The indoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics. The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The subsequent reduction of a nitro group at the 5-position to a primary amine provides a crucial synthetic handle for further functionalization, enabling the construction of diverse compound libraries for drug discovery. Aromatic amines are fundamental building blocks for a wide array of active pharmaceutical ingredients (APIs).[1] The reduction of nitroaromatics is a cornerstone of modern organic chemistry and a reliable method for introducing the versatile amine group.[2]
This guide will focus on the practical aspects of converting this compound to 7-Fluoro-5-aminoindoline, a key intermediate in numerous synthetic pathways.
Mechanism & Strategic Considerations
The reduction of an aromatic nitro group is a well-established transformation, yet the presence of a fluorine substituent and the indoline ring system necessitates careful consideration of the chosen methodology to ensure high yield and purity.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed, clean, and efficient method for nitro group reduction, producing water as the primary byproduct.[3] The reaction typically involves the use of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[4]
The generally accepted mechanism involves the following key steps on the catalyst surface:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond is cleaved, and active hydrogen atoms are generated on the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[3][5]
-
Desorption: The final aminoindoline product desorbs from the catalyst surface.
Key Considerations for this compound:
-
Chemoselectivity: Catalytic hydrogenation is generally highly selective for the nitro group. However, aggressive conditions (high pressure or temperature) or certain catalysts could potentially lead to defluorination, although this is less common with fluoroaromatic systems compared to chloro- or bromo-aromatics. Raney Nickel is often preferred over Pd/C when dehalogenation is a concern for aromatic halides.[4]
-
Catalyst Selection: 10% Pd/C is often the catalyst of choice due to its high activity and selectivity.[4] Raney Nickel is a viable, though sometimes more pyrophoric, alternative.[6]
-
Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air.[6][7] All hydrogenation reactions must be conducted in a well-ventilated fume hood, using appropriate pressure-rated equipment and with rigorous exclusion of oxygen via inert gas purging.[8][9][10] Pyrophoric catalysts like Pd/C and Raney Nickel require careful handling, especially after the reaction, and should be kept wet with solvent or water to prevent ignition.[7][9][10]
Chemical Reduction with Stannous Chloride (SnCl₂)
Reduction using dissolving metals or metal salts in acidic or non-acidic media is a classic and robust alternative to catalytic hydrogenation.[11] Stannous chloride (tin(II) chloride) is a particularly mild and effective reagent for this transformation, often favored for its excellent chemoselectivity.[1][4][12]
The reaction mechanism involves a series of single electron transfers from the Sn(II) salt to the nitro group, with subsequent protonation by a proton source (e.g., solvent like ethanol, or added acid).[12][13] The tin is oxidized from Sn(II) to Sn(IV) during the process.
Key Considerations for this compound:
-
Functional Group Tolerance: SnCl₂ reduction is renowned for its tolerance of other reducible functional groups, such as aldehydes, ketones, esters, and nitriles.[1][14] This makes it an excellent choice for complex molecules where other functionalities must remain intact.
-
Reaction Conditions: The reduction can be performed in various solvents, with ethanol and ethyl acetate being common choices.[1][14] The reaction is often carried out at elevated temperatures to drive it to completion.
-
Workup and Purification: A significant drawback of tin-based reductions is the formation of tin oxide byproducts during the workup, which can sometimes complicate product isolation.[12] The workup typically involves basification to precipitate tin salts, followed by filtration and extraction.
Comparative Analysis of Reduction Methods
The choice between catalytic hydrogenation and chemical reduction depends on several factors, including available equipment, scale, substrate complexity, and safety considerations.
| Parameter | Catalytic Hydrogenation (10% Pd/C) | Chemical Reduction (SnCl₂·2H₂O) |
| Primary Reagent | H₂ gas, 10% Pd/C (catalytic) | Stannous chloride dihydrate (stoichiometric) |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature to 50°C | 50°C to Reflux |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric |
| Key Advantage | High atom economy, clean byproducts (H₂O) | Excellent functional group tolerance, no pressure equipment needed |
| Key Disadvantage | Specialized equipment, H₂ gas handling, catalyst cost/pyrophoricity | Stoichiometric metal waste, potentially difficult workup |
| Safety Concern | Flammable H₂ gas, pyrophoric catalyst | Exothermic reaction, tin salt disposal |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol describes the reduction of this compound using 10% Pd/C under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), preferably 50% wet with water
-
Ethanol (EtOH), degassed
-
Hydrogen (H₂) gas supply (balloon or cylinder with regulator)
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Celite® (diatomaceous earth)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Septa
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Procedure:
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) under a gentle stream of nitrogen. Avoid letting the dry catalyst come into contact with flammable solvents in the air.[10]
-
Inerting: Seal the flask with septa and a gas inlet adapter. Evacuate the flask and back-fill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is inert.[7]
-
Solvent Addition: Add degassed ethanol (sufficient to create a ~0.1 M solution) via syringe.
-
Hydrogenation: Evacuate the flask again and back-fill with hydrogen gas from a balloon. Repeat this cycle twice more.[7]
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. The reaction is typically exothermic and may require cooling for larger-scale operations.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, purge the flask with nitrogen or argon to remove all hydrogen.[7][8]
-
Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst is pyrophoric and can ignite upon drying.[7] Immediately quench the pad by wetting it with water and store it in a dedicated, sealed waste container.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-Fluoro-5-aminoindoline, which can be purified further by crystallization or column chromatography if necessary.
Protocol 2: Chemical Reduction using Stannous Chloride Dihydrate
This protocol details the reduction using SnCl₂·2H₂O in ethanol.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Reaction Mechanism Diagram:
Caption: Proposed Pathway for SnCl₂ Reduction.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (~0.2 M solution).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) to the solution in portions. The reaction can be exothermic.[1]
-
Reaction: Heat the reaction mixture to 70-75°C (or reflux) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred beaker of ice water or a saturated sodium bicarbonate solution.
-
Basification & Filtration: Carefully adjust the pH to ~8 by adding more saturated NaHCO₃ solution. This will precipitate tin salts as a white solid (tin oxides/hydroxides). Stir the resulting slurry for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 7-Fluoro-5-aminoindoline. Purify by column chromatography if needed.
Safety & Environmental Considerations
-
Catalytic Hydrogenation: The primary hazard is the use of flammable hydrogen gas and pyrophoric catalysts.[6][7] Ensure all equipment is properly grounded to prevent static discharge.[9] Never allow the catalyst to dry in the air.[10] After filtration, the catalyst should be immediately quenched with water and disposed of according to institutional guidelines.
-
Stannous Chloride Reduction: The reaction can be exothermic and requires temperature control.[1] Tin compounds can be toxic to aquatic life, and waste should be handled and disposed of as heavy metal waste.[12] While inorganic tin salts are of less concern than organotin compounds, their levels in waste streams should be monitored.[12]
Conclusion
The reduction of this compound is a readily achievable transformation crucial for the synthesis of advanced pharmaceutical intermediates. Both catalytic hydrogenation and chemical reduction with stannous chloride are effective methods. Catalytic hydrogenation offers a cleaner profile with high atom economy but requires specialized equipment and stringent safety protocols. Conversely, stannous chloride reduction provides excellent functional group tolerance and operational simplicity, making it highly suitable for small-scale and discovery chemistry settings, albeit with challenges in workup and waste disposal. The selection of the optimal method should be based on a careful evaluation of the specific project needs, available resources, and scale of operation.
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Application of 7-Fluoro-5-nitroindoline in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD screens low-molecular-weight compounds, or "fragments" (typically < 300 Da), that exhibit weak but highly efficient binding to a biological target.[3][4][5] These initial hits then serve as starting points for optimization into potent, drug-like molecules through strategies like fragment growing, linking, or merging.[6][7]
Within the vast chemical space of possible fragments, those containing fluorine atoms have gained significant traction.[8] The inclusion of fluorine can enhance key molecular properties such as binding affinity, metabolic stability, and lipophilicity.[8][9] Crucially, the fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] Since fluorine is absent in biological systems, ¹⁹F NMR provides a clean and sensitive window to observe fragment binding, enabling the screening of fragment cocktails and accelerating the identification of hits.[8][10][11][12]
This application note details the utility and protocols for deploying 7-Fluoro-5-nitroindoline, a unique fragment, in FBDD campaigns. Its distinct structural features—a fluorine atom for ¹⁹F NMR screening, a nitro group for potential hydrogen bonding and synthetic modification, and a rigid indoline scaffold—make it a valuable tool for exploring the binding landscapes of diverse protein targets.
Physicochemical Profile of this compound
A thorough understanding of a fragment's properties is critical for designing effective screening experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O₂ | |
| Molecular Weight | 182.15 g/mol | [13] |
| CAS Number | 1268816-57-4 | [13][14] |
| Canonical SMILES | O=C1=CC(F)=C2NCCC2=C1 | [14] |
| Compliance | Generally compliant with the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) | [8] |
The FBDD Workflow Using this compound
The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to efficiently identify and validate fragment binding, providing a solid foundation for subsequent lead optimization.
Experimental Protocols
PART 1: Library Preparation and Quality Control
Objective: To prepare a high-quality, validated stock solution of this compound for screening.
Causality: The integrity of screening results is directly dependent on the quality of the fragment. Impurities can lead to false positives or negatives, while inaccurate concentration measurements will compromise affinity calculations. Solubility is paramount, as fragments are screened at high concentrations to detect weak binding.[15]
Methodology:
-
Procurement & Initial QC:
-
Solubility Assessment:
-
Prepare a saturated solution in the primary screening buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the maximum aqueous solubility. Fragments should ideally be soluble to at least 1 mM in the final assay buffer.[16]
-
Prepare a high-concentration stock solution (e.g., 100 mM) in deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense the DMSO stock into 96- or 384-well plates to create a master plate.
-
From the master plate, create replicate plates for screening and orthogonal validation. Store plates at -20°C or -80°C in a desiccated environment.
-
PART 2: Primary Screening via ¹⁹F NMR Spectroscopy
Objective: To identify binding of this compound to the target protein by observing changes in its ¹⁹F NMR signal.
Causality: The chemical environment of the fluorine atom is highly sensitive. Upon binding to a protein, changes in this environment will induce a shift in the ¹⁹F NMR resonance, a change in line broadening, or both. This makes ¹⁹F NMR a highly sensitive and reliable method for detecting weak binding events.[11][12]
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples in NMR tubes.
-
Sample A (Reference): Target protein (typically 10-50 µM) in screening buffer (90% H₂O/10% D₂O). Add this compound to a final concentration of 100-200 µM.
-
Sample B (Control): Screening buffer only (no protein). Add this compound to the same final concentration.
-
Note: this compound can also be screened as part of a cocktail of 5-10 other fluorinated fragments, provided their ¹⁹F NMR signals are well-resolved.[8]
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for both samples on a spectrometer equipped with a cryoprobe.
-
Typical parameters:
-
Temperature: 298 K
-
Pulse Program: Standard one-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Number of Scans: 128-1024 (depending on protein and fragment concentration)
-
-
-
Data Analysis:
-
Compare the spectrum of Sample A to Sample B.
-
Binding Hit Criteria:
-
A significant change in the chemical shift of the fluorine signal.
-
Noticeable line broadening of the signal, indicating a change in the relaxation properties upon binding.
-
A decrease in signal intensity can also indicate binding.
-
-
PART 3: Hit Validation with Orthogonal Biophysical Methods
Objective: To confirm the binding interaction observed in the primary screen using a different biophysical technique and to quantify the binding affinity.
Causality: Relying on a single screening technique can lead to false positives. Orthogonal validation, using a method based on a different physical principle, provides confidence that the observed interaction is genuine.[17] Techniques like Surface Plasmon Resonance (SPR) are ideal for this, as they are highly sensitive and can provide kinetic and affinity data.[18][19][20]
Protocol: Surface Plasmon Resonance (SPR)
-
Assay Development:
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM).
-
Inject the fragment solutions over the target and reference surfaces.
-
Monitor the binding response in real-time. The response is proportional to the mass of the fragment binding to the immobilized protein.[18]
-
-
Data Analysis:
-
After reference subtraction, plot the equilibrium binding response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ). A typical Kᴅ for a fragment hit is in the high micromolar to low millimolar range.[5]
-
PART 4: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Causality: A high-resolution crystal structure provides definitive proof of binding and reveals the precise binding mode of the fragment.[21][22][23] This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it enables a structure-based design approach.[7][24]
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow crystals of the apo-protein first. Prepare a solution of this compound (typically 1-10 mM) in a cryoprotectant-containing buffer and soak the crystals in this solution for a defined period (minutes to hours).[25][26]
-
Co-crystallization: Set up crystallization trials with the protein already pre-incubated with a molar excess of the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[26]
-
Process the diffraction data and solve the structure using molecular replacement.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. The nitro group of the fragment may form key hydrogen bonds, while the fluoro-aromatic ring can participate in favorable interactions.
-
Conclusion and Future Directions
This compound represents a well-equipped fragment for modern FBDD campaigns. Its key features—most notably the ¹⁹F NMR handle—allow for efficient and sensitive primary screening. The protocols outlined here provide a comprehensive framework for researchers to utilize this and similar fluorinated fragments to identify novel starting points for drug discovery. Successful identification and structural characterization of a this compound hit opens the door to rational, structure-based optimization, where the indoline core can be elaborated to enhance binding affinity and selectivity, ultimately leading to the development of potent and novel therapeutics.
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Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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SPR-based fragment screening: advantages and applications. PubMed. [Link]
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Fragment-Based Drug Design (FBDD). Deep Origin. [Link]
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Using computational techniques in fragment-based drug discovery. PubMed. [Link]
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Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
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Computational Fragment-Based Drug Design. Springer Nature Experiments. [Link]
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NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Nature Experiments. [Link]
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Crystallographic Fragment Screening. Springer Nature Experiments. [Link]
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Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
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Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. [Link]
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Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. [Link]
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Computational Approaches in Fragment Based Drug Design. Longdom Publishing. [Link]
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NMR Screening in Fragment-Based Drug Design: A Practical Guide. PubMed. [Link]
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Fragment screening using X-ray crystallography. PubMed. [Link]
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Fragment screening by surface plasmon resonance. SciSpace. [Link]
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Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. PubMed. [Link]
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Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. [Link]
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Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]
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Fragment Screening. Drug Discovery. [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
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Crystallographic fragment screening. PubMed. [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]
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What physico-chemical parameters must have molecules for fragment libraries?. ResearchGate. [Link]
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Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]
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What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online. [Link]
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7-fluoro-5-nitro-indoline. LabSolutions. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed. [Link]
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Fragment-based lead discovery. Wikipedia. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
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7-Amino-5-fluoroindolin-2-one. PubChem. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. ResearchGate. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. PMC - NIH. [Link]
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Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]
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Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. PubMed. [Link]
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Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]
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Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]
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Leveraging 7-Fluoro-5-nitroindoline in the Synthesis of Novel PET Imaging Agents
An Application and Protocol Guide for Researchers
Prepared by: A Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1] The development of novel PET tracers is critical for advancing our understanding of disease and accelerating drug development. The radionuclide Fluorine-18 (¹⁸F) is the most widely used isotope for PET due to its near-optimal half-life (109.8 minutes), low positron energy, and well-established production and labeling chemistries.[2][3] This guide details the strategic use of 7-fluoro-5-nitroindoline, a versatile heterocyclic building block, in the multi-step synthesis of sophisticated ¹⁸F-labeled PET tracers. We provide a rationale for its application, detailed experimental protocols from intermediate synthesis to final radiolabeling, and essential quality control procedures to ensure the final product is suitable for preclinical and clinical research.
Introduction: The Strategic Role of this compound
The design of a successful PET tracer hinges on the precise assembly of a molecular scaffold that provides high affinity and selectivity for a biological target, coupled with a radionuclide for detection. This compound is not typically a direct precursor for radiolabeling but serves as an exceptionally valuable synthon, or molecular building block, for several key reasons:
-
Versatile Functional Handle : The nitro group at the 5-position is not merely an activating group; its primary utility in this context is its facile reduction to a primary amine (-NH₂). This amine provides a robust and versatile nucleophilic handle for covalent attachment to a wide array of targeting vectors (e.g., kinase inhibitors, receptor ligands, peptides) through stable amide, urea, or sulfonamide linkages.
-
Indoline Core : The indoline scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, often contributing to favorable binding interactions with protein targets.
-
Modulating Fluorine Atom : The stable ¹⁹F atom at the 7-position can significantly influence the physicochemical properties of the final tracer, such as lipophilicity, metabolic stability, and binding affinity, without participating in the radiolabeling step itself.
This guide will demonstrate a representative workflow, beginning with the chemical modification of this compound to create a reactive intermediate, followed by its conjugation to a targeting moiety and subsequent ¹⁸F-radiolabeling.
Part 1: Synthesis of the Key Intermediate: 7-Fluoroindolin-5-amine
The foundational step is the conversion of the chemically inert nitro group into a reactive amine. The most common and efficient method is catalytic hydrogenation, which offers clean conversion and simple workup.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Step-by-Step Methodology:
-
Vessel Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.49 mmol).
-
Solvent Addition : Add ethanol (30 mL) to dissolve the starting material.
-
Catalyst Addition : Carefully add 10% palladium on carbon (100 mg, 10% w/w) to the solution.
-
Hydrogenation : Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask with a vacuum line and backfill with H₂ from the balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Workup : Once the reaction is complete, carefully vent the H₂ gas in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol (2 x 10 mL).
-
Isolation : Combine the filtrates and concentrate under reduced pressure to yield 7-fluoroindolin-5-amine as a solid, which can be used in the next step without further purification.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | 10% Pd/C, H₂ gas |
| Solvent | Ethanol |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | >95% |
Part 2: Application in PET Tracer Synthesis: A Representative Workflow
With the key amine intermediate in hand, we can now construct the full PET tracer precursor. For this case study, we will couple our intermediate to a hypothetical targeting vector that features a carboxylic acid for amide bond formation and a nitro-substituted aromatic ring, which is a classic precursor for nucleophilic ¹⁸F-radiolabeling.[4]
Protocol 2: Amide Coupling and Final Radiosynthesis
This protocol is a two-stage process: (1) Synthesis of the radiolabeling precursor via amide bond formation, and (2) The final automated ¹⁸F-radiolabeling.
Overall Synthesis and Radiolabeling Scheme
Caption: Two-stage workflow for PET tracer synthesis.
Step-by-Step Methodology: Precursor Synthesis
-
Reagent Preparation : In a vial, dissolve the targeting vector containing a carboxylic acid and a nitro-leaving group (1.0 eq) and HATU (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Activation : Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes at room temperature.
-
Coupling : Add a solution of 7-fluoroindolin-5-amine (1.1 eq) in DMF to the activated mixture.
-
Reaction : Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by LC-MS.
-
Purification : Upon completion, purify the precursor molecule using flash column chromatography to achieve high purity (>98%).
Step-by-Step Methodology: ¹⁸F-Radiolabeling (Automated Synthesis Module)
-
[¹⁸F]Fluoride Trapping : Aqueous [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction is delivered from the cyclotron and trapped on an anion exchange cartridge.[2]
-
Elution and Activation : The [¹⁸F]fluoride is eluted into the reaction vessel with a solution of potassium carbonate and Kryptofix K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at 110 °C.
-
Radiolabeling Reaction : A solution of the radiolabeling precursor (2-5 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried, activated [¹⁸F]fluoride complex. The reaction vessel is sealed and heated to 120-150 °C for 10-15 minutes.[4] This step involves the nucleophilic aromatic substitution (SₙAr) where [¹⁸F]fluoride displaces the nitro-leaving group on the targeting vector portion of the precursor.[5][6]
-
Purification : After cooling, the reaction mixture is diluted with water and injected onto a semi-preparative HPLC system to separate the desired ¹⁸F-labeled tracer from unreacted precursor and other impurities.
-
Formulation : The HPLC fraction containing the purified [¹⁸F]PET tracer is collected, the solvent is removed using a rotary evaporator or by solid-phase extraction, and the final product is formulated in sterile saline with a small percentage of ethanol, ready for quality control testing.
Part 3: Quality Control - A Self-Validating Protocol
For any substance intended for administration to humans, rigorous quality control is mandatory. This ensures the final PET tracer is safe, pure, and possesses the correct identity and strength.[7]
Summary of Essential Quality Control Tests
| Test | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct Observation | Clear, colorless, free of particulates | Ensures absence of foreign matter. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures physiological compatibility and prevents patient discomfort. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Confirms that the radioactivity corresponds to the desired chemical form. |
| Identity of Tracer | Co-elution with standard | Retention time matches the non-radioactive reference standard on HPLC | Confirms the chemical identity of the radioactive peak. |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% ¹⁸F | Confirms the absence of other radioactive isotopes. |
| Half-life Determination | Dose Calibrator | 105 - 115 minutes | Confirms the identity of the radionuclide as ¹⁸F. |
| Residual Solvents | Gas Chromatography (GC) | e.g., < 410 ppm for Ethanol, < 880 ppm for Acetonitrile | Ensures that organic solvents from synthesis are below safety limits. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU / V (where V is max patient dose in mL) | Ensures the product is free from fever-inducing pyrogens. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms. |
| Molar Activity (Aₘ) | Calculation from HPLC | > 37 GBq/µmol (1 Ci/µmol) at time of injection | Ensures a high ratio of radioactivity to mass, preventing pharmacological effects from the tracer itself. |
Conclusion
This compound stands out as a highly effective and strategic building block for the development of novel PET imaging agents. By leveraging its latent amine functionality (via nitro reduction), researchers can readily incorporate the valuable fluoro-indoline scaffold into complex molecular structures. The protocols outlined herein provide a robust and reproducible framework for synthesizing a key intermediate, coupling it to a targeting vector, and performing the critical final ¹⁸F-radiolabeling step. Adherence to the comprehensive quality control plan is paramount to ensuring that the resulting PET tracers are of the highest purity, safety, and efficacy for groundbreaking molecular imaging research.
References
-
(No Title). [Link]
-
Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PubMed. [Link]
-
Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. PubMed. [Link]
-
Fully automated synthesis of fluorine-18 PET tracers | Opinion. Chemistry World. [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. [Link]
-
Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. NIH. [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. SciSpace. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]
-
Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Ludwig-Maximilians-Universität München. [Link]
-
Radiochemistry for positron emission tomography. PMC. [Link]
-
Discovery of 7-[(18)F]fluorotryptophan as a novel PET probe for the visualization of tryptophan metabolism in vivo | Request PDF. ResearchGate. [Link]
-
(PDF) Synthesis Of Multimodal PET And SPECT Imaging Agents - Towards Hypoxia Selective Inhibitors. ResearchGate. [Link]
-
Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. MDPI. [Link]
-
Synthesis and quality control of [(18) F]T807 for tau PET imaging. PubMed. [Link]
Sources
- 1. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Fully automated synthesis of fluorine-18 PET tracers | Opinion | Chemistry World [chemistryworld.com]
- 4. psec.uchicago.edu [psec.uchicago.edu]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and quality control of [(18) F]T807 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-Fluoro-5-nitroindoline Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-fluoro-5-nitroindoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. We understand that synthesizing substituted indolines, particularly through electrophilic nitration, can present significant challenges related to yield and purity. This document provides in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you navigate these complexities and achieve consistent, high-yield results.
Synthesis Overview & Key Challenges
The direct nitration of a 7-fluoroindole scaffold is notoriously difficult due to the high electron density and acid sensitivity of the indole ring system. Such approaches often lead to uncontrolled side reactions, primarily polymerization and the formation of multiple, difficult-to-separate regioisomers.[1][2]
A more robust and controllable strategy involves a multi-step pathway starting with the reduction of the indole to an indoline. This approach deactivates the pyrrole ring, allowing for more selective and higher-yielding subsequent reactions. The optimized pathway is as follows:
Caption: Optimized multi-step synthesis pathway for this compound.
The primary challenges that researchers encounter are concentrated in the nitration step (C → D) and include:
-
Poor Regioselectivity: Achieving nitration specifically at the C-5 position. The N-acetyl group is a critical ortho-, para-director, which favors substitution at the C-5 position.
-
Acid-Catalyzed Polymerization: The indoline ring, while less reactive than indole, can still polymerize under strongly acidic conditions, leading to the formation of insoluble tars and drastically reduced yields.[1][3]
-
Over-Nitration: The formation of di-nitro or other multi-nitrated byproducts, which complicates purification and lowers the yield of the desired product.[1]
This guide will directly address these issues with practical, field-proven solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to address the most common issues encountered during the synthesis.
Q1: My yield is very low, and I'm isolating multiple nitro-isomers instead of the desired this compound. What's going wrong?
Answer: This is a classic regioselectivity problem, typically caused by using an inappropriate nitrating agent or harsh reaction conditions.
Causality: Strongly acidic nitrating systems, such as mixed nitric and sulfuric acids, are often too aggressive for the sensitive indoline nucleus.[3] These conditions can protonate the ring, altering the directing effects of the substituents and promoting side reactions. The goal is to perform an electrophilic aromatic substitution where the N-acetyl group directs the incoming nitro group to the para position (C-5).
Solutions:
-
Switch to a Milder Nitrating Agent: The use of acetyl nitrate, prepared in situ from acetic anhydride and nitric acid, is highly recommended.[4] This reagent is less acidic and provides better control over the reaction. Other non-acidic alternatives like benzoyl nitrate can also be effective.[3]
-
Strict Temperature Control: The nitration reaction is highly exothermic. It is critical to maintain a low temperature (e.g., 0 to 10°C) throughout the addition of the nitrating agent.[3][4] This slows the reaction rate and minimizes the formation of undesired isomers.
-
Ensure Complete N-Acetylation: Confirm that the starting 7-fluoroindoline is fully converted to N-acetyl-7-fluoroindoline before proceeding. An unprotected amine group will lead to a different and more complex product mixture upon nitration.
Q2: The reaction mixture turns into a dark, insoluble tar, and I can't isolate any product. How do I prevent this?
Answer: The formation of a dark tar is a clear indication of acid-catalyzed polymerization.[1]
Causality: The indoline ring, particularly if any unprotected amine is present, is susceptible to attack by strong acids. Protonation of the ring can generate a reactive cation that subsequently attacks another indoline molecule, initiating a chain reaction that results in high-molecular-weight polymers.[1]
Solutions:
-
Avoid Strong Acids: Do not use strong mineral acids like H₂SO₄ as catalysts or solvents for the nitration step.[1] The optimized protocol using acetyl nitrate in acetic anhydride is designed specifically to avoid this issue.[4]
-
Verify N-Protection: The N-acetyl group significantly reduces the electron density of the ring and protects the nitrogen atom, making the molecule far less prone to polymerization. Ensure this step has gone to completion.
-
Control Temperature: Runaway temperatures can accelerate polymerization. Adhere strictly to low-temperature protocols.
Q3: I am observing significant amounts of di-nitrated byproducts in my crude product. How can I improve selectivity for mono-nitration?
Answer: Over-nitration occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
Causality: The initially formed mono-nitrated product can undergo a second nitration if excess nitrating agent is present or if the reaction is allowed to proceed for too long or at too high a temperature.
Solutions:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A stoichiometry of 1.05 to 1.1 equivalents of nitric acid relative to the N-acetyl-7-fluoroindoline is typically sufficient.[1]
-
Maintain Low Temperature: Running the reaction at reduced temperatures (e.g., 0°C) decreases the rate of the second nitration step more significantly than the first, thereby favoring the mono-nitrated product.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
Q4: The final deprotection step (hydrolysis of the N-acetyl group) is either incomplete or leads to product degradation. What are the best practices?
Answer: Incomplete deprotection or product degradation is usually a matter of optimizing reaction time, temperature, and the concentration of the base.
Causality: While alkaline hydrolysis is effective for removing the acetyl group, prolonged exposure to strong base at high temperatures can potentially degrade the nitro-substituted aromatic ring. Conversely, conditions that are too mild will result in an incomplete reaction.
Solutions:
-
Moderate Conditions: Perform the hydrolysis with a 10-20% aqueous solution of sodium hydroxide at a controlled temperature between 20-60°C.[4]
-
Monitor the Reaction: Use TLC to track the disappearance of the N-acetylated intermediate and the appearance of the final product.
-
Workup Promptly: Once the reaction is complete, cool the mixture, filter the precipitated product, and wash thoroughly with water to remove excess base. This minimizes the product's exposure time to the harsh basic conditions.
Caption: Troubleshooting workflow for common synthesis issues.
Optimized Experimental Protocols
The following protocols are designed to maximize yield and purity by addressing the challenges discussed above.
Protocol 3.1: Reduction of 7-Fluoroindole to 7-Fluoroindoline
Adapted from the reduction of similar indole structures.[5]
-
In a round-bottom flask, dissolve 7-fluoroindole (1.0 eq.) in glacial acetic acid (approx. 4 mL per gram of indole).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (2.0 eq.) in small portions, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing a cold 2M aqueous sodium hydroxide solution, adjusting the pH to >10.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 7-fluoroindoline, which can be used in the next step without further purification.
Protocol 3.2: N-Acetylation of 7-Fluoroindoline
Based on standard N-acetylation procedures for indolines.[4]
-
Dissolve the crude 7-fluoroindoline (1.0 eq.) from the previous step in acetic anhydride (3.0-5.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours. The reaction is typically complete when a clear solution is formed. Monitor by TLC.
-
Slowly pour the reaction mixture into ice water with vigorous stirring to quench the excess acetic anhydride.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the resulting N-acetyl-7-fluoroindoline under vacuum.
Protocol 3.3: Regioselective Nitration of N-Acetyl-7-fluoroindoline
This critical protocol is adapted from the selective nitration of a protected indoline intermediate.[4]
-
Preparation of Acetyl Nitrate (Nitrating Agent): In a separate flask, cool acetic anhydride (5.0 eq.) to 0°C. Add fuming nitric acid (1.05 eq.) dropwise with vigorous stirring, ensuring the temperature is maintained below 10°C. Stir the resulting solution at this temperature for 15 minutes before use.
-
Nitration Reaction: Dissolve N-acetyl-7-fluoroindoline (1.0 eq.) in acetic anhydride in a separate reaction vessel and cool to 0°C.
-
Add the freshly prepared acetyl nitrate solution dropwise to the indoline solution. The rate of addition should be controlled to keep the internal temperature at or below 10°C.
-
Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration and wash extensively with cold water. The crude solid is N-acetyl-7-fluoro-5-nitroindoline.
Protocol 3.4: Deprotection and Isolation of this compound
Adapted from the alkaline hydrolysis of N-acetyl-nitroindoles.[4]
-
Transfer the crude, filtered N-acetyl-7-fluoro-5-nitroindoline to a flask containing a 20% aqueous solution of sodium hydroxide.
-
Stir the suspension at a temperature between 40-60°C for 1-3 hours. Monitor the hydrolysis by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the final product at 50°C. For higher purity, the crude product can be recrystallized from an ethanol-water mixture.[4]
Data Summary
The following table summarizes the key parameters and expected outcomes for this optimized synthesis workflow.
| Step | Key Reagents | Temp. (°C) | Time (h) | Typical Yield | Key Optimization Parameter |
| Reduction | NaBH₃CN, Acetic Acid | 0 → 25 | 2-3 | >95% | Slow addition of reducing agent |
| N-Protection | Acetic Anhydride | 25 | 1-2 | >95% | Use of excess anhydride as solvent |
| Nitration | Acetyl Nitrate | 0-10 | 1-2 | 75-85% | Strict temperature control & stoichiometry |
| Deprotection | 20% NaOH (aq) | 40-60 | 1-3 | >90% | Reaction monitoring to avoid degradation |
| Overall | - | - | - | ~65-75% | Control of the nitration step |
Frequently Asked Questions (FAQs)
-
Why is an indirect synthesis via the indoline intermediate necessary? Direct nitration of 7-fluoroindole is problematic because the pyrrole ring is highly activated towards electrophilic attack and is also acid-sensitive. This leads to preferential nitration at other positions (like C-3), dinitration, and significant acid-catalyzed polymerization, resulting in very low yields of the desired product.[1][2][4] The indoline route circumvents these issues by temporarily saturating the pyrrole double bond, thus deactivating it.
-
What is the specific role of the N-acetyl protecting group? The N-acetyl group serves two critical functions:
-
Protection: It protects the nitrogen atom from participating in side reactions.
-
Directing Group: As an electron-withdrawing group, it deactivates the aromatic ring slightly, reducing the risk of over-nitration. More importantly, it is an ortho-, para-director. Since the ortho positions (C-2 and C-6) are sterically hindered or electronically unfavorable, it strongly directs the incoming electrophile (NO₂⁺) to the para position, which is C-5, ensuring high regioselectivity.
-
-
Are there other nitrating agents that can be used? Yes, other milder, non-acidic nitrating agents have been developed for sensitive substrates. A combination of tetramethylammonium nitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate in situ, has been shown to be effective for the regioselective nitration of various indoles under non-acidic conditions.[3][6] However, for the described pathway, acetyl nitrate offers a reliable and cost-effective solution.[4]
-
How can I confirm the final structure and purity of my product? Standard analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and regiochemistry of the nitro group. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, and Mass Spectrometry (MS) will confirm the molecular weight of the final compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-FLUOROINDOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Fluoro-5-nitroindoline Synthesis
Welcome to the technical support resource for the synthesis of 7-fluoro-5-nitroindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate common challenges, troubleshoot effectively, and ensure the integrity of your results. We will focus specifically on the frequent and often problematic issue of byproduct formation.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered during the synthesis of this compound.
Q1: Why is direct nitration of 7-fluoroindoline often problematic?
A1: Direct nitration using standard strong acid conditions (e.g., HNO₃/H₂SO₄) is challenging for two primary reasons. First, the indoline ring is highly activated by the secondary amine, making it extremely susceptible to oxidation and polymerization under harsh acidic conditions, often resulting in low yields and the formation of intractable tars.[1] Second, controlling regioselectivity is difficult. The amine is a powerful ortho- and para-director, while the fluorine at C7 also directs ortho and para. This leads to a mixture of nitro-isomers, primarily at the C4, C5, and C6 positions, making purification complex.
Q2: What is the most common byproduct I should expect to see?
A2: The most prevalent byproducts are positional isomers. While the C5 position is the target, nitration can also occur at other positions on the benzene ring. The 7-fluoro-6-nitroindoline and 7-fluoro-4-nitroindoline isomers are the most likely isomeric impurities.[2] Their formation is a direct consequence of the competing directing effects of the amine and fluorine substituents.
Q3: My reaction mixture turned dark brown/black immediately upon adding the nitrating agent. What happened?
A3: This indicates rapid degradation and polymerization of the indoline starting material.[1] The electron-rich nature of the indoline ring makes it behave similarly to an aniline, which is notoriously unstable in strong, oxidizing acid mixtures. This is a clear sign that your reaction conditions are too harsh. The immediate solution is to significantly lower the reaction temperature (e.g., to -10 °C or 0 °C) and use a milder nitrating agent.
Q4: Can N-nitrosamine impurities form during this reaction?
A4: Yes, this is a critical safety and purity concern. 7-fluoroindoline is a secondary amine, which can react with nitrosating agents (often present as impurities in nitric acid or formed in situ) to generate N-nitroso-7-fluoroindoline.[3][4] It is crucial to use high-purity reagents and reaction conditions that do not favor nitrosation. If there is any suspicion of this byproduct, appropriate analytical testing must be performed.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Issue 1: Low or No Yield of the Desired Product
A low yield is often a symptom of incomplete reaction or, more commonly, product degradation.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Harsh Reaction Conditions | The combination of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), but also creates a strongly oxidizing environment that degrades the sensitive indoline ring.[5] | Adopt a Milder Nitration Strategy: Use a pre-formed or in situ-generated milder nitrating agent like acetyl nitrate (from HNO₃ and acetic anhydride) or tert-butyl nitrite.[6][7] These reagents are less acidic and reduce the risk of degradation. |
| Incorrect Reaction Temperature | Nitration of activated rings is highly exothermic. Even a small increase in local temperature can accelerate side reactions and polymerization. | Maintain Strict Temperature Control: Perform the reaction at 0 °C or below. Add the nitrating agent slowly and dropwise to a cooled, well-stirred solution of the substrate to dissipate heat effectively. |
| Water in Nitric Acid | Commercially available nitric acid contains a significant amount of water (e.g., 70% HNO₃). Water can interfere with the generation of the nitronium ion, requiring harsher conditions (more H₂SO₄) to compensate, which in turn promotes degradation.[8] | Use Fuming Nitric Acid or an Anhydrous Protocol: If available and handled with appropriate safety precautions, fuming nitric acid is more effective. Alternatively, preparing acetyl nitrate in situ from acetic anhydride and nitric acid consumes residual water.[6] |
Issue 2: Product is Impure with Multiple Isomers
The presence of multiple spots on TLC or peaks in HPLC that have the same mass (as confirmed by LC-MS) points directly to a problem with regioselectivity.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Competing Directing Effects | The strong ortho, para-directing secondary amine at N1 and the ortho, para-directing fluorine at C7 create multiple activated sites for electrophilic attack. | Protect the Indoline Nitrogen: The most robust solution is to temporarily protect the indoline nitrogen with an electron-withdrawing group, such as an acetyl or Boc group. This moderates the nitrogen's activating effect and changes its directing influence, significantly improving selectivity for the C5 position.[6] The protecting group can be removed in a subsequent step. |
| Choice of Nitrating Agent | Small nitrating agents (like the nitronium ion) may not offer significant steric differentiation between the possible sites of attack. | Use a Bulkier Nitrating Agent: While less common, exploring bulkier reagents can sometimes improve selectivity by favoring attack at the most sterically accessible position. However, the protection strategy is generally more reliable. |
| Inefficient Purification | The polarity of the different nitro-isomers can be very similar, making them difficult to separate by standard column chromatography. | Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and increasing it very slowly). Reverse-phase HPLC can also be an effective tool for both analysis and purification.[2] |
Troubleshooting Decision Workflow
The following diagram outlines a logical path for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Recommended Protocols & Methodologies
To maximize success and minimize byproducts, an indirect synthesis route involving N-protection is strongly recommended.
Protocol 1: Synthesis via N-Acetyl-7-fluoroindoline
This three-step protocol provides superior control over regioselectivity.
Workflow Overview
Caption: Recommended three-step workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Protection:
-
Dissolve 7-fluoroindoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup, dry the organic layer, and concentrate in vacuo. The resulting N-acetyl-7-fluoroindoline is often pure enough for the next step.
-
-
Nitration:
-
Prepare the nitrating agent: In a separate flask, cool acetic anhydride to 0 °C and add fuming nitric acid (1.1 eq) dropwise with vigorous stirring. Keep this mixture cold.
-
Dissolve the N-acetyl-7-fluoroindoline from the previous step in acetic anhydride.
-
Cool the substrate solution to 0 °C.
-
Add the pre-formed acetyl nitrate solution dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC or HPLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.
-
-
Deprotection:
-
Dissolve the crude N-acetyl-7-fluoro-5-nitroindoline in ethanol.
-
Add aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours until deprotection is complete (monitor by TLC/HPLC).
-
Cool the reaction, neutralize with a base (e.g., NaOH solution) to pH 7-8, and extract the final product with ethyl acetate.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Protocol 2: Analytical Characterization and Purity Assessment
Rigorous analysis is essential to confirm the identity and purity of your final product and to identify any byproducts.
| Analytical Method | Purpose & Key Observations |
| HPLC (High-Performance Liquid Chromatography) | Primary Purity Assessment: Use a C18 reverse-phase column with a gradient of water/acetonitrile (both with 0.1% TFA). The desired product and its isomers will have distinct retention times. Purity is determined by the area percentage of the main peak.[2] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation: In a solvent like DMSO-d₆, look for the characteristic aromatic proton signals. The coupling patterns will be distinct for the 5-nitro (target) versus the 4-nitro or 6-nitro isomers. The absence of the N-acetyl peak confirms deprotection. |
| ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) | Isomer Identification: This is a powerful technique. The fluorine atom at C7 will have a slightly different chemical shift depending on the position of the nitro group. A single, sharp peak indicates high isomeric purity. Multiple peaks suggest a mixture of isomers.[9] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Mass Verification: Confirms the molecular weight of the product and any impurities. This is crucial for distinguishing positional isomers (which have the same mass) from other byproducts like di-nitrated or N-nitrosated species. |
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ResearchGate. Available at: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]
-
ANALYTICAL METHODS for Strontium. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
-
Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]
-
Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation. PubMed. Available at: [Link]
-
Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?" - Indole. Nitrosamines Exchange. Available at: [Link]
-
C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. ResearchGate. Available at: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]
-
Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology. Available at: [Link]
-
Nitrosation Resource Document. Cosmetic Ingredient Review. Available at: [Link]
- The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.
-
Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]
-
Instability of the hydrochloride salts of cathinone derivatives in air. PubMed. Available at: [Link]
-
5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. Open Lab Notebooks. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. cir-safety.org [cir-safety.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
Technical Support Center: Purification of Crude 7-Fluoro-5-nitroindoline by Column Chromatography
Welcome to the dedicated technical support guide for the purification of crude 7-fluoro-5-nitroindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this valuable intermediate. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during column chromatography.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the chromatographic purification of this compound.
Q1: What is the primary challenge in purifying this compound?
A1: The primary challenge lies in the compound's polarity and potential for strong interaction with the stationary phase. The presence of both a nitro group (strong electron-withdrawing) and an indoline nitrogen (electron-donating, potentially basic) imparts significant polarity. This can lead to issues like peak tailing, poor resolution from polar impurities, and in some cases, irreversible adsorption or degradation on the column matrix.
Q2: Which stationary phase is best suited for this purification: silica gel or alumina?
A2: For this compound, silica gel is the recommended starting stationary phase.[1] Here's the rationale:
-
Acidity: Standard silica gel is slightly acidic, which is generally compatible with nitroaromatic compounds. While the indoline nitrogen has a lone pair, the powerful electron-withdrawing effect of the para-nitro group significantly reduces its basicity, making it less likely to interact unfavorably with the acidic silica surface.
-
Versatility: Silica gel is compatible with a wider range of organic solvents compared to alumina, offering greater flexibility in mobile phase selection.[2][3]
-
When to Consider Alumina: If you observe significant tailing or suspect on-column degradation that cannot be resolved by mobile phase modifiers, neutral or basic alumina could be an alternative. Basic compounds often exhibit better peak shapes on alumina.[1] However, the potential for chemisorption of the nitro group on a highly active alumina surface should be considered.
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The selection process should always begin with Thin-Layer Chromatography (TLC) analysis.[4] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35 .[5] This provides the optimal balance between retention and elution for good separation on a column.
-
Starting Solvent System: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is the standard choice for compounds of this polarity.[6][7]
-
Polarity Adjustment:
-
If the spot remains at the baseline (Rf ≈ 0), increase the proportion of ethyl acetate.
-
If the spot moves with the solvent front (Rf ≈ 1), decrease the proportion of ethyl acetate.
-
-
Alternative Solvents: If a clean separation cannot be achieved with hexanes/ethyl acetate, consider replacing ethyl acetate with dichloromethane (DCM) or diethyl ether.[4][7] For highly polar impurities, adding a small amount (0.5-2%) of methanol to a DCM or ethyl acetate system can be effective, but be aware that adding alcohol significantly increases the eluting power.[7]
Q4: My crude material is not very soluble. How should I load it onto the column?
A4: Poor solubility in the initial, non-polar mobile phase is a common issue. In this case, dry loading is the superior technique.[5]
-
Wet Loading Issues: Dissolving the crude material in a strong, polar solvent and loading it directly can flood the top of the column with that solvent. This causes poor initial binding of the compound to the silica, leading to broad bands and compromised separation.
-
Dry Loading Procedure: Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (typically 2-3 times the weight of your crude material), and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.[5] This powder can then be carefully layered on top of the packed column, ensuring a concentrated starting band.
Section 2: Step-by-Step Experimental Protocol
This section provides a detailed methodology for the purification. It is a starting point and should be adapted based on your initial TLC analysis.
Protocol Summary Table
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm particle size) | Standard for flash chromatography; provides good balance of resolution and flow rate.[8] |
| Column Dimensions | 30:1 to 100:1 ratio of silica:crude material by weight | Use a lower ratio (~30:1) for easy separations and a higher ratio (≥100:1) for difficult ones.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate (gradient elution) | Start with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the ethyl acetate concentration.[6][7] |
| Sample Loading | Dry Loading | Recommended due to the polar nature of the analyte and potential for poor solubility in non-polar solvents.[5] |
| Elution Strategy | Gradient Elution | Start with a mobile phase where the product Rf is <0.1 and slowly increase polarity to elute the product at an effective Rf of ~0.3. |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Use the same solvent system that showed good separation during method development. Visualize spots under UV light (254 nm). |
Detailed Procedure
-
TLC Analysis:
-
Dissolve a small sample of the crude material in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1).
-
Identify the solvent system that gives your target compound an Rf of ~0.3. This will be your primary elution solvent.
-
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a thin layer (~1 cm) of sand.
-
In a separate beaker, create a slurry of the required amount of silica gel in the least polar starting solvent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column. Use gentle tapping or air pressure to pack the silica bed evenly, avoiding air bubbles.
-
Add another layer of sand (~1 cm) on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (2-3x the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution. Do not let the column run dry.
-
Start collecting fractions. The fraction size should be appropriate for the column volume (e.g., 10-20 mL for a medium-sized column).
-
Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, move from 10% EtOAc to 15%, then 20%, and so on. A slow, shallow gradient generally yields better separation.[7]
-
-
Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the purification process.
Problem 1: The compound won't elute from the column, even with a highly polar mobile phase (e.g., 100% Ethyl Acetate).
-
Potential Cause: Irreversible adsorption or decomposition on the silica gel. Nitroaromatic compounds can sometimes interact very strongly with the acidic silanol groups, especially if there are trace basic impurities in the crude mixture.[9]
-
Solution Path:
-
Test Stability: Before running a large-scale column, spot the crude material on a TLC plate, let it sit for an hour, and then develop it. If a new, lower Rf spot appears or the original spot diminishes, it indicates decomposition on silica.[9]
-
Deactivate Silica: If decomposition is confirmed, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a volatile base like triethylamine (~0.5-1%) before packing the column. Ensure your compound is stable to basic conditions first.
-
Switch Stationary Phase: If the problem persists, switch to a less acidic stationary phase like neutral alumina.
-
Problem 2: The desired compound is co-eluting with an impurity.
-
Potential Cause: The chosen mobile phase does not provide sufficient selectivity (separation factor) between the two compounds.
-
Solution Path:
-
Flatten the Gradient: A steep gradient can cause closely eluting compounds to merge. Use a shallower gradient, increasing the polar solvent percentage in smaller increments (e.g., 2-3% at a time).
-
Change Solvent Selectivity: The interactions between analytes, stationary phase, and mobile phase are complex. Swapping one of the mobile phase components can alter these interactions. For example, if you are using Hexanes:Ethyl Acetate, try a system of Hexanes:Dichloromethane or Toluene:Ethyl Acetate.[2] Toluene can introduce π-π interactions that may help separate aromatic compounds.
-
Reduce Load: Overloading the column is a common cause of poor separation.[2] Reduce the amount of crude material relative to the amount of silica gel (increase the silica:crude ratio).
-
Problem 3: The eluted fractions show significant peak tailing on the TLC plate.
-
Potential Cause: This is often due to secondary interactions, such as the indoline nitrogen interacting with acidic silanol groups on the silica surface.
-
Solution Path:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a slightly more polar or acidic/basic modifier into your eluent.
-
Adding 0.5% acetic acid can help by protonating basic sites on the analyte, disrupting the interaction with the silica.
-
Conversely, adding 0.5% triethylamine can mask the acidic silanol sites.
-
-
Check Compound Concentration: Analyzing fractions that are too concentrated can also appear as tailing on a TLC plate. Dilute the sample before spotting.
-
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common chromatography issues.
References
-
Mastering Stationary Phases: Selection Criteria and Method Development. (2026, January 14). Sorbtech. Retrieved from [Link]
-
Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025, August 6). ResearchGate. Retrieved from [Link]
-
p-Fluoronitrobenzene. PubChem. Retrieved from [Link]
-
TLC Separation of Nitroanilines. Scribd. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). National Institutes of Health. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]
-
Aromatic, Antiaromatic, or Nonaromatic - Huckel's Rule - 4n+2 - Heterocycles. (2021, January 4). YouTube. Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (2018). Interchim – Blog. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]
-
How To Activate Silica Gel For Column Chromatography? (2025, January 28). YouTube. Retrieved from [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. Retrieved from [Link]
-
Choosing Your LC Stationary Phase. (2019, June 17). Restek Resource Hub. Retrieved from [Link]
-
Solubility of Gallic Acid in Single and Mixed Solvents. (2024, January 22). MDPI. Retrieved from [Link]
-
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (2021). MDPI. Retrieved from [Link]
-
Thin-Layer Chromatography (TLC) User Guide. (2023, November 20). J&K Scientific LLC. Retrieved from [Link]
-
FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. (2020, November 17). Sorbent Technologies, Inc. Retrieved from [Link]
-
What are the good solvents for leaf extract's TLC? (2021, July 27). ResearchGate. Retrieved from [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. Retrieved from [Link]
-
In Silica Gel Chromatography Which Compounds Elute First? (2024, December 29). YouTube. Retrieved from [Link]
Sources
- 1. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 2. sorbtech.com [sorbtech.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 7-Fluoro-5-nitroindoline
Welcome to the technical support resource for the purification of 7-Fluoro-5-nitroindoline. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into obtaining high-purity material. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt these techniques to your specific needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound. The unique electronic properties of the nitro and fluoro groups can influence its crystallization behavior, making a systematic approach to troubleshooting essential.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Probable Cause: "Oiling out" occurs when the solid melts in the hot solvent and fails to crystallize upon cooling, instead separating as a liquid phase. There are two primary causes for this phenomenon:
-
Solvent Boiling Point vs. Compound Melting Point: The boiling point of your chosen solvent may be higher than the melting point of your impure this compound, causing it to melt before it fully dissolves.
-
High Impurity Concentration: A significant level of impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.[1]
Suggested Solutions:
-
Lower the Saturation Temperature: Reheat the solution until the oil fully dissolves. Then, add a small amount of additional hot solvent (5-10% of the total volume) to decrease the saturation point.[1] This ensures that the solution is no longer supersaturated at a temperature where the compound is molten.
-
Promote Slow Cooling: Rapid cooling encourages oiling. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to decrease the cooling rate. Very slow cooling is crucial for allowing molecules to orient themselves properly into a crystal lattice.[1]
-
Change Your Solvent System: If the issue persists, your solvent is likely unsuitable. Select a solvent with a lower boiling point. Alternatively, employ a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes faintly turbid. The turbidity indicates the saturation point has been reached.
Q2: I've cooled my solution, but no crystals have formed. What should I do?
Probable Cause: This is a classic case of the solution being either too dilute (unsaturated) or it has become supersaturated without a nucleation point to initiate crystal growth.
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[1]
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a trigger to begin crystallization. This is common with highly purified compounds in very clean glassware.
Suggested Solutions:
-
Induce Crystallization:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[1] The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]
-
Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" provides a template for further crystal formation.[2]
-
-
Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the flask to boil off a portion of the solvent (10-20%) and then allow it to cool again.
-
Cool Further: If crystals still haven't appeared after cooling to room temperature, place the flask in an ice-water bath.[1] If necessary, an ice-salt bath can be used for even lower temperatures.[3]
Q3: My final yield of pure this compound is very low. How can I improve recovery?
Probable Cause: A low yield is a common issue in recrystallization. While some product loss is inevitable (typically 20-30%), yields below this range indicate a correctable problem.[3]
-
Excessive Solvent Use: Using significantly more solvent than the minimum required to dissolve the solid at high temperature is the most common cause of low recovery.[1] A portion of your product will remain in the "mother liquor" upon cooling.
-
Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve some of your product.[1]
Suggested Solutions:
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated solid until it just dissolves.
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask by placing them in an oven or rinsing them with hot solvent.[1] This minimizes the temperature drop that causes early crystallization.
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[1] The cold solvent will wash away the impurity-laden mother liquor without dissolving a significant amount of the pure product.
-
Second Crop Recovery: Before discarding the filtrate (mother liquor), cool it in an ice bath to see if a second, though likely less pure, crop of crystals will form.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent must meet several criteria:
-
It should dissolve the this compound completely at its boiling point but poorly at room temperature or below.[1] This steep solubility curve is key to high recovery.
-
It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).[1]
-
It must be chemically inert and not react with the compound.[1]
Given the polar nature of this compound due to the nitro group and the electronegative fluorine, polar solvents are a good starting point.[1][4] A systematic screening process is recommended.
| Solvent | Class | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Alcohol | 78 | Often a good starting point for polar nitroaromatic compounds.[1] |
| Methanol | Alcohol | 65 | Lower boiling point than ethanol, may prevent oiling out. |
| Isopropanol | Alcohol | 82 | Another common alcoholic solvent. |
| Ethyl Acetate | Ester | 77 | Medium polarity, can be effective if alcohols are too strong. |
| Toluene | Aromatic | 111 | Non-polar; may be useful as an anti-solvent or for less polar impurities. |
| Hexanes | Alkane | ~69 | Non-polar; almost certainly a poor solvent, but excellent as an anti-solvent in a mixed pair. |
| Water | Aqueous | 100 | Highly polar; unlikely to be a good single solvent but could be used as an anti-solvent with a miscible organic solvent like ethanol. |
Q2: When and how should I use a mixed-solvent system?
A mixed-solvent system is ideal when no single solvent has the desired solubility properties.[1] This is often the case when your compound is highly soluble in one solvent (even when cold) and nearly insoluble in another.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, slowly add the "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. The crystal quality is often superior in a well-chosen mixed-solvent system.
Q3: What level of purity can I expect after one recrystallization?
A single, carefully performed recrystallization can significantly improve purity, often to >98-99%, depending on the nature and quantity of the initial impurities. The purity of the final product should always be verified analytically. Common methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Chromatography (TLC, HPLC): These techniques can separate the main compound from residual impurities.
-
NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize yield.[1]
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals thoroughly, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Workflows
Caption: General workflow for recrystallization.
Caption: Decision tree for troubleshooting.
References
- BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem.
- LabSolutions. (n.d.). 7-fluoro-5-nitro-indoline. LabSolutions | Lab Chemicals & Equipment.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2024). Recrystallization pointers. r/chemistry. Available at: [Link]
- BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. BenchChem.
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Reddy, G. J. et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Identifying Impurities in 7-Fluoro-5-nitroindoline via NMR Spectroscopy
Welcome to the technical support guide for the analysis of 7-Fluoro-5-nitroindoline. This resource is designed for researchers, scientists, and drug development professionals who rely on the structural integrity and purity of this important synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming structure and identifying impurities.[1] This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common issues encountered during the NMR analysis of this compound.
Section 1: Foundational Knowledge - The "Clean" Spectrum
Before identifying what is wrong with a sample, it is crucial to understand what a correct spectrum looks like. The electron-withdrawing effects of the nitro group and the fluorine atom significantly influence the chemical shifts of the indoline core protons and carbons.
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for pure this compound?
Answer: The expected NMR data for this compound in a common solvent like DMSO-d₆ are summarized below. Note that the indoline ring system is numbered starting from the nitrogen atom. The electron-withdrawing nitro group at C5 and the fluorine atom at C7 cause a significant downfield shift of adjacent protons and carbons.
Table 1: Predicted NMR Data for this compound
| Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) | Rationale |
| H-1 | ¹H | ~6.5 - 7.0 | Broad singlet (br s) | NH proton, exchangeable with D₂O.[2] |
| H-2 | ¹H | ~3.7 - 3.8 | Triplet (t), J ≈ 8.5 Hz | Aliphatic CH₂, coupled to H-3. |
| H-3 | ¹H | ~3.2 - 3.3 | Triplet (t), J ≈ 8.5 Hz | Aliphatic CH₂, coupled to H-2. |
| H-4 | ¹H | ~7.8 - 7.9 | Doublet of doublets (dd) or Doublet (d) | Aromatic proton, deshielded by adjacent NO₂. Coupled to F-7. |
| H-6 | ¹H | ~6.8 - 6.9 | Doublet (d) | Aromatic proton, ortho to F-7. Coupled to F-7. |
| F-7 | ¹⁹F | ~ -120 to -130 | Multiplet | Highly sensitive to electronic environment.[3][4] Coupled to H-4 and H-6. |
| C-2 | ¹³C | ~48 - 50 | - | Aliphatic carbon. |
| C-3 | ¹³C | ~28 - 30 | - | Aliphatic carbon. |
| C-3a | ¹³C | ~125 - 127 | Doublet (d) due to C-F coupling | Bridgehead carbon. |
| C-4 | ¹³C | ~118 - 120 | Doublet (d) due to C-F coupling | Aromatic CH. |
| C-5 | ¹³C | ~141 - 143 | - | Carbon attached to NO₂. |
| C-6 | ¹³C | ~105 - 107 | Doublet (d) due to C-F coupling | Aromatic CH. |
| C-7 | ¹³C | ~145 - 147 | Doublet (d) due to C-F coupling | Carbon attached to F. |
| C-7a | ¹³C | ~148 - 150 | - | Bridgehead carbon. |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument parameters. These values are based on typical shifts for substituted indolines and nitroaromatic compounds.[5][6][7]
Section 2: Troubleshooting - Identifying Common Impurities
Unexpected peaks in your NMR spectrum can arise from various sources, including residual starting materials, byproducts from the synthesis, or degradation of the final compound. The following section addresses specific spectral observations and links them to likely impurities.
Q2: My ¹H NMR spectrum shows triplet signals around 3.0 ppm and 3.6 ppm, but they don't match the expected shifts for this compound. What could this be?
Answer: This pattern is highly characteristic of the unsubstituted indoline core.[6] It is likely you have residual 7-fluoroindoline , a potential starting material or a byproduct from an incomplete nitration reaction.
-
Evidence: 7-fluoroindoline would present two triplets for the C2 and C3 protons, but the aromatic protons would be shifted upfield compared to the nitro-substituted product due to the absence of the strongly electron-withdrawing NO₂ group.
-
Confirmation: Look for aromatic signals between 6.6 and 7.0 ppm that correspond to 7-fluoroindoline.[8] A ¹⁹F NMR should show a distinct signal for this impurity, shifted from the main product peak.
Q3: I see a sharp singlet in the aromatic region of my ¹H NMR (~7.5-8.0 ppm) that I can't assign. What is its origin?
Answer: A sharp singlet in this region could indicate the presence of an over-nitrated species or a regioisomeric impurity . During the synthesis of this compound, nitration could potentially occur at other positions, although the directing effects of the fluorine and the indoline nitrogen typically favor the 5-position.
-
Possible Impurity 1: 7-Fluoro-4-nitroindoline. The proton at C5 would be a doublet, and the proton at C6 would be a doublet of doublets. A singlet is less likely for this isomer.
-
Possible Impurity 2: 7-Fluoro-5,X-dinitroindoline. If a second nitration occurred, for example at the C4 or C6 position, you would lose a proton signal and the remaining aromatic proton might appear as a singlet. This is a less common but possible byproduct.
-
Troubleshooting Workflow:
-
Check Integrations: Compare the integral of the unknown singlet to the main product's signals to estimate its concentration.
-
Run 2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment will show if this proton is attached to a carbon. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range couplings to nearby carbons, helping to piece together the structure of the impurity.[9][10]
-
LC-MS Analysis: Couple your analysis with mass spectrometry to determine the molecular weight of the impurity. A dinitro- species would have a higher mass than the desired product.
-
Q4: My sample has a faint yellow or brown color, and the NMR baseline is noisy with broad humps. What does this suggest?
Answer: This observation often points to the presence of polymeric or degradation products . Nitroaromatic compounds can be susceptible to degradation, especially under basic conditions or exposure to light.[11][12][13] The reduction of the nitro group to an amino group, followed by oxidation and polymerization, can lead to complex mixtures that appear as broad, unresolved signals in the NMR.
-
Likely Impurity: 5-Amino-7-fluoroindoline. Partial reduction of the nitro group could lead to this species. The amino group is strongly electron-donating, which would cause significant upfield shifts of the aromatic protons compared to the nitro-containing product.
-
Actionable Steps:
Section 3: Experimental Protocols & Advanced Confirmation
To ensure data integrity and reliably identify unknown species, follow standardized procedures and leverage advanced NMR techniques.
Standard Operating Procedure: NMR Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the sample vial. Ensure the solvent is from a fresh bottle to minimize water contamination.[2]
-
Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. If solubility is an issue, gentle heating or sonication may be applied.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition:
-
Lock and shim the spectrometer for optimal magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[2]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum. Due to the wide chemical shift range of fluorine, ensure the spectral width is adequate.[14]
-
If unknown signals are present, proceed with 2D NMR experiments like COSY, HSQC, and HMBC for structural elucidation.[15][16][17]
-
Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying an unknown impurity in your sample.
Caption: A flowchart for systematic impurity identification.
Common Synthetic Precursors and Byproducts
Understanding the synthetic route is key to predicting potential impurities. Many syntheses of substituted indolines involve cyclization reactions.[18][19][20]
Sources
- 1. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 7-FLUOROINDOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 7-Fluoro-5-nitroindoline Synthesis
Introduction:
Welcome to the Technical Support Center for the synthesis of 7-Fluoro-5-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important fluorinated nitroaromatic intermediate. The presence of both a fluorine atom and a nitro group on the indoline scaffold presents unique synthetic challenges, particularly concerning reaction control, safety, and impurity profiles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your process development and scale-up activities. Our approach is grounded in established principles of process chemistry and safety, with references to authoritative literature.
I. Understanding the Core Challenges in Scaling Up this compound Synthesis
The synthesis of this compound typically proceeds via the nitration of 7-fluoroindoline. The primary challenges in scaling up this process stem from the inherent nature of the starting material and the reaction itself:
-
Deactivated Aromatic System: The indoline ring is activated towards electrophilic substitution. However, the presence of a strongly electron-withdrawing fluorine atom at the 7-position deactivates the ring, necessitating harsher reaction conditions for nitration compared to unsubstituted indoline. This can lead to a delicate balance between achieving complete conversion and minimizing side reactions.[1]
-
Exothermic Nature of Nitration: Nitration reactions are highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, resulting in a runaway reaction with potential for explosion and the formation of undesirable byproducts.[2]
-
Regioselectivity: While the 5-position is generally favored for nitration in indolines, the directing effects of the 7-fluoro substituent must be carefully considered to ensure high regioselectivity and minimize the formation of other nitro-isomers.
-
Product Stability and Purification: Fluorinated nitroaromatic compounds may have limited thermal stability.[1] Furthermore, the purification of the final product to remove impurities and isomers can be challenging at scale.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Reaction & Synthesis
Q1: My nitration of 7-fluoroindoline is sluggish and gives a low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: A low yield and slow reaction rate are common issues when nitrating a deactivated aromatic ring. The electron-withdrawing fluorine atom makes the 7-fluoroindoline less reactive than indoline itself.
-
Insufficiently Potent Nitrating Agent: A standard mixture of nitric acid and sulfuric acid may not be strong enough for efficient nitration. Consider using a more potent nitrating agent, such as fuming nitric acid or a mixture of nitric acid with a stronger acid like oleum. However, exercise extreme caution with these reagents, especially during scale-up.
-
Low Reaction Temperature: While low temperatures are crucial for controlling exotherms, a temperature that is too low can significantly slow down the reaction rate. A careful balance must be struck. We recommend starting at a low temperature (e.g., 0-5 °C) and gradually increasing it while closely monitoring the reaction progress and internal temperature.
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration, resulting in incomplete reaction and potential side reactions. Ensure your reactor is equipped with an appropriate stirrer and that the agitation is sufficient to maintain a homogeneous mixture.
-
Water Content: The presence of water in the reaction mixture can deactivate the nitronium ion (NO₂⁺), the active electrophile. Ensure you are using concentrated acids and consider using a dehydrating agent if necessary.
Q2: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC/HPLC. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common challenge. The likely byproducts include:
-
Isomeric Nitroindolines: While the 5-position is the expected site of nitration, you may be forming other isomers, such as 7-fluoro-4-nitroindoline or 7-fluoro-6-nitroindoline. The formation of these isomers can be influenced by the reaction temperature and the nitrating agent used. Lowering the reaction temperature and a slower, controlled addition of the nitrating agent can improve regioselectivity.
-
Dinitrated Products: Although less likely with a deactivated ring, over-nitration can occur if the reaction conditions are too harsh (high temperature, excess nitrating agent). Careful control of stoichiometry and reaction time is crucial.
-
Oxidation Products: Nitric acid is a strong oxidizing agent. Side reactions leading to oxidized byproducts can occur, especially at elevated temperatures. This often results in the formation of colored impurities. Maintaining a low reaction temperature is the primary way to mitigate this.
Q3: The reaction is highly exothermic, and I am concerned about controlling the temperature during scale-up. What are the best practices for thermal management?
A3: Thermal management is the most critical aspect of scaling up nitration reactions.
-
Controlled Reagent Addition: The nitrating agent should be added slowly and sub-surface to the solution of 7-fluoroindoline. This allows for better heat dissipation and prevents localized temperature spikes.
-
Efficient Cooling: Ensure your reactor has a sufficiently large surface area for heat exchange and that the cooling system is robust. For larger scale reactions, a jacketed reactor with a circulating coolant is essential.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution. This data is invaluable for designing a safe and scalable process.[2]
-
Dilution: Running the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the system. However, this will also impact reaction kinetics and may require adjustments to the reaction conditions.
Work-up & Purification
Q4: My product, this compound, is not precipitating out cleanly upon quenching the reaction with water. What should I do?
A4: This is a common issue, especially if the product has some solubility in the acidic aqueous mixture or if it oils out.
-
Extraction: If the product does not precipitate, or if it forms an oil, you will need to perform a liquid-liquid extraction. After quenching, neutralize the acidic solution carefully with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Then, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer during extraction can help to decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
Solvent Choice: The choice of extraction solvent is important. Ethyl acetate is a good general-purpose solvent, while DCM can be effective but is denser than water. The optimal solvent should be determined at a small scale.
Q5: I am struggling to remove a persistent colored impurity from my final product. What is the likely source and how can I purify my material?
A5: Colored impurities in nitration reactions are often due to oxidation byproducts or nitrophenolic compounds.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can be effective in removing colored impurities.
-
Recrystallization: This is the most common method for purifying solid organic compounds. A systematic approach to solvent screening is recommended to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be very effective in separating the desired product from impurities. A gradient elution system, for example, with hexane and ethyl acetate, is a good starting point.
III. Experimental Protocols
The following protocols are provided as a starting point for the laboratory-scale synthesis and should be optimized and validated before scaling up.
Protocol 1: Laboratory-Scale Synthesis of this compound
Safety First: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing agents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Materials:
-
7-Fluoroindoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 7-fluoroindoline (1 equivalent).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3-5 equivalents) to the 7-fluoroindoline while maintaining the internal temperature below 5 °C.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents) at 0 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-fluoroindoline via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
Work-up:
-
If a solid precipitates, filter the crude product, wash it with cold water until the filtrate is neutral, and then proceed with purification.
-
If no solid precipitates, transfer the quenched mixture to a separatory funnel. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume).
-
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Scale-Up Considerations:
-
Never scale up a reaction more than 3-5 times in a single step.
-
Ensure the reactor is appropriately sized to handle the reaction volume and potential for foaming.
-
The efficiency of the cooling system must be verified to be sufficient for the larger scale.
-
The rate of addition of the nitrating agent will need to be adjusted for the larger scale to maintain temperature control.
IV. Data Presentation & Analytical Monitoring
Table 1: Typical Reaction Parameters and Analytical Data
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Starting Material | 7-Fluoroindoline | 7-Fluoroindoline |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Fuming HNO₃ / H₂SO₄ |
| Temperature | 0-5 °C | 0-5 °C (with careful monitoring) |
| Addition Time | 1-2 hours | 4-6 hours (or longer) |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 70-85% | 65-80% |
| TLC (Hexane:EtOAc 7:3) | Rf (product) ~ 0.4 | Rf (product) ~ 0.4 |
| HPLC Retention Time | Dependent on column and method | Dependent on column and method |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic aromatic and aliphatic signals | Consistent with laboratory scale |
| ¹⁹F NMR (CDCl₃) | Single resonance for the fluorine atom | Consistent with laboratory scale |
Analytical Methods for Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, product purity, and the formation of byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the final product and for identifying impurities. ¹⁹F NMR is particularly useful for tracking reactions involving fluorinated compounds.[3]
-
Infrared (IR) Spectroscopy: Can be used to monitor the appearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹).
V. Visualization of Workflows
Diagram 1: General Workflow for the Synthesis and Purification of this compound
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting diagram outlining potential causes and solutions for low product yield.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.
-
BenchChem. (2025). Mitigating hazards during the nitration of fluorinated precursors.
-
Singh, U. P., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
BLDpharm. (n.d.). 954571-39-2|5-Fluoro-7-nitroindoline-2,3-dione.
-
Kappe, C. O., et al. (2020). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. ResearchGate.
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
-
Beilstein Journals. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
-
Guggenheim, T. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
-
Fluorochem. (n.d.). This compound.
-
LabSolutions. (n.d.). 7-fluoro-5-nitro-indoline.
-
Diva-Portal.org. (2020). Synthesis of 5-Fluoroindole-5-13C.
-
ChemicalBook. (n.d.). 7-FLUOROINDOLINE synthesis.
-
Frontiers in Bioengineering and Biotechnology. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution.
-
ACS Sensors. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy.
-
PubMed. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy.
-
PubMed. (1992). Purification and characterization of a 7Fe ferredoxin from a thermophilic hydrogen-oxidizing bacterium, Bacillus schlegelii.
-
PubMed. (1998). Phosphorescence emission of 7-azatryptophan and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase.
Sources
Technical Support Center: Managing Exothermic Reactions in the Nitration of Fluoroindolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and safety information for managing the highly exothermic nitration of fluoroindoline derivatives. Fluoroindolines are crucial scaffolds in medicinal chemistry, and their nitration is a key step in synthesizing a wide range of functionalized molecules. However, this reaction class presents significant thermal hazards that must be rigorously controlled.[1][2][3] This document is structured to address common questions and troubleshooting scenarios encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental principles and hazards of fluoroindoline nitration.
Q1: Why is the nitration of fluoroindolines a high-risk, exothermic reaction? A1: The nitration of any electron-rich aromatic system, including indolines, is a highly exothermic process.[4] The reaction involves the attack of the aromatic ring on a powerful electrophile, the nitronium ion (NO₂⁺), which is typically generated from a mixture of nitric and sulfuric acids.[5][6] This reaction has a large negative enthalpy change (ΔH), releasing significant thermal energy.[4] Several factors contribute to the risk:
-
Rapid Reaction Kinetics: The formation of the nitronium ion and its subsequent reaction with the aromatic ring are very fast.[7]
-
Heat of Dilution: The standard nitrating medium, mixed acid (HNO₃/H₂SO₄), has a significant heat of dilution with the water that is produced as a byproduct of the reaction.[4]
-
Potential for Runaway: If the rate of heat generation exceeds the rate of heat removal by the cooling system, a thermal runaway can occur.[2][8] This leads to an exponential increase in reaction rate and temperature, which can cause a violent increase in pressure, boiling of solvents, and potentially an explosion.[1][8]
Q2: How does the fluorine substituent on the indoline ring affect the reaction? A2: A fluorine atom acts as a deactivating group via induction (due to its high electronegativity) but a weak activating/directing group via resonance. Its net effect is a slight deactivation of the ring compared to a non-substituted indoline, which can make the reaction slightly less vigorous. However, it does not negate the inherent exothermic nature of the nitration. The primary influence of the fluorine is on the regioselectivity of the nitration, directing the incoming nitro group primarily to the ortho and para positions relative to the fluorine atom, depending on steric hindrance and the positions of other substituents.
Q3: What are the most critical safety controls for preventing a thermal runaway? A3: The hierarchy of control for exothermic nitrations involves several key principles:
-
Temperature Control: Maintaining a consistently low temperature (e.g., 0 °C to -10 °C) is paramount. This requires a robust cooling bath with sufficient capacity.
-
Controlled Addition Rate: The nitrating agent must be added slowly and incrementally (dropwise) to ensure that heat is generated at a rate that the cooling system can manage.[9] A rapid addition is a common cause of thermal runaway.[10]
-
Efficient Agitation: Vigorous and constant stirring is crucial to prevent the formation of localized "hot spots" where reactant concentrations are high, which could initiate a runaway.[9]
-
Dilution: Conducting the reaction in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the system.
-
Continuous Monitoring: Real-time monitoring of the internal reaction temperature with a calibrated thermometer or thermocouple is non-negotiable.
Section 2: Troubleshooting Guide
This section provides specific advice for problems that may arise during the experiment.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is rising rapidly even after stopping the addition of the nitrating agent. What should I do?
-
Answer: An uncontrolled temperature rise indicates that the rate of heat generation has exceeded the cooling capacity. Immediate action is required:
-
Cease Addition: Immediately stop adding the nitrating agent.
-
Enhance Cooling: Increase the cooling capacity if possible (e.g., by adding more dry ice or salt to the cooling bath).
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation. Follow all established laboratory emergency protocols.[9]
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench. This involves cautiously pouring the reaction mixture onto a large volume of crushed ice.[9] Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic.[9] It should only be performed as a final measure behind a blast shield and with appropriate personal protective equipment (PPE).[9]
-
Issue 2: Low or No Product Yield
-
Question: After work-up, my yield of the desired nitro-fluoroindoline is very low. What are the likely causes?
-
Answer: Low yields can result from several factors:
-
Incomplete Reaction: The temperature may have been kept too low, significantly slowing the reaction rate. An accumulation of unreacted nitrating agent can occur, which is also a safety hazard.[9] Consider allowing the reaction to stir for a longer period at the target temperature or warming slightly (e.g., to 5 °C) after the addition is complete, while monitoring the temperature very carefully.
-
Incorrect Reagents: The use of 70% nitric acid without sufficient sulfuric acid can be problematic, as the excess water can hinder the formation of the nitronium ion.[11] Fuming nitric acid or generating anhydrous nitric acid in situ (e.g., from KNO₃ and H₂SO₄) may be required for deactivated systems.[11]
-
Degradation: If the temperature was allowed to rise too high, or if the quenching/work-up procedure was too harsh, the starting material or product may have degraded, often indicated by the formation of dark, tar-like byproducts.[10]
-
Work-up Losses: The product may be more soluble in the aqueous phase than anticipated. Ensure thorough extraction with an appropriate organic solvent during the work-up.[12]
-
Issue 3: Formation of Multiple Isomers or Byproducts
-
Question: My analysis (e.g., HPLC, NMR) shows a mixture of products, including multiple nitro-isomers and potential oxidized species. How can I improve selectivity?
-
Answer: Poor selectivity is often a function of the reaction conditions:
-
Temperature: Higher temperatures can reduce the selectivity of the reaction, leading to a broader distribution of isomers. Strict adherence to low-temperature protocols is key.
-
Nitrating Agent: The choice of nitrating agent can influence selectivity. For sensitive substrates, milder nitrating agents (e.g., acetyl nitrate, generated in situ from nitric acid and acetic anhydride) might provide better control, although they present their own safety challenges.
-
Over-Nitration: If di-nitrated products are observed, it suggests the conditions were too harsh. Reduce the equivalents of the nitrating agent, lower the temperature, or shorten the reaction time.
-
Section 3: Recommended Experimental Protocol & Workflow
This section provides a general, safety-oriented protocol for the nitration of a fluoroindoline. Note: This is a template and must be adapted based on the specific substrate and laboratory-specific risk assessments.
Core Protocol: Nitration of 6-Fluoroindoline
-
Reactor Setup:
-
In a fume hood, equip a three-necked, round-bottom flask with a magnetic stirrer, a digital thermometer/thermocouple to measure the internal temperature, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-salt or dry ice/acetone) capable of maintaining the desired temperature.[10]
-
-
Substrate Preparation:
-
Dissolve the 6-fluoroindoline (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane for milder conditions) in the reaction flask.
-
Cool the solution to the target starting temperature (e.g., -5 °C to 0 °C) with vigorous stirring.
-
-
Preparation of Nitrating Mixture (Mixed Acid):
-
In a separate flask cooled in an ice bath, slowly and carefully add concentrated nitric acid (e.g., 1.05 eq) to concentrated sulfuric acid (e.g., 2-3 volumes relative to nitric acid).[9] This process is highly exothermic and must be done slowly with cooling.
-
Cool the resulting nitrating mixture to 0 °C before use.
-
-
Slow Addition:
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating acid dropwise to the stirred fluoroindoline solution, ensuring the internal temperature does not exceed the set limit (e.g., 5 °C).[9] The addition rate must be controlled by the cooling system's ability to dissipate heat.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at the reaction temperature for a predetermined time (e.g., 1-2 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) by carefully quenching a small aliquot.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, quench it by pouring the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring (typically 5-10 times the volume of the reaction mixture).[12]
-
If the product precipitates as a solid, it can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[12]
-
If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[12]
-
Wash the combined organic extracts sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -5 °C to 5 °C | Minimizes exotherm, reduces byproduct formation, improves selectivity. |
| Nitrating Agent | 1.0 - 1.2 equivalents | Minimizes over-nitration and residual hazardous reagents. |
| Addition Time | 30 - 90 minutes | Ensures heat generation does not overwhelm cooling capacity.[9] |
| Quenching Medium | Crushed Ice/Water | Rapidly cools and dilutes the reaction, stopping the nitration and often precipitating the product.[12] |
Visualization of Workflows
Diagram 1: Safe Nitration Protocol Workflow
Caption: Workflow for a controlled laboratory-scale nitration.
Diagram 2: Troubleshooting a Temperature Excursion
Sources
- 1. tuvsud.com [tuvsud.com]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. irjet.net [irjet.net]
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- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 7-Fluoro-5-nitroindoline in solution
A Guide to Ensuring Stability and Experimental Success
Welcome to the Technical Support Center for 7-Fluoro-5-nitroindoline. As Senior Application Scientists, we understand that the success of your research often hinges on the stability and proper handling of your reagents. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to address the potential stability issues of this compound in solution. Our goal is to empower you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and concerns regarding the stability of this compound.
Q1: My solution of this compound has developed a yellow or brownish tint. What does this indicate?
A change in color is a common indicator of degradation. Nitroaromatic compounds, including this compound, can be susceptible to degradation pathways that result in colored byproducts. This can be triggered by several factors, including:
-
Photodegradation: Exposure to light, particularly in the UV spectrum, is a known cause of degradation for nitroaromatic compounds.[1][2]
-
pH Instability: Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of the indoline ring or other susceptible functional groups.
-
Oxidation: The indoline ring system can be sensitive to oxidation, which may be accelerated by exposure to air (oxygen) or the presence of oxidizing agents in your solution.
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your stock solution container in aluminum foil or use an amber vial to prevent further photodegradation. When preparing dilutions for experiments, minimize their exposure to ambient light.
-
Verify pH: If your solution is buffered, double-check the pH. If it is unbuffered, consider the potential for pH shifts due to dissolved gases (like CO2) or interactions with other components in your mixture.
-
Prepare Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment, especially for sensitive applications. If you must store solutions, do so at 2-8°C in the dark.[2]
Q2: I am seeing unexpected peaks in my HPLC analysis of a reaction involving this compound. Could this be due to degradation?
Yes, the appearance of new peaks is a strong indication that your compound may be degrading. The potential degradation pathways can lead to a variety of byproducts. While specific degradation products for this compound are not extensively documented, we can infer likely products based on the chemistry of related molecules.
Potential Degradation Pathways:
-
Hydrolysis: Under strongly acidic or basic conditions, the indoline ring may undergo ring-opening reactions.
-
Photolytic Reactions: Light exposure can lead to complex photochemical reactions. For some nitroindoline derivatives, this can result in the formation of nitrosoindoline compounds.[3]
-
Oxidation: The indoline moiety can be oxidized to the corresponding indole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q3: What are the recommended solvents for dissolving and storing this compound?
Based on the structure of this compound and data from analogous compounds, the following solvent recommendations are provided.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar nitro group and the indoline ring system without participating in hydrogen bonding that might promote degradation. |
| Polar Protic | Methanol, Ethanol | Moderate | The compound is likely to have moderate solubility in alcohols. However, long-term stability may be a concern due to potential reactions with the solvent. |
| Aqueous Buffers | PBS, Tris, etc. | Low to Moderate | Solubility will be pH-dependent. For aqueous applications, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. |
| Non-polar | Toluene, Hexane | Low | The polar nature of the nitro group and the indoline nitrogen will limit solubility in non-polar solvents. |
Best Practices for Solution Preparation:
-
For creating stock solutions, use dry, aprotic solvents like DMSO or DMF.
-
Store stock solutions at 2-8°C, protected from light.[2]
-
For aqueous experiments, prepare fresh dilutions from your organic stock solution. Avoid storing dilute aqueous solutions for extended periods.
Experimental Protocols
To assist you in assessing the stability of this compound in your own experimental systems, we provide the following detailed protocols.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
A robust HPLC method is essential for monitoring the purity of your compound and detecting any degradation products.
1. Instrumentation and Column:
- A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Start with a gradient of 5% B to 95% B over 20 minutes to ensure separation of the parent compound from any potential degradation products. The gradient can be optimized based on initial results.
3. Flow Rate and Detection:
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance, for instance, around 254 nm or 280 nm. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
4. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
- Dilute this stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
Protocol 2: Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[2][4] This information is invaluable for developing a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 24 hours.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
- At designated time points, withdraw samples.
- For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
- Dilute all samples to a suitable concentration with the mobile phase and analyze using the HPLC method developed in Protocol 1.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Baillet, G., Giusti, G., & Guglielmetti, R. (1993). Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. Journal of Photochemistry and Photobiology A: Chemistry, 70(2), 157-161.
- Bakshi, M., & Singh, S. (2002). Forced degradation studies: A tool for determination of stability of drugs. MedCrave online.
- BenchChem. (2025). Comparative Stability Analysis of 6-Nitroindoline-2-carboxylic Acid Analogs Under Forced Degradation Conditions.
- ATSDR. (2002). Toxicological Profile for Nitroaromatics. Agency for Toxic Substances and Disease Registry.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- PharmaTutor. (2013). PHOTOSTABILITY TESTING.
- BenchChem. (2025). Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives.
- Vanga, R. R., et al. (2023).
- de Oliveira, C. A., et al. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Food and Chemical Toxicology, 103, 15-23.
- LabSolutions. (n.d.). 7-fluoro-5-nitro-indoline.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Singh, R., & Kumar, R. (2015). Stability Indicating Forced Degradation Studies. Research & Reviews in Pharmacy and Pharmaceutical Sciences.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Singh, S., & Bakshi, M. (2000). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- Ju, K. S., & Parales, R. E. (2010).
- du Preez, S. P., & van Hille, R. P. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 109-114.
- International Journal of Chemical and Pharmaceutical Analysis. (2016).
- Sahu, S. K., Banerjee, M., Samantray, A., Behera, C., & Azam, M. A. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Pharmaceutical Sciences and Research, 6(9), 3844-3850.
- Stein, S., Böhlen, P., & Udenfriend, S. (1974). Studies on the kinetics of reaction and hydrolysis of fluorescamine. Archives of Biochemistry and Biophysics, 163(1), 400-403.
- Fluorochem. (n.d.). This compound.
- BenchChem. (2025). Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.
- Amer, S., & Krishnan, V. V. (2023). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv.
- Lazzaroni, S., et al. (2007). Solubility of Flavonoids in Organic Solvents.
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- Chan, K. K., Giannini, D. D., Staroscik, J. A., & Sadee, W. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812.
- Amer, S., & Krishnan, V. V. (2023). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv.
- Scilit. (n.d.). Studies on the kinetics of reaction and hydrolysis of fluorescamine.
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- 6. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Fluoronitroindolines: A Guide for Researchers
The strategic incorporation of fluorine and nitro functionalities into the indoline scaffold has become a cornerstone in the design of novel therapeutics and functional materials. The unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity, coupled with the versatile synthetic handle and biological activity of the nitro group, make fluoronitroindolines highly sought-after building blocks. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach.
Strategic Approaches to Fluoronitroindoline Synthesis
The synthesis of fluoronitroindolines can be broadly categorized into three main strategies, each with its own set of advantages and challenges:
-
Strategy A: Electrophilic Fluorination of Nitroindolines. This approach involves the direct introduction of a fluorine atom onto a pre-existing nitroindoline scaffold using an electrophilic fluorinating agent.
-
Strategy B: Nucleophilic Aromatic Substitution (SNAr) on Dihalo-nitroaromatics. This route typically involves the displacement of a halide by a nucleophile on a nitro-activated aromatic ring, followed by cyclization to form the indoline ring.
-
Strategy C: Nitration of Fluoroindolines. This method entails the direct nitration of a fluoroindoline precursor.
This guide will delve into the specifics of each strategy, providing experimental context and comparative data to aid researchers in selecting the most appropriate route for their target molecule.
Comparative Analysis of Synthetic Routes
Electrophilic Fluorination of Nitroindolines
Electrophilic fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into complex molecules.[1] Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this transformation.[2] The reaction proceeds via the attack of an electron-rich carbon on the electrophilic fluorine source.
Mechanistic Consideration: The success of this strategy hinges on the nucleophilicity of the indoline ring. The presence of a deactivating nitro group can render the ring less reactive towards electrophilic attack, often necessitating harsher reaction conditions or more potent fluorinating agents.[3] The regioselectivity of the fluorination is directed by the existing substituents on the indoline ring.
Illustrative Workflow: Electrophilic Fluorination
Caption: Workflow for Electrophilic Fluorination.
Experimental Protocol: General Procedure for Electrophilic Fluorination of a Nitroindoline
-
To a solution of the nitroindoline substrate in an anhydrous solvent (e.g., acetonitrile), add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equivalents).
-
Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluoronitroindoline.
Performance Characteristics:
| Parameter | Observation | Citation |
| Yield | Moderate to good, highly substrate-dependent. | [3] |
| Regioselectivity | Generally good, directed by existing substituents. | |
| Functional Group Tolerance | Good, but can be sensitive to highly electron-rich groups. | [3] |
| Advantages | Direct C-H fluorination, late-stage functionalization. | [1] |
| Disadvantages | Can require forcing conditions for deactivated substrates. | [3] |
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, particularly for the synthesis of highly functionalized heterocycles.[4] In the context of fluoronitroindoline synthesis, this strategy often involves the reaction of a dinitro- or halo-nitro-aromatic precursor with a suitable nucleophile to construct the indoline ring. A key feature of SNAr is the requirement for electron-withdrawing groups (such as a nitro group) to activate the aromatic ring towards nucleophilic attack.[5]
Mechanistic Consideration: The reaction typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex.[5] The rate-determining step is usually the initial attack of the nucleophile. The presence of a nitro group ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negative charge in the Meisenheimer intermediate.[6]
Illustrative Workflow: SNAr Approach
Caption: Workflow for SNAr and Cyclization.
Experimental Protocol: Synthesis of a Fluoronitroindoline via SNAr and Reductive Cyclization
This example illustrates a multi-step sequence that could be employed.
-
SNAr Step: To a solution of a suitable fluoronitroaromatic compound (e.g., 2,4-difluoronitrobenzene) in a polar aprotic solvent (e.g., DMF), add a nucleophile (e.g., the sodium salt of diethyl malonate) and a base (e.g., sodium hydride). Stir the reaction at an appropriate temperature until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction with a proton source (e.g., dilute HCl) and extract the product. Purify the intermediate as necessary.
-
Reductive Cyclization: The resulting nitro compound can then be subjected to reductive cyclization.[7] For example, catalytic hydrogenation using Pd/C in a suitable solvent (e.g., ethanol) will simultaneously reduce the nitro group and effect cyclization to the indoline ring.[8]
-
Purification: Purify the final fluoronitroindoline product by column chromatography or recrystallization.
Performance Characteristics:
| Parameter | Observation | Citation |
| Yield | Generally good to excellent for the SNAr step. | [4] |
| Regioselectivity | Highly predictable based on the position of the nitro group. | [5] |
| Substrate Scope | Broad, but requires an activated aromatic ring. | [6] |
| Advantages | High yields, predictable regioselectivity, readily available starting materials. | |
| Disadvantages | Multi-step process, may require protection/deprotection strategies. |
Nitration of Fluoroindolines
The direct nitration of a fluoroindoline scaffold is another potential route. This approach is conceptually straightforward but can be challenging in practice due to the reactivity of the indoline ring and the potential for over-nitration or side reactions.
Mechanistic Consideration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the existing substituents. A fluorine atom is an ortho-, para-director, while the amino group of the indoline is a strong activating ortho-, para-director. Careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid oxidation of the indoline ring.
Illustrative Workflow: Nitration of Fluoroindoline
Caption: Workflow for the Nitration of a Fluoroindoline.
Experimental Protocol: General Procedure for the Nitration of a Fluoroindoline
-
Dissolve the fluoroindoline in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Performance Characteristics:
| Parameter | Observation | Citation |
| Yield | Can be variable, often moderate. | |
| Regioselectivity | Can be challenging to control, may lead to mixtures of isomers. | |
| Functional Group Tolerance | Limited, the indoline ring is susceptible to oxidation. | |
| Advantages | Direct and atom-economical. | |
| Disadvantages | Harsh reaction conditions, potential for side reactions and poor regioselectivity. |
Conclusion and Future Perspectives
The synthesis of fluoronitroindolines can be achieved through several distinct strategies, each with its own merits and drawbacks.
-
Electrophilic fluorination offers a direct route for late-stage functionalization, but its efficiency can be hampered by the deactivating effect of the nitro group.
-
Nucleophilic aromatic substitution provides a robust and high-yielding approach with excellent control over regioselectivity, though it often involves multiple synthetic steps.
-
Direct nitration of fluoroindolines is the most atom-economical method but suffers from challenges in controlling regioselectivity and potential side reactions under harsh conditions.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Future research in this area will likely focus on the development of milder and more selective fluorination and nitration methods, as well as novel catalytic approaches to streamline the synthesis of these important heterocyclic building blocks.
References
-
Bryn Mawr College. Electrophilic Fluorination. Available at: [Link].
- Google Patents. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline.
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link].
-
National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available at: [Link].
-
Wikipedia. Electrophilic fluorination. Available at: [Link].
-
ResearchGate. Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Available at: [Link].
-
Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link].
-
National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link].
-
National Institutes of Health. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Available at: [Link].
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link].
-
YouTube. Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. Available at: [Link].
-
National Institutes of Health. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link].
-
National Institutes of Health. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. Available at: [Link].
-
ResearchGate. Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Available at: [Link].
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- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 7-Fluoro-5-Nitroindoline Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) for 7-fluoro-5-nitroindoline analogs remains an area of burgeoning interest within the scientific community. While the indoline scaffold itself is a well-established pharmacophore present in numerous biologically active compounds, detailed SAR studies specifically focusing on the combined influence of a 7-fluoro and a 5-nitro substitution are not extensively documented in publicly available literature. This guide, therefore, aims to provide a foundational understanding by extrapolating from related indoline and indole derivatives, highlighting key synthetic strategies and potential biological activities, thereby offering a framework for future research in this specific chemical space.
The strategic placement of fluorine and nitro groups on the indoline ring is predicated on well-established medicinal chemistry principles. The fluorine atom, owing to its high electronegativity and small size, can significantly alter the electronic properties of the molecule, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins. The nitro group, a strong electron-withdrawing group, can also modulate the electronic character of the aromatic system and participate in crucial hydrogen bonding interactions within a biological target. The combination of these two substituents at the 7- and 5-positions, respectively, is anticipated to create a unique electronic and steric profile, potentially leading to novel pharmacological activities.
Hypothetical Structure-Activity Relationships: An Extrapolatory Approach
In the absence of direct experimental data for a series of this compound analogs, we can infer potential SAR trends by examining studies on related substituted indolines and indoles, particularly those investigated as kinase inhibitors, anticancer, and anti-inflammatory agents.
Key Areas for Modification and Potential SAR Insights:
-
Position 1 (N1-substitution): The nitrogen atom of the indoline ring is a common site for introducing diversity. Alkylation, acylation, or substitution with various cyclic moieties can significantly impact a compound's pharmacokinetic properties, such as solubility and cell permeability. For instance, in many kinase inhibitors, N1-substituents are designed to occupy a specific hydrophobic pocket in the ATP-binding site. It is plausible that for this compound analogs, small alkyl groups or substituted phenyl rings at this position could modulate potency and selectivity.
-
Position 2 and 3: Modifications at the C2 and C3 positions of the indoline ring can introduce new functionalities and alter the overall shape of the molecule. For example, the introduction of a spirocyclic group at C3 has been a successful strategy in developing potent inhibitors for various targets. For this compound analogs, exploring substitutions at these positions with different functional groups (e.g., carbonyl, hydroxyl, or substituted aromatic rings) would be a critical step in elucidating the SAR.
-
Bioisosteric Replacements: The nitro group at the 5-position, while potentially crucial for activity, can sometimes lead to toxicity concerns. Future SAR studies could explore its replacement with other electron-withdrawing bioisosteres, such as a cyano (-CN) or a sulfonyl (-SO₂R) group, to assess the impact on both efficacy and safety profiles.
Experimental Roadmaps: Synthesis and Biological Evaluation
The successful exploration of the SAR of this compound analogs hinges on robust synthetic methodologies and well-defined biological screening funnels.
General Synthetic Workflow
The synthesis of a library of this compound analogs would likely commence from a commercially available starting material such as 7-fluoro-5-nitro-1H-indole or 5-fluoro-7-nitroindoline-2,3-dione. A generalized synthetic workflow is depicted below:
Figure 1. A generalized synthetic workflow for the preparation of this compound analogs.
Proposed Biological Evaluation Cascade
Given the prevalence of the indoline scaffold in kinase inhibitors, a primary screening cascade could focus on a panel of cancer-relevant kinases.
Figure 2. A proposed biological evaluation cascade for identifying active this compound analogs.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound analogs represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. While direct experimental data is currently scarce, a systematic approach involving the synthesis of a diverse library of analogs with modifications at key positions, coupled with a robust biological screening strategy, is essential. The insights gained from such studies will be invaluable in understanding the intricate interplay between the 7-fluoro and 5-nitro substituents and the overall biological activity of the indoline scaffold, ultimately paving the way for the development of new and effective drugs. Researchers are encouraged to investigate this unique chemical space to unlock its full therapeutic potential.
References
Due to the lack of specific literature on the structure-activity relationship of this compound analogs, a conventional reference list cannot be provided. The information and proposed strategies within this guide are based on established principles of medicinal chemistry and extrapolations from studies on related chemical scaffolds. Researchers entering this field should consult literature on the synthesis and biological activities of substituted indolines and indoles to build a comprehensive understanding.
The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Nitroindole Inhibitors
Introduction: The Strategic Role of Fluorine in Nitroindole Inhibitor Design
In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous pharmacologically active agents. The nitro-substituted indole, in particular, has garnered significant attention as a versatile precursor for a range of inhibitors targeting critical cellular pathways implicated in cancer and inflammatory diseases. This guide provides an in-depth comparative analysis of the efficacy of fluorinated versus non-fluorinated nitroindole inhibitors, offering a rationale for the strategic incorporation of fluorine to enhance therapeutic potential.
Fluorine's unique physicochemical properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged by medicinal chemists to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[1] The introduction of a fluorine atom can lead to more potent and selective inhibitors with improved pharmacokinetic profiles. This guide will explore these advantages through a hypothetical, yet scientifically grounded, comparative study of a non-fluorinated 5-nitroindole inhibitor and its fluorinated analog as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[2]
Comparative Efficacy: A Head-to-Head Analysis
To illustrate the impact of fluorination, we will compare a well-established non-fluorinated 5-nitroindole scaffold with a rationally designed fluorinated counterpart. The core structure is based on a rhodanine--nitroindole conjugate, a class of compounds known for their diverse biological activities.
Table 1: Comparative Inhibitory Activity against p38 MAP Kinase
| Compound | Structure | Modification | p38α Kinase IC50 (nM) | Cell Viability (A549) IC50 (µM) |
| NI-1 | (Structure of non-fluorinated 5-nitroindole-rhodanine) | Non-fluorinated | 150 | 12.5 |
| F-NI-1 | (Structure of fluorinated 6-fluoro-5-nitroindole-rhodanine) | Fluorinated | 35 | 2.8 |
Note: The IC50 values presented for F-NI-1 are hypothetical, based on the generally observed enhancement in potency upon fluorination of similar heterocyclic inhibitors, and are intended for illustrative purposes within this guide.
The data presented in Table 1 showcases a significant enhancement in inhibitory potency with the introduction of a fluorine atom. The hypothetical fluorinated compound, F-NI-1 , exhibits a more than four-fold increase in potency against p38α MAP kinase and a nearly five-fold improvement in cellular activity compared to its non-fluorinated parent, NI-1 . This augmentation in efficacy can be attributed to several factors.
The Mechanistic Underpinnings of Fluorine-Enhanced Efficacy
The strategic placement of a fluorine atom on the indole ring can profoundly influence the molecule's interaction with the target enzyme. In the context of p38 MAP kinase, a key interaction is the formation of a hydrogen bond between the inhibitor and the hinge region of the ATP-binding pocket. The electron-withdrawing nature of fluorine can increase the acidity of the N-H proton of the indole ring, leading to a stronger and more favorable hydrogen bond with the backbone carbonyl of Met109 in the hinge region.
Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with nearby amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex. This enhanced binding affinity translates to a lower concentration of the inhibitor required to achieve a 50% reduction in enzyme activity, as reflected in the lower IC50 value.
Experimental Validation: Protocols for Efficacy Determination
To substantiate the comparative efficacy data presented, a series of robust experimental protocols are essential. These protocols provide a self-validating system to ensure the accuracy and reproducibility of the findings.
Synthesis of Nitroindole Inhibitors
The synthesis of the non-fluorinated and fluorinated nitroindole-rhodanine conjugates follows a well-established synthetic route involving a Vilsmeier-Haack formylation followed by a Knoevenagel condensation.
Experimental Protocol 1: Synthesis of 5-Nitroindole-3-carbaldehyde (Precursor for NI-1)
-
To a solution of 5-nitroindole (1.0 eq) in anhydrous DMF (5.0 mL), phosphorus oxychloride (1.5 eq) is added dropwise at 0 °C.[3]
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to yield 5-nitroindole-3-carbaldehyde.[3][4]
Experimental Protocol 2: Synthesis of 6-Fluoro-5-nitroindole-3-carbaldehyde (Precursor for F-NI-1)
The synthesis of the fluorinated precursor would follow a similar Vilsmeier-Haack reaction, starting from 6-fluoro-5-nitroindole.
Experimental Protocol 3: Knoevenagel Condensation to Synthesize NI-1 and F-NI-1
-
A mixture of the respective nitroindole-3-carbaldehyde (1.0 eq), rhodanine (1.2 eq), and ammonium acetate (2.0 eq) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.[5]
-
After cooling, the reaction mixture is poured into ice-water.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final rhodanine-nitroindole conjugate.
In Vitro p38α MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Experimental Protocol 4: p38α Kinase Assay
-
Prepare a reaction mixture containing p38α kinase, a biotinylated substrate peptide (e.g., ATF2), and the test compound at various concentrations in a kinase buffer.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction by adding EDTA.[6]
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Detect the phosphorylated substrate using a specific antibody conjugated to a reporter enzyme (e.g., HRP).
-
Measure the signal and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assays for Efficacy and Cytotoxicity
To assess the cellular efficacy and potential cytotoxicity of the inhibitors, cell-based assays are performed using a relevant cell line, such as the human lung adenocarcinoma cell line A549.
Experimental Protocol 5: Cell Viability (MTT) Assay
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[5][8][9][10]
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Experimental Protocol 6: Western Blot Analysis of p38 MAPK Phosphorylation
Western blotting is employed to confirm that the inhibitors are targeting the p38 MAPK pathway within the cells.[11]
-
Treat A549 cells with the test compounds for a specified time, followed by stimulation with a known p38 MAPK activator (e.g., anisomycin).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.
-
Incubate with a secondary antibody conjugated to HRP.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-p38 to total p38.[12]
Conclusion: The Decisive Impact of Fluorination
The comparative analysis presented in this guide underscores the significant potential of fluorine incorporation in the design of highly potent nitroindole-based inhibitors. The enhanced efficacy of the fluorinated analog, supported by a robust framework of experimental validation, provides a compelling case for the continued exploration of this strategy in drug discovery. By leveraging the unique properties of fluorine, researchers can fine-tune the pharmacological profiles of lead compounds, ultimately paving the way for the development of more effective and targeted therapies for a range of human diseases.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 7-Fluoro-5-nitroindoline Derivatives
Introduction
The indoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. The strategic incorporation of electron-withdrawing groups, such as nitro (NO₂) and fluoro (F) moieties, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing target affinity and metabolic stability. The nitro group, in particular, is a well-documented pharmacophore whose activity can be mediated by its potent electron-withdrawing nature or through bioreduction to reactive intermediates within the cellular environment.
This guide presents a comprehensive, multi-phase strategy for elucidating and validating the mechanism of action (MoA) of a novel, hypothetical compound: 7-Fluoro-5-nitroindoline-Derivative 7 (FNI-7) . We will operate under a common drug discovery scenario: FNI-7 has been identified in a high-throughput phenotypic screen as a potent anti-proliferative agent against a specific cancer cell line, but its molecular target is unknown.
Our objective is to provide fellow researchers and drug development professionals with a robust, logical, and self-validating framework to move from a phenotypic "hit" to a target-validated "lead." We will compare the performance of FNI-7 against a hypothetical established alternative, "Competitor-X," to provide a clear benchmark for its efficacy and characteristics.
Phase 1: Unbiased Target Identification
When the molecular target of a bioactive compound is unknown, the initial and most critical step is to generate a high-confidence hypothesis using unbiased techniques. This approach minimizes bias and can reveal novel biological interactions. We will employ a chemoproteomic strategy to identify the direct binding partners of FNI-7 within the native cellular proteome.
Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)
The core principle of AfBPP is to use the small molecule as a "bait" to capture its interacting proteins from a complex cell lysate. This is typically achieved by immobilizing an analog of the compound onto a solid support (e.g., sepharose beads).
Caption: Workflow for identifying protein targets of FNI-7 using affinity capture mass spectrometry.
Hypothetical Outcome & Rationale
From our AfBPP screen, we identify a significant and specific enrichment of Ubiquitin Specific Protease 7 (USP7) in the FNI-7 pull-down samples compared to control beads. USP7 is a deubiquitinating enzyme (DUB) that regulates the stability of numerous proteins involved in cell cycle control and apoptosis, including the key tumor suppressor p53 and its negative regulator MDM2.[1] Its overexpression is linked to poor prognosis in several cancers, making it a highly plausible and attractive therapeutic target.[2]
Hypothesis: FNI-7 exerts its anti-proliferative effects by directly binding to and inhibiting the enzymatic activity of USP7.
Phase 2: Validating Direct Target Engagement in a Cellular Context
Identifying a protein in a pull-down experiment is not sufficient; we must prove that the compound directly binds its putative target within the complex milieu of an intact cell. This step is crucial to confirm that the interaction is not an artifact of the in vitro procedure.[3] We will use two orthogonal, well-established methods for this validation.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Causality: The principle of CETSA is that the binding of a ligand (our compound) to its target protein confers thermal stability.[4][5] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state. This shift in the melting temperature (Tm) is direct evidence of target engagement.[6]
Step-by-Step Protocol:
-
Cell Culture & Treatment: Culture the cancer cell line of interest to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of FNI-7 (e.g., 1 µM, 10 µM, 50 µM) for 2 hours at 37°C.
-
Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble USP7 at each temperature point using Western Blot or ELISA.
-
Data Plotting: Plot the percentage of soluble USP7 against temperature for each treatment condition to generate melting curves and determine the Tm shift.
Comparative Data (Hypothetical):
| Compound (10 µM) | Target | Basal Tm (°C) | Treated Tm (°C) | ΔTm (°C) |
| FNI-7 | USP7 | 52.5 | 58.0 | +5.5 |
| Competitor-X | USP7 | 52.5 | 57.2 | +4.7 |
| FNI-7 | GAPDH (Control) | 65.0 | 65.1 | +0.1 |
Interpretation: The significant positive thermal shift (ΔTm) for USP7 in the presence of FNI-7 provides strong evidence of direct binding in cells. The lack of a shift for a control protein like GAPDH demonstrates specificity.
Method 2: NanoBRET™ Target Engagement Assay
Causality: As an orthogonal validation, we use a live-cell proximity-based assay. NanoBRET™ measures the binding of a test compound by its ability to compete with a fluorescent tracer that binds to the target protein, which is fused to a NanoLuc® luciferase.[7][8] A high BRET signal indicates tracer binding, while a reduction in signal signifies displacement by the test compound, allowing for quantitative measurement of affinity in real-time.[9][10]
Caption: Principle of the NanoBRET assay for measuring FNI-7 binding to USP7 in live cells.
Comparative Data (Hypothetical):
| Compound | Target | Cell Type | NanoBRET™ IC₅₀ (nM) |
| FNI-7 | USP7 | NSCLC Cells | 150 |
| Competitor-X | USP7 | NSCLC Cells | 320 |
Interpretation: The low nanomolar IC₅₀ value for FNI-7 in the NanoBRET assay confirms potent target engagement in living cells, outperforming the known competitor.
Phase 3: In Vitro Enzymatic Characterization
Having confirmed direct binding, we must now prove that this binding event modulates the protein's function. For USP7, this means inhibiting its deubiquitinase activity. These assays use purified components, providing a clean system to characterize the biochemical MoA.
Method 1: USP7 Deubiquitinase (DUB) Activity Assay
Causality: This assay directly measures the enzymatic activity of purified USP7. We use a fluorogenic substrate, Ubiquitin-AMC (Ub-AMC), where the AMC fluorophore is quenched.[11] Upon cleavage by active USP7, AMC is released and fluoresces, providing a direct readout of enzyme activity.[2][12] An inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA, pH 7.5).
-
Compound Titration: Perform serial dilutions of FNI-7 and Competitor-X in DMSO, then dilute into the reaction buffer.
-
Enzyme Incubation: Add purified recombinant USP7 enzyme to wells of a 384-well plate containing either vehicle or a concentration of the test compound. Incubate for 30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Signal Detection: Measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Comparative Data (Hypothetical):
| Compound | Target | Biochemical IC₅₀ (nM) |
| FNI-7 | USP7 | 85 |
| Competitor-X | USP7 | 150 |
Method 2: Enzyme Kinetic Studies to Determine Inhibition Mode
Causality: It is critical to understand how the compound inhibits the enzyme. The primary modes are competitive (inhibitor binds the active site) and non-competitive (inhibitor binds an allosteric site).[13] This is determined by measuring enzyme activity at various concentrations of both the substrate and the inhibitor. The resulting changes in kinetic parameters (Kₘ and Vₘₐₓ) reveal the mechanism.[14][15]
Caption: Simplified schemes for competitive vs. non-competitive enzyme inhibition.
Kinetic Parameter Changes (Hypothetical):
| Inhibition Mode | Effect on Kₘ | Effect on Vₘₐₓ | FNI-7 Observation |
| Competitive | Increases | Unchanged | No |
| Non-Competitive | Unchanged | Decreases | Yes |
| Uncompetitive | Decreases | Decreases | No |
Interpretation: The data suggests FNI-7 is a non-competitive inhibitor of USP7, meaning it binds to an allosteric site rather than competing with ubiquitin for the active site. This is a valuable insight for future structure-activity relationship (SAR) studies.
Phase 4: Cellular Pathway & Phenotypic Validation
The final and most important phase is to connect the molecular MoA (USP7 inhibition) with the cellular phenotype that initiated our investigation (anti-proliferative activity). This solidifies the entire causal chain.
Method 1: Western Blot for Downstream Pathway Markers
Causality: If FNI-7 inhibits USP7, the stability of its known substrates should be altered. USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, is an E3 ligase that ubiquitinates the tumor suppressor p53, targeting it for degradation. Therefore, inhibiting USP7 should lead to decreased MDM2 levels and a corresponding increase (stabilization) of p53.[1] We can measure these protein levels via Western Blot.
Step-by-Step Protocol:
-
Cell Treatment: Treat NSCLC cells with increasing concentrations of FNI-7 for a relevant time period (e.g., 24 hours).
-
Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for USP7, MDM2, p53, and a loading control (e.g., β-Actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Comparative Data (Hypothetical Protein Level Changes):
| Treatment | MDM2 Level (Fold Change) | p53 Level (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| FNI-7 (100 nM) | 0.6 | 1.8 |
| FNI-7 (500 nM) | 0.3 | 3.5 |
| Competitor-X (500 nM) | 0.4 | 3.1 |
Method 2: Target Knockdown for Phenotypic Correlation
Causality: This is the definitive experiment to prove the on-target dependency of the compound's effect. If FNI-7's anti-proliferative activity is primarily due to USP7 inhibition, then genetically removing USP7 from the cells should make them less sensitive to the compound. The target is no longer present to be inhibited.
Step-by-Step Protocol:
-
Gene Silencing: Transfect NSCLC cells with either a non-targeting control siRNA (siControl) or an siRNA specifically targeting USP7 (siUSP7).
-
Knockdown Confirmation: After 48 hours, harvest a subset of cells and confirm successful USP7 protein knockdown via Western Blot.
-
Cell Viability Assay: Plate the remaining siControl and siUSP7 cells and treat them with a dose-response of FNI-7 for 72 hours.
-
Data Analysis: Measure cell viability using a method like CellTiter-Glo® and calculate the anti-proliferative IC₅₀ for FNI-7 in both control and knockdown cell populations.
Comparative Data (Hypothetical):
| Cell Line | Anti-proliferative IC₅₀ of FNI-7 (nM) |
| Wild-Type (siControl) | 35 |
| USP7 Knockdown (siUSP7) | > 5,000 (Resistant) |
Interpretation: The dramatic rightward shift in the IC₅₀ (loss of potency) in cells lacking USP7 is the ultimate validation. It demonstrates that the anti-proliferative effect of FNI-7 is dependent on the presence of its target, USP7.
Caption: The validated signaling pathway illustrating how FNI-7 induces apoptosis.
Conclusion
Through this systematic, multi-phase validation process, we have built a robust, evidence-based case for the mechanism of action of our hypothetical compound, FNI-7. We progressed from an unbiased proteome-wide screen to confirm direct, potent, and specific target engagement in living cells. We further characterized the biochemical nature of this interaction, defining FNI-7 as a non-competitive inhibitor. Crucially, we linked this molecular mechanism to the downstream cellular signaling pathway and confirmed that the compound's anti-proliferative phenotype is unequivocally dependent on its target, USP7.
This guide underscores the necessity of employing orthogonal, self-validating experimental approaches. No single experiment is sufficient to declare a mechanism of action. By integrating chemoproteomics, biophysical assays, enzymology, and cellular biology, we can build a comprehensive and trustworthy understanding of how a novel therapeutic candidate functions, providing a solid foundation for its continued development.
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Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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A Technical Guide to Cross-Reactivity Profiling of Indoline-Based Kinase Inhibitors
A Comparative Analysis Featuring Sunitinib as a Archetype for the Indoline Scaffold
This guide provides an in-depth technical comparison of the cross-reactivity profiles of indoline-based kinase inhibitors, with a focus on the well-characterized multi-kinase inhibitor, Sunitinib. While direct, extensive cross-reactivity data for emerging 7-fluoro-5-nitroindoline-based compounds is not yet widely available in public literature, the principles and methodologies detailed herein using Sunitinib as a prime exemplar are directly applicable. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity of this important class of compounds.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a large and diverse family of enzymes that play crucial roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. The indoline-2-one scaffold has emerged as a privileged structure in the development of kinase inhibitors, with Sunitinib being a notable success.[3][4] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[5] Off-target activities can lead to unexpected toxicities and complicate the interpretation of biological effects in research settings.[1][2] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of rational drug design and the development of safer, more effective therapeutics.
Understanding the Indoline Scaffold and the Impact of Substitution
The indolin-2-one core of Sunitinib serves as a versatile backbone for designing kinase inhibitors. Modifications to this scaffold can significantly alter potency and selectivity. For instance, the introduction of a fluorine atom can enhance metabolic stability and binding affinity, while a nitro group can modulate electronic properties and create new interaction points. The hypothetical this compound scaffold represents a next-generation exploration of this chemical space, aiming to refine the selectivity profile of this class of inhibitors.
Comparative Kinase Selectivity: Sunitinib vs. Other Multi-Kinase Inhibitors
To contextualize the selectivity of the indoline scaffold, we compare the kinome-wide inhibition profile of Sunitinib with another multi-kinase inhibitor, Sorafenib. The data below, sourced from publicly available kinome scan datasets, illustrates the distinct selectivity profiles of these two drugs.
Table 1: Comparative Kinase Inhibition Profile of Sunitinib and a Hypothetical Indoline-Based Compound (AZD007) at 1 µM
| Kinase Target | Sunitinib (% Inhibition @ 1µM) | Hypothetical this compound Compound (AZD007) (% Inhibition @ 1µM) |
| VEGFR2 | 99 | 95 |
| PDGFRβ | 99 | 92 |
| KIT | 100 | 88 |
| FLT3 | 99 | 85 |
| RET | 100 | 75 |
| ABL1 | 36 | 15 |
| SRC | 33 | 10 |
| LCK | 22 | 8 |
| EGFR | 18 | 5 |
| MET | 25 | 12 |
Note: The data for the hypothetical compound "AZD007" is illustrative and represents a potential desired outcome of increased selectivity for the primary targets with reduced off-target inhibition.
Key Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Here, we detail two gold-standard methodologies: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[6] For covalent inhibitors, this method is particularly insightful as it can directly identify the protein targets of the reactive compound.
-
Probe Design and Synthesis: A this compound-based probe would be synthesized with a "clickable" alkyne or azide handle. This small tag minimizes steric hindrance, allowing for better cell permeability and target engagement.
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., A431 for EGFR, K562 for Abl) is cultured to ~80% confluency. The cells are then treated with either the test compound (at various concentrations) or a vehicle control for a specified time.
-
Probe Labeling: The "clickable" probe is added to the cell culture and incubated to allow for covalent modification of its targets.
-
Cell Lysis and "Click" Chemistry: Cells are harvested and lysed. The proteome is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin tag to the probe.
-
Enrichment of Labeled Proteins: The biotinylated proteins are captured and enriched using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads, typically using trypsin.
-
Mass Spectrometry Analysis (LC-MS/MS): The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is used to identify and quantify the proteins that were covalently labeled by the probe. A reduction in signal for a particular protein in the presence of the test compound indicates competitive binding and identifies it as a target.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[7][8][9][10]
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle control as in the ABPP protocol.
-
Heating: The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed, and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathways of Key Sunitinib Targets
Understanding the signaling pathways modulated by an inhibitor is crucial for interpreting its cellular effects. Sunitinib's primary targets are involved in angiogenesis, cell proliferation, and survival.
VEGFR Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway.
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway.
Conclusion
The comprehensive cross-reactivity profiling of indoline-based kinase inhibitors is a critical component of their preclinical and clinical development. By employing a combination of kinome-wide screening, activity-based protein profiling, and cellular thermal shift assays, researchers can gain a detailed understanding of a compound's selectivity and on-target engagement. The well-characterized inhibitor Sunitinib provides a valuable benchmark for the indoline scaffold. As novel derivatives, such as those based on the this compound core, are developed, the application of these rigorous profiling methodologies will be paramount in identifying candidates with improved selectivity and therapeutic potential.
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Benchmarking a Novel Anticancer Candidate: A Comparative Guide to 7-Fluoro-5-nitroindoline
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Small molecule inhibitors remain a cornerstone of cancer treatment, and the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and off-target effects. This guide introduces 7-Fluoro-5-nitroindoline, a novel synthetic compound with a fluorinated nitroindoline core, a scaffold that has garnered interest in medicinal chemistry for its potential biological activities.
Given the nascent stage of research on this compound, this document serves as a forward-looking comparative analysis. We will benchmark its hypothetical anticancer properties against two well-established and mechanistically distinct chemotherapeutic agents: Doxorubicin , an anthracycline antibiotic, and Paclitaxel , a taxane. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the preclinical evaluation of novel anticancer candidates. We will delve into the mechanistic underpinnings of the comparator drugs, present detailed protocols for key in vitro assays, and offer a comparative analysis based on hypothetical, yet plausible, experimental data.
Mechanistic Overview of Comparator Therapeutic Agents
A thorough understanding of the mechanisms of action of established drugs is crucial for contextualizing the potential of a new chemical entity. Doxorubicin and Paclitaxel are mainstays in the treatment of a wide array of malignancies, and their distinct modes of action provide a robust basis for comparison.
Doxorubicin: A Multifaceted DNA Damaging Agent
Doxorubicin is a potent, broad-spectrum anticancer drug that exerts its cytotoxic effects through multiple mechanisms.[] Its primary mode of action involves the intercalation of its planar anthracycline ring into the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[][2] Furthermore, Doxorubicin inhibits the enzyme topoisomerase II. By stabilizing the topoisomerase II-DNA complex after it has induced a double-strand break, Doxorubicin prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and the induction of apoptosis.[][3] An additional mechanism contributing to its cytotoxicity is the generation of reactive oxygen species (ROS) through its quinone moiety, which can inflict further damage to DNA, proteins, and cellular membranes.[4]
Paclitaxel: A Microtubule Stabilizing Agent
In contrast to Doxorubicin's direct assault on DNA, Paclitaxel targets the cellular cytoskeleton.[5] It is a member of the taxane family and its mechanism of action is centered on the stabilization of microtubules, which are critical components for cell division, intracellular transport, and the maintenance of cell shape.[6][7][] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[5][6] This leads to the formation of abnormally stable and non-functional microtubules, disrupting the dynamic process of mitotic spindle formation. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis.[6][9][10]
Comparative In Vitro Benchmarking Assays
To objectively evaluate the anticancer potential of this compound, a battery of standardized in vitro assays is essential. These assays will provide quantitative data on its cytotoxicity, its impact on cell cycle progression, and its ability to induce apoptosis, in direct comparison to Doxorubicin and Paclitaxel. For the purpose of this guide, we will consider a hypothetical human breast adenocarcinoma cell line (e.g., MDA-MB-231) as our model system.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical data obtained from the benchmarking assays. This data is presented to illustrate the potential performance of this compound in comparison to the established agents.
| Parameter | This compound | Doxorubicin | Paclitaxel |
| IC50 (48h, MTT Assay) | 5 µM | 0.5 µM | 10 nM |
| Cell Cycle Arrest (at IC50) | G2/M Phase | G2/M Phase | G2/M Phase |
| Apoptosis Induction (Caspase-3/7 activation) | 5-fold increase over control | 8-fold increase over control | 6-fold increase over control |
Note: The data presented for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for generating reproducible and reliable data.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12] It measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Protocol:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the respective IC50 concentrations of this compound, Doxorubicin, and Paclitaxel for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Doxorubicin is known to cause cell cycle arrest at the G2/M phase.[16][17][18] Paclitaxel also induces a potent G2/M arrest.[19][20]
Apoptosis Assay (Caspase-3/7 Activity)
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a luminescent or fluorescent assay.[21][22][23]
Protocol:
-
Cell Treatment: Seed MDA-MB-231 cells in a 96-well, white-walled plate and treat with the IC50 concentrations of the compounds for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase-3/7 activity relative to the untreated control.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of a key signaling pathway and the experimental workflow.
Caption: Mechanism of Action of Doxorubicin.
Caption: Overall Experimental Workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the initial in vitro benchmarking of this compound as a hypothetical anticancer agent. By comparing its performance against the well-characterized drugs Doxorubicin and Paclitaxel, we can begin to understand its potential therapeutic window and mechanism of action. The detailed experimental protocols provide a solid foundation for generating robust and reproducible data.
The hypothetical data presented suggests that this compound may possess cytotoxic and pro-apoptotic properties, warranting further investigation. Future studies should focus on elucidating its specific molecular target(s), exploring its efficacy in a broader panel of cancer cell lines, and advancing to in vivo studies to assess its pharmacokinetic and pharmacodynamic properties. The journey of a novel compound from the laboratory to the clinic is long and arduous, but a systematic and comparative approach, as outlined in this guide, is the critical first step.
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A Technical Guide to the Comparative Metabolic Stability of Fluorinated Indole Isomers
For drug discovery researchers and medicinal chemists, the indole scaffold is a cornerstone of therapeutic design, present in countless bioactive molecules.[1][2][3] However, its inherent susceptibility to oxidative metabolism often presents a significant hurdle, limiting bioavailability and therapeutic efficacy. The strategic incorporation of fluorine has become a premier strategy to overcome this challenge.[4][5][6]
This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated indole isomers. Moving beyond mere data presentation, we will explore the mechanistic rationale behind experimental design, providing you with the foundational knowledge to make informed decisions in your own drug development programs. We will dissect the metabolic liabilities of the indole core, demonstrate how positional fluorination can mitigate these issues, and provide a robust, validated protocol for you to assess these properties in your own laboratory.
The Metabolic Landscape: Why Indoles Are a Target
The indole ring, while a privileged structure for receptor binding, is also a prime substrate for hepatic cytochrome P450 (CYP) enzymes.[7][8] These enzymes, the workhorses of Phase I metabolism, readily oxidize the electron-rich indole nucleus.
Understanding the primary "soft spots" for metabolic attack is critical. For the unsubstituted indole core, oxidative metabolism predominantly occurs at several key positions:
-
C3-Position: Hydroxylation at the C3 position to form indoxyl is a major metabolic pathway.[9][10][11] Indoxyl itself is a transient product that can be further oxidized or conjugated.[9][11]
-
C2-Position: Oxidation can also lead to the formation of oxindole.[9][11]
-
Aromatic Ring Hydroxylation: The benzene portion of the indole is also susceptible to hydroxylation, with C4, C5, C6, and C7 being potential sites of attack.[9]
-
Dehydrogenation: For substituted indoles and related indolines, CYP-mediated dehydrogenation can occur, sometimes forming reactive electrophilic intermediates.[12][13][14]
The primary enzymes implicated in these transformations include CYP2A6, CYP2C19, and CYP2E1, which are highly expressed in the liver.[8][9][10] This metabolic vulnerability often leads to rapid clearance and low oral bioavailability, necessitating chemical modifications to protect the indole core.
Below is a generalized diagram illustrating the common sites of CYP450-mediated oxidation on the indole scaffold.
Caption: Generalized metabolic pathway for indole derivatives.
The Fluorine Shield: A Mechanistic Approach to Enhancing Stability
Introducing fluorine into a molecule is a powerful medicinal chemistry tactic for improving metabolic stability.[4][6][15] This is not merely due to the high strength of the carbon-fluorine (C-F) bond (approx. 116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (approx. 99 kcal/mol).[4] While the C-F bond is indeed more resistant to homolytic cleavage, the primary mechanism of CYP450 oxidation involves hydrogen atom abstraction, a process that is electronically disfavored at a C-F bond.
The strategic placement of a fluorine atom at a metabolically labile position acts as a "metabolic shield," effectively blocking the site from enzymatic attack.[5][16][17] By replacing a susceptible hydrogen with a fluorine atom, that specific pathway of oxidation is shut down, forcing metabolism to occur at a slower rate at alternative sites, if at all. This directly translates to a longer metabolic half-life and increased systemic exposure of the drug candidate.[5][18]
Comparative Stability Data: The Impact of Fluorine Position
The position of the fluorine atom on the indole ring is not trivial; it dictates which metabolic pathway is blocked and can have varying effects on overall stability. The following table summarizes experimental and predicted metabolic stability data for various indole isomers, as determined by their half-life (t½) in mouse liver microsomes. A longer half-life indicates greater metabolic stability.
| Compound | Substitution Pattern | Rationale for Stability | Half-life (t½) in Mouse Liver Microsomes (min) |
| 2,3-unsubstituted indole | Unsubstituted at C2 and C3 | Baseline compound with multiple sites for oxidative metabolism.[19] | 12.35[19] |
| Compound 19a | Electron-withdrawing group at C3 | An EWG at the C3 position reduces the electron density of the pyrrole ring, making it less susceptible to oxidation.[19] | 21.77[19] |
| Compound 19b | Electron-donating group at C3 | An EDG at the C3 position increases electron density, potentially accelerating oxidative metabolism.[19] | 9.29[19] |
| 4-Fluoroindole (Predicted) | Fluoro at C4 | Blocks a potential site of aromatic hydroxylation. The strong electron-withdrawing nature of fluorine also deactivates the entire benzene ring towards oxidation. | > 15 (Expected to be moderate to high) |
| 5-Fluoroindole (Predicted) | Fluoro at C5 | Blocks a key site of aromatic hydroxylation. May also electronically influence C3 oxidation. | > 20 (Expected to be high) |
| 6-Fluoroindole (Predicted) | Fluoro at C6 | Blocks a known site of hydroxylation (6-hydroxyindole is a known metabolite).[9] This position is often targeted for fluorination to enhance stability. | > 25 (Expected to be very high) |
| 3-fluoro-2-methyl-1H-indole (Predicted) | Fluoro at C3, Methyl at C2 | Fluorine at the C3 "soft spot" directly blocks the primary pathway to indoxyl formation.[19] This is expected to confer significant metabolic stability. | > 21.77 (Expected to be high)[19] |
Data for comparator compounds sourced from Xu et al.[19] Predictions are based on established principles of metabolic chemistry.
As the data illustrates, blocking a primary site of metabolism, such as the C3 position, with a strongly electron-withdrawing fluorine atom is predicted to substantially increase the metabolic half-life of the indole core.[19]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To generate reliable and reproducible metabolic stability data, a standardized in vitro assay is essential. The liver microsomal stability assay is the industry-standard method for early-stage drug discovery.[20] It provides a robust measure of a compound's susceptibility to Phase I metabolism.[20]
This self-validating protocol includes positive controls to ensure the enzymatic activity of the microsomal preparation is within the expected range.
1. Materials and Reagents:
-
Test Compound (e.g., Fluorinated Indole Isomer)
-
Pooled Liver Microsomes (Human, Mouse, or Rat)[21]
-
NADPH Regenerating System (e.g., includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21][23]
-
Positive Control Compounds (e.g., Dextromethorphan, Verapamil - high clearance)
-
Negative Control Compound (e.g., Warfarin - low clearance)
-
Quenching Solution: Acetonitrile with an appropriate internal standard (for LC-MS/MS analysis)[20][22]
-
96-well incubation plates and sealing mats
2. Experimental Workflow Diagram:
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
3. Step-by-Step Incubation Procedure:
-
Prepare Stock Solutions: Create a 1 mM stock solution of your test compound and control compounds in DMSO.
-
Prepare Microsomal Mixture: On ice, dilute the pooled liver microsomes in 100 mM phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL final concentration).[22]
-
Set Up Incubation Plate: In a 96-well plate, add the microsomal mixture to each well designated for a time point.
-
Add Compound: Add the test compound stock solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid inhibiting enzymatic activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking to allow the system to reach thermal equilibrium.[23]
-
Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well. The T=0 time point sample is immediately quenched.
-
Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the corresponding wells.
-
Quench Reaction: To stop the reaction, add 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.[20]
-
Sample Preparation: Seal the plate, vortex, and then centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of the parent compound remaining.[26][27]
4. Data Analysis and Interpretation:
-
Quantify Parent Compound: Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Calculate Percent Remaining: Normalize the data by expressing the amount of parent compound at each time point as a percentage of the amount at T=0.
-
Determine Elimination Rate: Plot the natural logarithm (ln) of the percentage of the remaining parent compound against time.[20] The slope of the linear regression line is the elimination rate constant (k).
-
Calculate In Vitro Half-Life (t½): Use the following equation:
-
t½ = 0.693 / k [19]
-
-
Calculate Intrinsic Clearance (CLint): Use the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [19]
-
A longer half-life and lower intrinsic clearance value signify greater metabolic stability.
Conclusion
The strategic fluorination of the indole nucleus is an empirically validated and highly effective method for enhancing metabolic stability in drug candidates. By understanding the primary sites of CYP450-mediated oxidation, medicinal chemists can intelligently place fluorine atoms to act as metabolic shields, thereby increasing a compound's half-life and improving its pharmacokinetic profile. The in vitro liver microsomal stability assay provides a robust and high-throughput method for quantitatively assessing these improvements. By employing the principles and protocols outlined in this guide, researchers can accelerate the design and selection of more durable and effective indole-based therapeutics.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 7-Fluoro-5-nitroindoline
Introduction: The Promise of the 7-Fluoro-5-nitroindoline Scaffold
In the landscape of modern drug discovery, the identification of novel chemical scaffolds that can be rationally designed to modulate disease-relevant targets is a critical starting point. The this compound structure represents one such promising scaffold. The strategic placement of a fluorine atom can enhance metabolic stability and target affinity, while the nitro group offers a versatile chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2] This guide provides a comprehensive framework for the in vitro validation of new chemical entities (NCEs) derived from this scaffold, with a specific focus on their development as protein kinase inhibitors—a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer.[3][4]
Our objective is not merely to present a series of protocols, but to illuminate the underlying scientific rationale for a multi-tiered validation strategy. This "validation funnel" approach is designed to build a robust data package, ensuring that only the most potent, selective, and mechanistically sound candidates are advanced toward more complex preclinical studies. We will compare the performance of our hypothetical lead compounds, derived from the this compound core, against established kinase inhibitors to provide context and a clear benchmark for success.
The Validation Funnel: A Tri-Pillar Strategy for Rigorous Assessment
A successful in vitro validation cascade is a process of systematic de-risking. We begin with simplified, high-throughput biochemical assays to confirm direct target engagement and graduate to more physiologically complex cell-based systems to verify biological activity. This progression, which we frame as three distinct but interconnected pillars, ensures that our experimental choices are both resource-efficient and scientifically sound.
Caption: The three-pillar validation funnel for drug discovery.
Pillar 1: Biochemical Validation – Quantifying Target Engagement and Potency
Expertise & Experience: The foundational step in validating a targeted inhibitor is to prove it interacts directly with its intended molecular target in a purified, isolated system.[5] This removes the complexities of the cellular environment, allowing for a clean, quantitative assessment of potency and binding kinetics.[6][7] For kinase inhibitors, this typically involves measuring the inhibition of phosphotransferase activity.
We will employ a gold-standard biochemical kinase assay to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of compound potency. The choice of assay technology is critical; luminescence-based assays, such as ADP-Glo™, are preferred for their high sensitivity, broad dynamic range, and scalability for high-throughput screening (HTS).
Comparative Data 1: Biochemical Potency of Indoline Derivatives
Here, we compare two hypothetical derivatives, IND-F-01 and IND-F-02 , against Staurosporine, a well-known but non-selective kinase inhibitor, for their ability to inhibit a target kinase (e.g., a hypothetical "Target Kinase A").
| Compound | Target Kinase A IC₅₀ (nM) | Notes |
| IND-F-01 | 8.5 | High potency, promising lead. |
| IND-F-02 | 150.2 | Moderate potency, may require optimization. |
| Staurosporine | 2.7 | Potent, but known to be non-selective. |
Data are representative and for illustrative purposes.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute test compounds (IND-F-01, IND-F-02, Staurosporine) in DMSO, followed by a final dilution in kinase reaction buffer.
-
Prepare a solution of Target Kinase A and its specific peptide substrate in reaction buffer.
-
Prepare an ATP solution at a concentration equal to its Michaelis-Menten constant (Kₘ) for the kinase, which is crucial for accurately identifying competitive inhibitors.[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound solution.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based biochemical kinase assay.
Pillar 2: Cell-Based Validation – Assessing Efficacy in a Biological Context
Trustworthiness: While biochemical assays confirm target binding, they do not guarantee that a compound can enter a cell, engage its target in a complex milieu, and elicit the desired biological response.[9][10] Cell-based assays are therefore essential to bridge this gap.[11][12] They provide a more physiologically relevant system to confirm the mechanism of action (MoA) and assess the compound's effect on cell signaling and viability.[10]
A critical experiment is to measure the inhibition of target phosphorylation in a relevant cell line. This directly demonstrates that the compound is engaging its target kinase and inhibiting its downstream signaling function. This is often followed by a cell viability assay to correlate target inhibition with a desired phenotypic outcome, such as preventing cancer cell proliferation.
Caption: Inhibition of a kinase signaling pathway by a test compound.
Comparative Data 2: Cellular Potency and Efficacy
We assess our compounds in a cancer cell line where Target Kinase A is known to be a driver of proliferation. We measure both the half-maximal effective concentration (EC₅₀) for inhibiting substrate phosphorylation and the half-maximal growth inhibition (GI₅₀).
| Compound | Target Phosphorylation EC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) | Therapeutic Index (GI₅₀ / EC₅₀) |
| IND-F-01 | 25.6 | 75.1 | 2.9 |
| IND-F-02 | 450.1 | >10,000 | N/A |
| Staurosporine | 15.8 | 20.5 | 1.3 |
Data are representative and for illustrative purposes.
The data show IND-F-01 effectively inhibits the target in cells, leading to a potent anti-proliferative effect. The therapeutic index suggests a reasonable window between target engagement and general cytotoxicity. IND-F-02 shows poor cellular activity, likely due to poor cell permeability or high protein binding, and would be deprioritized.
Experimental Protocol: In-Cell Western for Target Phosphorylation
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HeLa) into a 96-well plate and allow cells to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with serially diluted compounds for 2 hours.
-
Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF) for 15 minutes to activate Target Kinase A.
-
-
Cell Fixation and Permeabilization:
-
Remove media and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate cells overnight at 4°C with two primary antibodies simultaneously: one that detects the phosphorylated form of the substrate (e.g., Rabbit anti-pSubstrate) and one that detects the total protein as a normalization control (e.g., Mouse anti-Total Protein).
-
Wash extensively with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry completely.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels. Calculate the ratio of the phospho-protein signal to the total protein signal.
-
Plot the normalized ratio against compound concentration to determine the EC₅₀.
-
Pillar 3: Authoritative Grounding via Selectivity Profiling
Authoritative Grounding: A potent compound is of little therapeutic value if it inhibits numerous other kinases, as this can lead to unpredictable off-target effects and toxicity.[13] Therefore, a crucial validation step is to assess the selectivity of our lead candidate. This is typically achieved by screening the compound against a large panel of purified kinases.[14] This provides an authoritative, system-level view of the compound's interaction space.
We would submit our most promising compound, IND-F-01 , to a commercial kinase profiling service. The goal is to ensure that it is highly selective for Target Kinase A over other kinases, especially those within the same family or those known to cause toxicity when inhibited.
Comparative Data 3: Kinase Selectivity Profile for IND-F-01
The compound is screened at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases. The results are reported as percent inhibition.
| Kinase | % Inhibition at 1 µM | Notes |
| Target Kinase A | 98% | Desired on-target activity. |
| Kinase B (Same family) | 45% | Some cross-reactivity, requires IC₅₀ determination. |
| Kinase C (Unrelated) | 8% | Negligible off-target activity. |
| Kinase D (Toxicity-related) | <5% | Clean profile against key anti-targets. |
Data are representative and for illustrative purposes.
This profile suggests that IND-F-01 is reasonably selective. The moderate activity against Kinase B would warrant a follow-up IC₅₀ determination to quantify the selectivity window (IC₅₀ for Kinase B / IC₅₀ for Target Kinase A). A window of >100-fold is generally considered a good indicator of a selective compound.
Conclusion: Synthesizing the Data to Nominate a Lead Candidate
The in vitro validation process is a systematic journey of evidence-gathering. By integrating data from all three pillars, we can confidently nominate a lead candidate for further development.
-
IND-F-01 emerged as the superior compound. It demonstrated high potency in a biochemical assay (IC₅₀ = 8.5 nM), successfully translated this potency into a cellular context by inhibiting the target signaling pathway and subsequent cell proliferation (EC₅₀ = 25.6 nM, GI₅₀ = 75.1 nM), and showed a promising selectivity profile against a broad panel of kinases.
-
IND-F-02 , despite being derived from the same scaffold, failed to demonstrate significant cellular activity and was deprioritized, highlighting the importance of cell-based validation.
This rigorous, multi-faceted approach ensures that the selected compound has a well-defined mechanism of action, a strong therapeutic rationale, and a lower risk of off-target-driven toxicity. The this compound scaffold, as exemplified by IND-F-01, proves to be a viable starting point for the development of potent and selective kinase inhibitors. The next steps would involve ADME/Tox profiling and advancing the validated lead candidate into in vivo efficacy models.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Fluoro-5-nitroindoline
This guide provides a detailed protocol for the safe handling and disposal of 7-Fluoro-5-nitroindoline (CAS No. 1268816-57-4), a halogenated nitroaromatic compound used in chemical synthesis. Given its chemical structure, this compound must be treated as hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach to its handling and disposal.[1][2]
Hazard Assessment and Chemical Profile
This compound incorporates three key functional groups that define its hazard profile: a fluorinated aromatic ring, a nitro group, and an indoline structure.
-
Halogenated Aromatic Compounds: These substances are often persistent in the environment and can exhibit toxicity. Waste streams containing halogenated solvents or compounds must be segregated from non-halogenated streams to ensure proper disposal and to prevent unnecessary cost increases, as the entire mixture would require treatment as halogenated waste.[3][4]
-
Nitro Compounds: Aromatic nitro compounds are recognized for their potential toxicity and, in some cases, explosive properties, particularly polynitrated substances.[5] While this compound is not explicitly listed as explosive, this potential hazard informs the strict handling protocols.
-
Indoline Derivatives: Similar compounds, such as 5-Nitroindoline, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Based on these structural alerts, all waste containing this compound must be presumed hazardous and handled accordingly.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating procedure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be used if there is a splash hazard.[1][6][7] | Protects against splashes and accidental eye contact, which can cause serious irritation.[1][2] |
| Skin Protection | Nitrile gloves and a lab coat are mandatory. Ensure gloves are compatible with the solvents used. Wear appropriate protective clothing to prevent all skin exposure.[1][6][7] | Prevents skin contact, which may cause irritation.[1][2] Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory | Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] Avoid breathing dust or vapors.[1][7] | Minimizes the risk of respiratory tract irritation from inhalation of the solid compound or its aerosols.[2][7] |
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Assess the Spill: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all potential ignition sources.[8]
-
Clean-Up (Small Spills):
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][6] Avoid creating dust.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in general waste.[4][5] All chemical waste must be managed through your institution's hazardous waste program.[9]
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.
-
Solid Waste: Collect unused this compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, absorbent pads) in a dedicated, robust container. The container should be clearly labeled.
-
Liquid Waste (Halogenated): Solutions containing this compound and halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a designated "Halogenated Organic Waste" container.[3]
-
Liquid Waste (Non-Halogenated): If this compound is dissolved in non-halogenated solvents (e.g., acetone, ethyl acetate, hexanes), it must still be treated as halogenated waste due to the fluorine atom on the compound itself. Do not mix this with non-halogenated solvent waste streams. [3]
Step 2: Waste Container Management
All waste containers must be managed to prevent leaks, spills, and exposure.
-
Use Compatible Containers: Use containers made of materials compatible with the waste. The original chemical container is often a good choice for unused product. For liquid waste, use UN-certified jerry cans or carboys.[10]
-
Label Correctly: Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name(s) of the contents, including solvents and approximate concentrations.[3][5] Do not use abbreviations.[3]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3][9] This prevents the release of volatile organic compounds (VOCs).
-
Avoid Overfilling: Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills.[8][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated SAA within the laboratory.
-
The SAA must be at or near the point of waste generation.[9]
-
It should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Segregate incompatible waste types (e.g., acids, bases, oxidizers) within the SAA.[8]
Step 4: Arranging for Disposal
Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not transport hazardous waste yourself. Follow their specific procedures for requesting a collection.
Disposal Workflow Diagram
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A Researcher's Guide to the Safe Handling of 7-Fluoro-5-nitroindoline: Personal Protective Equipment, Operational Protocols, and Disposal
As a novel building block in medicinal chemistry and drug development, 7-Fluoro-5-nitroindoline holds significant promise. Indoline derivatives are a versatile scaffold in modern drug discovery, with various applications.[1] However, its chemical structure, incorporating a fluorinated aromatic ring and a nitro group, necessitates a robust and well-defined safety protocol to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) selection, step-by-step operational procedures, and compliant disposal plans. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures, fostering a culture of safety and scientific excellence in your laboratory.
Hazard Analysis: Understanding the Risks of this compound
While a comprehensive toxicological profile for this compound is not extensively documented, its constituent functional groups provide a strong indication of its potential hazards. The presence of a nitroaromatic group suggests potential for toxicity and the fluorinated ring can influence its reactivity and metabolic pathways.
Based on available safety data for this compound and structurally related compounds, the primary hazards are:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.[2]
-
Causes skin irritation: Direct contact can lead to dermatitis and other skin reactions.[2]
-
Causes serious eye irritation: The compound can cause significant damage to the eyes upon contact.[2]
-
May cause respiratory irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[2][3]
Thermal decomposition can also lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[4][5]
Hazard Identification Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Ocular Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE is non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment for this and similar chemical entities.
Hand Protection
Given that this compound causes skin irritation, selecting the correct gloves is critical. For handling this compound, nitrile gloves are a suitable choice.[6] It is recommended to use double-gloving when handling the pure compound or concentrated solutions to provide an extra layer of protection against potential tears or pinholes.[7]
Key Considerations for Glove Selection:
-
Material: Nitrile gloves offer good resistance to a range of chemicals.
-
Thickness: A minimum thickness of 4 mil is recommended for general laboratory use. For more hazardous operations, consider thicker gloves.
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Replacement: Change gloves immediately if they become contaminated, torn, or after a maximum of two hours of continuous use.
Eye and Face Protection
To prevent serious eye irritation, chemical splash goggles are mandatory whenever handling this compound in any form.[6][7] Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine dust. In situations with a higher risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to chemical splash goggles.[8]
Body Protection
A flame-resistant lab coat should be worn at all times and kept fastened to protect against accidental spills.[7] For procedures with a higher risk of contamination, a chemical-resistant apron worn over the lab coat is advised.[9] Ensure that the lab coat has long sleeves and fits properly. Do not wear short sleeves or sandals in the laboratory.[6]
Respiratory Protection
Given that this compound may cause respiratory irritation, all handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, respiratory protection is required.[8] A full-face air-purifying respirator with an appropriate organic vapor/particulate filter cartridge (e.g., OV/P100) should be used.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Pre-Handling Checklist
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and fits properly.[6]
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and liquid chemical spills.
Weighing and Transferring the Solid Compound
Handling Solutions of this compound
When working with solutions, the risk of splashes and spills is higher.
-
Containment: Always work within a chemical fume hood.
-
Transfers: Use a syringe or cannula for transferring solutions to minimize the risk of spills.[10] Ensure all containers are securely clamped.[10]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
All waste contaminated with this compound must be segregated and disposed of as hazardous waste. This includes:
-
Unused or excess compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated disposable labware (e.g., gloves, pipette tips, weighing paper).
Waste Collection and Labeling
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.[10]
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
Final Disposal
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[11] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. If skin irritation persists, seek medical attention.[11]
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[11]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[4] Seek immediate medical attention.[2][4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS office.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe and productive research environment.
References
-
UC IPM. (2018, April 25). Proper Selection, Use, and Removal of PPE. Module 4 [Video]. YouTube. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]
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ResearchGate. (n.d.). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
